13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Beschreibung
Eigenschaften
IUPAC Name |
(5E)-5-[(3aS,4S,5R,6aS)-5-hydroxy-4-[2-(1-hydroxycyclohexyl)ethynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c22-19-14-16-12-15(6-2-3-7-20(23)24)13-18(16)17(19)8-11-21(25)9-4-1-5-10-21/h6,16-19,22,25H,1-5,7,9-10,12-14H2,(H,23,24)/b15-6+/t16-,17+,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIPMFCHTFFLFR-PRYZLTTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2C(CC3C2CC(=CCCCC(=O)O)C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)(C#C[C@H]2[C@@H](C[C@H]3[C@@H]2C/C(=C/CCCC(=O)O)/C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2), a potent endogenous mediator with significant vasodilatory and anti-platelet aggregation properties. This technical guide delineates the primary and alternative mechanisms of action of this synthetic analog, providing a comprehensive overview for research and drug development applications. The core mechanism involves the activation of the prostacyclin I2 receptor (IP receptor), a G-protein coupled receptor, which subsequently triggers a cascade of intracellular signaling events. This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.
Primary Mechanism of Action: IP Receptor Activation and cAMP Signaling
The principal mechanism of action for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, like other prostacyclin analogs, is through the activation of the IP receptor.[1][2] The IP receptor is predominantly coupled to the Gs alpha subunit of the heterotrimeric G protein.[3][4] Upon agonist binding, a conformational change in the receptor induces the exchange of GDP for GTP on the Gs alpha subunit. This activation leads to the dissociation of the Gs alpha subunit, which then stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][5]
The elevation of intracellular cAMP is a critical second messenger that mediates the majority of the physiological effects of prostacyclin analogs, including vasodilation and inhibition of platelet aggregation.[1][4]
Signaling Pathway Diagram
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]
- 3. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Synthesis of Optically Active 15-Nonstereogenic Carbaprostacyclin: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of optically active 15-nonstereogenic carbaprostacyclin analogs. These compounds are of significant interest in drug development due to their potential for enhanced metabolic stability and selective biological activity. By removing the chiral center at the 15-position, common in natural prostaglandins and their analogs, these molecules can circumvent metabolic inactivation pathways and may exhibit altered receptor binding profiles. This guide details the synthetic strategies, key experimental protocols, and the underlying biological signaling pathways.
Core Synthetic Strategies
The asymmetric synthesis of 15-nonstereogenic carbaprostacyclins presents the challenge of controlling stereochemistry in the bicyclic core and the α-chain, while intentionally avoiding the introduction of chirality in the ω-chain at the C-15 position. A convergent approach is often favored, involving the synthesis of key building blocks that are later coupled to construct the final molecule.
A notable strategy is the conjugate addition-azoalkene-asymmetric olefination approach. This method allows for the stereocontrolled construction of the carbocyclic core and the subsequent introduction of the α- and ω-chains. Key transformations in this and other synthetic routes include:
-
Conjugate Addition: To establish the stereochemistry of the ω-side chain precursor on the cyclopentanone ring.
-
Asymmetric Olefination (e.g., Horner-Wadsworth-Emmons reaction): To introduce the α-side chain with control over the geometry of the double bond.
-
Palladium-catalyzed Cross-Coupling Reactions: For the formation of key carbon-carbon bonds.
-
Julia-Kocienski Olefination: To construct the (E)-double bond in the ω-side chain.
Data Presentation: Synthesis of 15-Deoxy-16-(m-tolyl)-17,18,19,20-tetranorisocarbacyclin (15-deoxy-TIC)
The following tables summarize quantitative data for the key steps in the synthesis of 15-deoxy-TIC, a representative optically active 15-nonstereogenic carbaprostacyclin.
Table 1: Key Reaction Yields and Stereoselectivity
| Step No. | Reaction | Starting Material | Product | Yield (%) | Stereoselectivity (diastereomeric ratio or ee) |
| 1 | Conjugate Addition | Bicyclic azoalkene & Alkenylcopper derivative | Hydrazone intermediate | Not specified | High stereoselectivity |
| 2 | Asymmetric Olefination (Horner-Wadsworth-Emmons) | Bicyclic ketone | α,β-unsaturated ester | Not specified | High (E)-selectivity |
| 3 | Regioselective Deconjugation | α,β-unsaturated ester | β,γ-unsaturated ester | Not specified | High selectivity |
| 4 | Julia-Kocienski Olefination | Aldehyde precursor | (E)-alkene of ω-side chain | Not specified | High (E)-selectivity |
Note: Specific yield percentages and detailed stereoselectivity data were not available in the reviewed literature abstracts. Access to full-text articles would be required for complete data compilation.
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 15-nonstereogenic carbaprostacyclin analogs.
Protocol 1: Asymmetric Horner-Wadsworth-Emmons (HWE) Reaction for α-Chain Installation
This protocol describes the general procedure for the olefination of a bicyclic ketone intermediate to introduce the α-side chain.
Materials:
-
Bicyclic ketone intermediate
-
Chiral Horner-Wadsworth-Emmons reagent (e.g., a chiral phosphonate)
-
Anhydrous Tetrahydrofuran (THF)
-
Strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the chiral phosphonate reagent in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A strong base (e.g., NaH) is added portion-wise to the solution, and the mixture is stirred for 30 minutes to generate the phosphonate ylide.
-
A solution of the bicyclic ketone in anhydrous THF is added dropwise to the reaction mixture at -78 °C.
-
The reaction is stirred at -78 °C for a specified time (typically 1-4 hours) until TLC analysis indicates the consumption of the starting ketone.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired (E)-α,β-unsaturated ester.
Protocol 2: Conjugate Addition of an Organocuprate to a Bicyclic Enone
This protocol outlines the general steps for the 1,4-addition of an organocuprate to a bicyclic enone to introduce the precursor to the ω-side chain.
Materials:
-
Bicyclic enone
-
Organocopper reagent (e.g., a Gilman cuprate, LiR₂Cu)
-
Anhydrous ether or THF
-
Organolithium or Grignard reagent for cuprate preparation
-
Copper(I) salt (e.g., CuI or CuBr·SMe₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
The organocopper reagent is prepared in situ by reacting an organolithium or Grignard reagent with a copper(I) salt in an anhydrous ethereal solvent at low temperature (e.g., -78 °C to 0 °C).
-
A solution of the bicyclic enone in the same anhydrous solvent is cooled to -78 °C under an inert atmosphere.
-
The freshly prepared organocuprate solution is added slowly to the enone solution via cannula.
-
The reaction mixture is stirred at low temperature for a period determined by reaction monitoring (e.g., TLC or LC-MS).
-
Upon completion, the reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo.
-
The resulting crude product is purified by flash chromatography to yield the desired conjugate addition product.
Mandatory Visualizations
Signaling Pathway of Carbaprostacyclin Analogs
Carbaprostacyclin analogs exert their biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).
An In-depth Technical Guide to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Properties and Structure
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic analog of prostacyclin (PGI2) designed for enhanced chemical stability. The introduction of a dehydro bond at the 13,14 position and a cyclohexyl group at the 15-position contributes to its stability, while the replacement of the oxygen atom in the furanose ring with a methylene group (carbaprostacyclin) further enhances its resistance to hydrolysis.
Chemical and Physical Data
| Property | Value | Reference |
| CAS Number | 145375-81-1 | [1] |
| Molecular Formula | C₂₁H₃₀O₄ | [1] |
| Formula Weight | 346.5 g/mol | [1] |
| IUPAC Name | [3aS-(2E,3aα,4α,5β,6aα)]-5-[hexahydro-5-hydroxy-4-[(1-hydroxycyclohexyl)ethynyl]-2(1H)-pentalenylidene]-pentanoic acid | [1] |
| Physical Form | A solution in ethanol | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 1 year | [1] |
Solubility Data
| Solvent | Solubility | Reference |
| DMF | >10 mg/ml | [1] |
| DMSO | >5 mg/ml | [1] |
| Ethanol | >20 mg/ml | [1] |
| PBS (pH 7.2) | >80 mg/ml | [1] |
Chemical Structure
References
The Biological Activity of Stable Prostacyclin (PGI2) Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity of stable prostacyclin (PGI2) analogs, a class of synthetic molecules that mimic the therapeutic effects of endogenous prostacyclin. These analogs are pivotal in the management of various cardiovascular and pulmonary conditions, most notably pulmonary arterial hypertension (PAH). This document delves into their quantitative pharmacological data, the intricate signaling pathways they modulate, and the detailed experimental protocols used to characterize their activity.
Quantitative Pharmacological Data
The biological activity of stable PGI2 analogs is primarily characterized by their binding affinity to prostanoid receptors and their potency in eliciting downstream cellular responses. The following tables summarize the key quantitative data for several prominent PGI2 analogs, facilitating a comparative analysis of their pharmacological profiles.
Table 1: Binding Affinities (Ki, nM) of Stable PGI2 Analogs for Prostanoid Receptors
| Analog | IP Receptor (Human) | EP1 Receptor (Human) | EP2 Receptor (Human) | EP3 Receptor (Human) | EP4 Receptor (Human) | DP1 Receptor (Human) |
| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 | >1000 |
| Treprostinil | 32 | >1000 | 3.6 | >1000 | >1000 | 4.4 |
| Beraprost | 16 (mouse) | - | - | - | - | - |
| Cicaprost | 10 (mouse) | - | - | - | - | - |
| Selexipag (MRE-269) | 20 | >10000 | >10000 | >10000 | >10000 | >10000 |
Table 2: Functional Potency (EC50, nM) of Stable PGI2 Analogs
| Analog | cAMP Elevation (Human Cells) | Platelet Aggregation Inhibition (IC50, nM) |
| Iloprost | 0.37 | - |
| Treprostinil | 1.9 | - |
| Beraprost | - | - |
| Cicaprost | - | - |
| Selexipag (MRE-269) | 32 | - |
Signaling Pathways of Stable PGI2 Analogs
The biological effects of stable PGI2 analogs are mediated through complex signaling networks. The primary pathway involves the activation of the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor. However, evidence also points towards the involvement of other prostanoid receptors and nuclear receptors, namely peroxisome proliferator-activated receptors (PPARs).
The Canonical IP Receptor-cAMP Signaling Pathway
Activation of the IP receptor by a PGI2 analog triggers a cascade of intracellular events culminating in vasodilation and inhibition of platelet aggregation.[1]
Alternative Signaling via Peroxisome Proliferator-Activated Receptors (PPARs)
Recent studies have revealed that the biological activities of some PGI2 analogs are also mediated through the activation of PPARs, a family of nuclear receptors that regulate gene expression.[2][3][4] This alternative pathway contributes to the anti-proliferative and anti-inflammatory effects of these analogs.
Experimental Protocols
The characterization of the biological activity of stable PGI2 analogs relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for the key experiments cited in the literature.
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity (Ki) of a PGI2 analog for its target receptors.[5][6]
Objective: To quantify the affinity of a test PGI2 analog for the IP receptor.
Materials:
-
HEK-293 cells stably expressing the human IP receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Radiolabeled PGI2 analog (e.g., [3H]-Iloprost)
-
Unlabeled test PGI2 analog
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK-293 cells expressing the IP receptor to confluency.
-
Harvest the cells and homogenize them in cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of the radiolabeled PGI2 analog to each well.
-
Add increasing concentrations of the unlabeled test PGI2 analog to the wells.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Intracellular cAMP Measurement Assay
This assay measures the functional consequence of IP receptor activation by quantifying the production of the second messenger, cyclic AMP (cAMP).[7][8]
Objective: To determine the potency (EC50) of a test PGI2 analog in stimulating cAMP production.
Materials:
-
Human pulmonary artery smooth muscle cells (HPASMCs) or other suitable cell line
-
Cell culture medium
-
Test PGI2 analog
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed HPASMCs in a multi-well plate and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with increasing concentrations of the test PGI2 analog for a short period (e.g., 15 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
-
cAMP Quantification (ELISA):
-
Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysate and a fixed amount of HRP-labeled cAMP to wells coated with an anti-cAMP antibody.
-
After incubation and washing steps, add a substrate that is converted by HRP to a colored product.
-
Measure the absorbance using a microplate reader. The intensity of the color is inversely proportional to the amount of cAMP in the sample.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Calculate the cAMP concentration in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the PGI2 analog concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay assesses the ability of PGI2 analogs to inhibit platelet aggregation, a key therapeutic effect.[9][10][11][12][13]
Objective: To determine the inhibitory potency (IC50) of a test PGI2 analog on platelet aggregation.
Materials:
-
Freshly drawn human whole blood (anticoagulated with citrate)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonist (e.g., ADP, collagen)
-
Test PGI2 analog
-
Light transmission aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed to obtain PRP.
-
Centrifuge the remaining blood at a high speed to obtain PPP.
-
-
Aggregometry:
-
Place a cuvette with PRP in the aggregometer and adjust the baseline to 0% aggregation.
-
Replace the PRP with PPP and set the 100% aggregation baseline.
-
Place a fresh aliquot of PRP in the aggregometer and add the test PGI2 analog at various concentrations.
-
After a short pre-incubation, add a platelet agonist to induce aggregation.
-
The aggregometer measures the change in light transmission as platelets aggregate.
-
-
Data Analysis:
-
Record the maximum percentage of aggregation for each concentration of the test PGI2 analog.
-
Plot the percentage of inhibition of aggregation against the logarithm of the PGI2 analog concentration.
-
Determine the IC50 value, the concentration of the analog that inhibits platelet aggregation by 50%.
-
Conclusion
Stable PGI2 analogs represent a cornerstone in the treatment of pulmonary arterial hypertension and other related vascular disorders. Their therapeutic efficacy stems from their ability to activate the prostacyclin IP receptor, leading to vasodilation and inhibition of platelet aggregation through the canonical cAMP signaling pathway. Furthermore, emerging evidence of their activity through PPARs highlights a more complex and multifaceted mechanism of action, contributing to their anti-proliferative and anti-inflammatory properties. A thorough understanding of their quantitative pharmacology, elucidated through the detailed experimental protocols described herein, is essential for the continued development and optimization of this critical class of therapeutic agents. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing the field of prostacyclin-based therapies.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. benchchem.com [benchchem.com]
- 4. PPAR-δ in Vascular Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. arborassays.com [arborassays.com]
- 9. Comparison of Light Transmission Aggregometry With Impedance Aggregometry in Patients on Potent P2Y12 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet Function Analyzed by Light Transmission Aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
In-Depth Technical Guide: Receptor Binding Profile of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a stable synthetic analog of prostacyclin (PGI2). Like endogenous PGI2, it is a potent inhibitor of platelet aggregation and a vasodilator. These effects are primarily mediated through its interaction with the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. Understanding the binding profile of this compound is crucial for elucidating its mechanism of action, predicting its therapeutic effects, and assessing its potential for off-target interactions. This guide provides a detailed overview of the receptor binding characteristics of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, supported by experimental methodologies and pathway visualizations.
To offer a representative quantitative perspective on the selectivity of such a molecule, this guide presents the binding profile of MRE-269, the active metabolite of Selexipag, a well-characterized and highly selective IP receptor agonist.[2][3] This data serves as a valuable surrogate for understanding the expected selectivity of a targeted IP receptor agonist like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Receptor Binding Profile
The following table summarizes the binding affinities of MRE-269, the active metabolite of the selective IP receptor agonist Selexipag, for a range of human prostanoid receptors. This profile highlights the compound's high affinity and selectivity for the IP receptor.
| Receptor Subtype | Ligand | Binding Affinity (Ki) [nM] |
| IP | MRE-269 | 20 [2][3] |
| EP1 | MRE-269 | >2600[2] |
| EP2 | MRE-269 | >2600[2] |
| EP3 | MRE-269 | >2600[2] |
| EP4 | MRE-269 | >2600[2] |
| DP1 | MRE-269 | >2600[2] |
| FP | MRE-269 | >2600[2] |
| TP | MRE-269 | >2600[2] |
Table 1: Binding affinities (Ki) of MRE-269 for human prostanoid receptors. Data is indicative of a highly selective IP receptor agonist.
Experimental Protocols
The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Protocol: Competitive Radioligand Binding Assay for Prostanoid Receptors
1. Objective: To determine the binding affinity (Ki) of a test compound (e.g., 13,14-dehydro-15-cyclohexyl Carbaprostacyclin) for a specific prostanoid receptor subtype by measuring its ability to displace a known radioligand.
2. Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human prostanoid receptor of interest (e.g., IP, EP1, EP2, etc.).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor being assayed (e.g., [3H]-Iloprost for the IP receptor).
-
Test Compound: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a known, unlabeled agonist or antagonist for the receptor (e.g., 10 µM Iloprost).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Filtration System: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.
-
Scintillation Cocktail and Counter.
3. Procedure:
-
Membrane Preparation: Thaw the receptor-containing cell membranes on ice and dilute to the appropriate concentration in ice-cold assay buffer. The optimal concentration should be determined empirically to yield a sufficient signal-to-noise ratio.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of unlabeled ligand.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict the primary signaling pathway of the IP receptor and a typical experimental workflow for a competitive binding assay.
IP Receptor Signaling Pathway
Competitive Radioligand Binding Assay Workflow
References
- 1. Entre las marcas de nuestros más de 25 colaboradores desta… [cymitquimica.com]
- 2. 2-[4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy]-N-(methylsulfonyl)acetamide (NS-304), an orally available and long-acting prostacyclin receptor agonist prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Pharmacokinetics and Metabolism of Carbaprostacyclin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of key carbaprostacyclin derivatives, including iloprost, beraprost, treprostinil, and cicaprost. These synthetic analogs of prostacyclin (PGI₂) are crucial in the treatment of various vascular disorders, most notably pulmonary arterial hypertension (PAH). This document details their absorption, distribution, metabolism, and excretion (ADME) profiles, the analytical methodologies used for their quantification, and the primary signaling pathways they activate.
Introduction to Carbaprostacyclin Derivatives
Carbaprostacyclin derivatives are a class of synthetic molecules that mimic the physiological effects of the endogenous prostacyclin, PGI₂. A potent vasodilator and inhibitor of platelet aggregation, PGI₂'s therapeutic use is limited by its chemical instability and very short half-life. The development of more stable carbaprostacyclin analogs has been a significant advancement in the management of diseases characterized by vasoconstriction and platelet hyperactivity. This guide focuses on the pharmacokinetic and metabolic characteristics that differentiate these derivatives and inform their clinical application.
Pharmacokinetic Profiles
The pharmacokinetic properties of carbaprostacyclin derivatives vary significantly based on their chemical structure and route of administration. The following tables summarize key pharmacokinetic parameters for iloprost, beraprost, treprostinil, and cicaprost in humans.
Table 1: Pharmacokinetic Parameters of Iloprost in Humans
| Parameter | Intravenous Infusion | Oral Administration | Inhalation | Reference(s) |
| Bioavailability | 100% | 16 ± 4% | Not Determined | [1] |
| Tmax (Time to Peak Plasma Concentration) | End of infusion | 10 ± 6 min | 2 - 4 min post-inhalation | [1][2] |
| Cmax (Peak Plasma Concentration) | 46 ± 8 pg/mL (1 ng/kg/min); 135 ± 24 pg/mL (3 ng/kg/min) | 251 ± 32 pg/mL (1 µg/kg) | Dose-dependent | [1][2] |
| Half-life (t½) | Biphasic: 3-4 min and 0.5 h | ~0.5 h | ~20-30 min | [1] |
| Clearance (CL) | 16 ± 5 mL/min/kg (in PAOD patients); 10 ± 5 mL/min/kg (in patients with hepatic dysfunction) | - | - | [3][4] |
| Volume of Distribution (Vd) | - | - | - | |
| Protein Binding | ~60% | ~60% | ~60% |
Table 2: Pharmacokinetic Parameters of Beraprost in Humans
| Parameter | Oral Administration (40 µg) | Reference(s) |
| Bioavailability | - | |
| Tmax (Time to Peak Plasma Concentration) | 0.58 ± 0.48 h | [5] |
| Cmax (Peak Plasma Concentration) | 601.14 ± 214.81 pg/mL | [5] |
| AUC₀-t (Area Under the Curve) | 1020.41 ± 214.63 pg·h/mL | [5] |
| Half-life (t½) | - | |
| Clearance (CL) | - | |
| Volume of Distribution (Vd) | - | |
| Protein Binding | - |
Note: A study on a 120 µg sustained-release tablet in subjects with normal kidney function (Stage 1 CKD) reported a Cmax of 84.9 ± 22.9 pg/mL and an AUC₀-₄₈h of 978 ± 226 pg·h/mL.[6]
Table 3: Pharmacokinetic Parameters of Treprostinil in Humans
| Parameter | Intravenous/Subcutaneous Infusion | Oral Administration | Inhalation | Reference(s) |
| Bioavailability | 100% (SC) | 17% | 64-72% | [7] |
| Tmax (Time to Peak Plasma Concentration) | ~10 h to steady state (SC) | 4 - 6 h | 0.12 - 0.25 h | [7] |
| Cmax (Peak Plasma Concentration) | Dose-dependent | Dose-dependent | 0.91 - 1.32 ng/mL (54 µg dose) | [7][8] |
| Half-life (t½) | ~4 hours | ~4 hours | ~4 hours | |
| Clearance (CL) | ~30 L/hr (for a 70 kg person) | - | - | [7] |
| Volume of Distribution (Vd) | 14 L (for a 70 kg person) | - | - | [7] |
| Protein Binding | ~91% | ~91% | ~91% |
Note: Intravenous and subcutaneous administrations are bioequivalent at steady state.[8]
Table 4: Pharmacokinetic Parameters of Cicaprost in Humans
| Parameter | Intravenous Infusion (2.1 µg over 60 min) | Oral Administration (7.6 µg) | Reference(s) |
| Bioavailability | 100% | Complete | [9] |
| Tmax (Time to Peak Plasma Concentration) | End of infusion | 23 ± 5 min | [9] |
| Cmax (Peak Plasma Concentration) | ~100 pg/mL | 251 ± 90 pg/mL | [9] |
| Half-life (t½) | Biphasic: 3-4 min and 64 ± 21 min | 115 ± 30 min | [9] |
| Clearance (CL) | 3.8 ± 0.5 mL/min/kg | - | [9] |
| Volume of Distribution (Vd) | - | - | |
| Protein Binding | - | - |
Metabolism of Carbaprostacyclin Derivatives
The metabolic pathways of carbaprostacyclin derivatives are a key determinant of their duration of action and potential for drug-drug interactions.
Iloprost: The primary metabolic pathway for iloprost is β-oxidation of the carboxyl side chain. This process leads to the formation of dinor- and tetranor-iloprost, which are pharmacologically inactive and are excreted mainly in the urine.
Beraprost: Beraprost is metabolized through several pathways, including β-oxidation of the α-side chain, oxidation of the C15-hydroxyl group, and hydrogenation of the double bond. The major metabolite is 2,3-dinor-beraprost. Studies indicate that cytochrome P450 enzymes are not major contributors to its metabolism.
Treprostinil: Treprostinil undergoes significant hepatic metabolism, primarily mediated by CYP2C8, with a minor contribution from CYP2C9. The metabolites are then excreted in the urine (approximately 79%) and feces (approximately 13%).
Cicaprost: Cicaprost is notably resistant to metabolic degradation, particularly β-oxidation, due to the presence of an oxygen atom in its pentanoic acid side chain. It is largely excreted unchanged in the urine.
Caption: Metabolic pathways of carbaprostacyclin derivatives.
Signaling Pathways
Carbaprostacyclin derivatives exert their therapeutic effects primarily through activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Binding of the agonist to the IP receptor initiates a signaling cascade that leads to vasodilation and inhibition of platelet aggregation.
References
- 1. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The safety and pharmacokinetics of rapid iloprost aerosol delivery via the BREELIB nebulizer in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of iloprost in patients with severe peripheral arterial occlusive disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of iloprost in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and vasodilating effect study of beraprost sodium in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacokinetics of Beraprost Sodium Following Single Oral Administration to Subjects With Impaired Kidney Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. A Comprehensive Review of Treprostinil Pharmacokinetics via Four Routes of Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of 3H-cicaprost in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregatory effects. However, its therapeutic application is limited by its chemical instability. This has led to the development of stable synthetic analogs, such as 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, which retain the beneficial pharmacological properties of PGI2 with improved stability, making them attractive candidates for therapeutic development. This carbaprostacyclin analog is characterized by a 13,14-dehydro bond and a C-15 cyclohexyl substitution, modifications that contribute to its stability and potent biological activity.
Pharmacological Profile
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a selective agonist for the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). Its primary pharmacological effect is the potent inhibition of platelet aggregation.
Quantitative Data
The available quantitative data for the biological activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is summarized in the table below.
| Assay | Parameter | Value | Reference |
| ADP-induced Platelet Aggregation (Human Platelet-Rich Plasma) | ED50 | ~40 nM | --INVALID-LINK-- |
| ADP-induced Platelet Aggregation (Washed Human Platelets) | ED50 | ~77 nM | --INVALID-LINK-- |
| IP Receptor Binding Affinity | Ki | Data not available | |
| Adenylyl Cyclase Activation | EC50 | Data not available |
Mechanism of Action: The IP Receptor Signaling Pathway
As an analog of prostacyclin, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin exerts its effects through the activation of the IP receptor, which is coupled to the Gs alpha subunit of a heterotrimeric G protein. This initiates a signaling cascade that ultimately leads to the inhibition of platelet activation and vasodilation.
Figure 1. IP Receptor Signaling Pathway.
Synthesis
While a detailed, step-by-step synthesis protocol for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is not publicly available, the general approach for synthesizing similar 13,14-dehydroprostacyclin analogs involves the formation of a 5-bromo-6,9α-epoxy derivative from a prostaglandin F2α analog, followed by esterification and dehydrobromination to create the prostacyclin ring structure.
Experimental Protocols
The following sections detail representative experimental protocols for the characterization of prostacyclin analogs like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Platelet Aggregation Inhibition Assay
This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP.
Figure 2. Platelet Aggregation Inhibition Assay Workflow.
Methodology:
-
Platelet Preparation: Human whole blood is collected in anticoagulant. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed. Washed platelets are prepared by further centrifugation of PRP and resuspension in a suitable buffer.
-
Assay Performance: Platelet suspension (either PRP or washed platelets) is placed in an aggregometer cuvette and pre-incubated with various concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin or vehicle control at 37°C.
-
Induction of Aggregation: An aggregating agent, such as adenosine diphosphate (ADP), is added to induce platelet aggregation.
-
Measurement: The change in light transmittance through the platelet suspension is monitored over time. As platelets aggregate, the transmittance increases.
-
Data Analysis: The percentage inhibition of aggregation at each concentration of the test compound is calculated relative to the vehicle control. The ED50 value, the concentration of the compound that causes 50% inhibition of aggregation, is determined by plotting the percentage inhibition against the log of the compound concentration.
Radioligand Binding Assay (Representative Protocol)
This assay is used to determine the binding affinity of a compound to its target receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the human IP receptor are prepared by homogenization and centrifugation.
-
Binding Reaction: The membranes are incubated with a fixed concentration of a radiolabeled ligand that binds to the IP receptor (e.g., [³H]-iloprost) and varying concentrations of the unlabeled test compound (13,14-dehydro-15-cyclohexyl Carbaprostacyclin).
-
Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Adenylyl Cyclase Activation Assay (Representative Protocol)
This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP) via the activation of adenylyl cyclase.
Methodology:
-
Cell Culture: Cells expressing the IP receptor are cultured to an appropriate density.
-
Assay Performance: The cells are incubated with varying concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA or TR-FRET).
-
Data Analysis: The amount of cAMP produced at each concentration of the test compound is determined. The EC50 value, the concentration of the compound that produces 50% of the maximal response, is calculated by plotting the cAMP concentration against the log of the compound concentration.
Development and Clinical Status
There is no publicly available information regarding the clinical development or trial status of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Conclusion
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a potent and stable synthetic analog of prostacyclin that demonstrates significant anti-platelet aggregatory effects. Its mechanism of action is through the activation of the IP receptor and the subsequent adenylyl cyclase/cAMP signaling pathway. While further studies are required to fully elucidate its pharmacological profile, particularly its receptor binding affinity and potency in activating adenylyl cyclase, it represents a promising scaffold for the development of novel anti-thrombotic agents. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.
A Technical Guide to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a synthetic, chemically stable analog of prostacyclin (PGI2).[1] As a potent inhibitor of platelet aggregation, it is a valuable tool for researchers in cardiovascular and hematological fields.[1][2] This technical guide provides an in-depth overview of its chemical properties, biological activity, synthesis, and mechanism of action for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is presented below.
| Property | Value |
| InChIKey | LGIPMFCHTFFLFR-PRYZLTTQSA-N[1][3] |
| CAS Number | 145375-81-1[1][2][3] |
| Molecular Formula | C₂₁H₃₀O₄[1][2][3] |
| Formula Weight | 346.5 g/mol [1][2] |
| Solubility | DMF: >10 mg/mlDMSO: >5 mg/mlEthanol: >20 mg/mlPBS (pH 7.2): >80 mg/ml[1] |
Biological Activity
The primary biological activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is the inhibition of ADP-induced platelet aggregation. Its potency is comparable to that of carbaprostacyclin.[1]
| Assay | Effective Dose (ED₅₀) |
| ADP-induced aggregation of human platelets in Platelet-Rich Plasma (PRP) | ~40 nM[1] |
| ADP-induced aggregation of washed human platelets | 77 nM[1] |
Synthesis
The synthesis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin has been reported, with one synthetic route starting from 1-Ethynyl-1-(trimethylsiloxy)cyclohexane.[4] A general synthetic approach for related 13,14-dehydroprostacyclin analogs involves the formation of a 5-bromo-6,9α-epoxy derivative from 13,14-dehydro-PGF2α, followed by esterification and dehydrobromination to create the prostacyclin structure.[5]
Mechanism of Action and Signaling Pathway
As a prostacyclin analog, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is understood to exert its effects through the prostacyclin (IP) receptor, a G-protein coupled receptor. Binding of the ligand to the IP receptor activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium levels and the inhibition of platelet aggregation and activation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. echemi.com [echemi.com]
- 4. 13,14-DEHYDRO-15-CYCLOHEXYL CARBAPROSTACYCLIN synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of C21H30O4: A Technical Guide to Research Applications
For Researchers, Scientists, and Drug Development Professionals
The molecular formula C21H30O4 represents a class of structurally related steroid hormones with profound physiological effects and diverse research applications. This technical guide provides an in-depth exploration of the core research uses, experimental methodologies, and signaling pathways associated with key compounds of this formula, including the mineralocorticoid 11-Deoxycorticosterone acetate (DOCA), the diagnostic marker 21-Deoxycortisol, and the novel androgen receptor antagonist Cortexolone 17α-propionate (Clascoterone).
11-Deoxycorticosterone Acetate (DOCA): Modeling Cardiovascular Disease
11-Deoxycorticosterone acetate (DOCA) is a potent synthetic mineralocorticoid widely utilized in preclinical research to induce hypertension and study the pathophysiology of cardiovascular disease. The DOCA-salt hypertensive model is a cornerstone for investigating the mechanisms of salt-sensitive hypertension, cardiac hypertrophy, and renal damage.[1]
Quantitative Data: Hemodynamic and Renal Effects of DOCA-Salt Hypertension
The following table summarizes typical quantitative data observed in the DOCA-salt hypertensive rat model.
| Parameter | Control Group | DOCA-Salt Group | Reference |
| Systolic Blood Pressure (mmHg) | 123 ± 2 | 203 ± 6 (at 4 weeks) | [2] |
| Heart Rate (beats/min) | ~350 | No significant change | [3] |
| Water Intake (ml/100g body weight/day) | Normal | Increased | [2] |
| Urine Output (ml/day) | Normal | Increased | [3] |
| Proteinuria | Minimal | Significantly increased | [1] |
| Cardiac Hypertrophy | Absent | Present | [4] |
Experimental Protocol: Induction of DOCA-Salt Hypertension in Rats
This protocol outlines the key steps for establishing the DOCA-salt hypertensive rat model.[3][4][5]
Materials:
-
Male Sprague-Dawley or Wistar rats (8-9 weeks old)
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
1% Sodium Chloride (NaCl) drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments for uninephrectomy
Procedure:
-
Acclimatization: House rats in standard conditions for at least one week prior to the experiment.
-
Uninephrectomy (Optional but common): Anesthetize the rat. Make a flank incision to expose the left kidney. Ligate the renal artery, vein, and ureter, and then remove the kidney. Suture the incision. Allow for a one to two-week recovery period. This enhances the hypertensive effect.[3][5]
-
DOCA Administration:
-
Salt Loading: Replace normal drinking water with a 1% NaCl solution.
-
Monitoring: Monitor blood pressure, heart rate, water intake, and urine output regularly for the duration of the study (typically 3-5 weeks).[3]
Signaling Pathway: DOCA and the Mineralocorticoid Receptor
DOCA exerts its effects primarily through the activation of the mineralocorticoid receptor (MR), a nuclear hormone receptor. This activation in the kidneys leads to increased sodium and water reabsorption, expanding blood volume and elevating blood pressure. In the cardiovascular system, MR activation promotes inflammation, fibrosis, and vascular dysfunction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy and Safety of Topical Clascoterone Cream, 1%, for Treatment in Patients With Facial Acne: Two Phase 3 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of the Deoxycorticosterone Acetate (DOCA)-salt Hypertensive Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijvets.com [ijvets.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Effects of a 15-Nonstereogenic Carbocyclic Prostacyclin Analogue on Human Platelets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of a 15-nonstereogenic carbocyclic prostacyclin analogue, specifically MM706, on human platelet function. The removal of the stereogenic center at the 15-position offers potential advantages in chemical synthesis and stability. This document details its inhibitory effects on platelet aggregation, outlines the experimental protocols used for its characterization, and visualizes the relevant biological pathways and workflows.
Core Concept: Inhibition of Platelet Aggregation
The primary effect of the 15-nonstereogenic carbocyclic prostacyclin analogue MM706 on human platelets is the inhibition of aggregation.[1] As a prostacyclin (PGI2) mimetic, MM706 is designed to activate inhibitory signaling pathways within the platelet, thereby counteracting the pro-thrombotic signals that lead to clot formation. Its efficacy is evaluated by its ability to prevent platelets from clumping together when stimulated by various agonists.
Quantitative Data Summary
The inhibitory potency of MM706 has been quantified in studies using washed human platelets. The following table summarizes the key data, comparing MM706 to the endogenous prostacyclin (PGI2).[1]
| Compound | Parameter | Value (nM) | Condition |
| MM706 | IC50 | 77 | Washed Human Platelets |
| PGI2 | IC50 | 1.3 | Washed Human Platelets |
| MM706 | EC50 | 99 | Indomethacin-treated Uterine Artery |
| PGI2 | EC50 | 3.1 | Indomethacin-treated Uterine Artery |
-
IC50 (Inhibitory Concentration 50): The concentration of the compound required to inhibit platelet aggregation by 50%. A lower IC50 indicates higher potency.
-
EC50 (Effective Concentration 50): The concentration of the compound required to produce 50% of its maximal effect, in this case, vasodilation of the uterine artery.
Signaling Pathways
Platelet function is governed by a delicate balance between inhibitory and activatory signaling pathways. MM706, as a prostacyclin analogue, tips this balance towards inhibition.
Inhibitory Signaling Pathway of MM706
MM706 mimics prostacyclin, binding to the prostacyclin (IP) receptor on the platelet surface. This Gs protein-coupled receptor activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and inhibits key components of the platelet activation machinery, ultimately preventing aggregation.
Caption: Inhibitory signaling pathway of the prostacyclin analogue MM706 in human platelets.
Opposing Pathway: Thromboxane A2 Receptor Activation
To understand the context in which MM706 acts, it is crucial to consider the primary activatory pathway mediated by Thromboxane A2 (TXA2). TXA2 analogues bind to the Thromboxane-Prostanoid (TP) receptor, a Gq and G12/13 coupled receptor.[2][3][4] This activation initiates a cascade involving phospholipase C (PLC), leading to increased intracellular calcium and diacylglycerol (DAG), which are key signals for platelet shape change, degranulation, and aggregation.[4][5]
References
- 1. A 15-nonstereogenic carbocyclic analogue of prostacyclin: effects on human platelets and uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G proteins of the G12 family are activated via thromboxane A2 and thrombin receptors in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The G protein coupled to the thromboxane A2 receptor in human platelets is a member of the novel Gq family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Physiology, Thromboxane A2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocol for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2).[1] Like PGI2, it is a potent inhibitor of platelet aggregation and a vasodilator. Its stability makes it a valuable tool for in vitro and in vivo studies of the prostacyclin signaling pathway and its therapeutic potential. This document provides a detailed protocol for the proper handling, dissolution, and storage of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in ethanol, along with an overview of its primary signaling pathway.
Data Presentation
The solubility and stability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in various solvents are summarized in the table below. This information is critical for preparing stock solutions and designing experiments.
| Solvent | Solubility | Recommended Storage Temperature | Stability of Solution |
| Ethanol | >20 mg/mL[1] | -20°C[1][2] | ≥ 1 year[1][2] |
| DMSO | ~5 mg/mL[2] | -20°C | Not specified; prepare fresh |
| Dimethylformamide | ~10 mg/mL[2] | -20°C | Not specified; prepare fresh |
| PBS (pH 7.2) | ~80 µg/mL | N/A | Not recommended for storage more than one day[2] |
Experimental Protocols
Protocol for Preparing an Ethanolic Stock Solution
This protocol describes the preparation of a concentrated stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in ethanol.
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin (as a solid or pre-dissolved solution)
-
Anhydrous ethanol (200 proof, molecular biology grade)
-
Sterile, conical-bottom glass vials with Teflon-lined screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
Gentle stream of nitrogen gas (if starting from a pre-dissolved solution in a different solvent)
Procedure:
-
Equilibration: Allow the vial containing 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Preparation of Solvent: Ensure the anhydrous ethanol is at room temperature.
-
Dissolution (if starting from a solid): a. Carefully weigh the desired amount of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and transfer it to a sterile glass vial. b. Add the appropriate volume of anhydrous ethanol to achieve the desired concentration (e.g., for a 10 mg/mL stock solution, add 100 µL of ethanol to 1 mg of the compound). c. Securely cap the vial and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. d. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming to 37°C can also be applied, but avoid excessive heat.
-
Solvent Exchange (if starting from a pre-dissolved solution): a. If the compound is supplied in a solvent other than ethanol, this solvent can be removed by evaporation under a gentle stream of nitrogen gas. b. Once the original solvent has completely evaporated, immediately add the desired volume of anhydrous ethanol to the dried compound. c. Proceed with vortexing and sonication as described in step 3.
-
Storage: a. Once fully dissolved, overlay the solution with nitrogen or argon gas to minimize oxidation. b. Store the stock solution in the tightly sealed glass vial at -20°C.[1][2] c. When properly stored, the ethanolic solution is stable for at least one year.[1][2]
Protocol for Preparing Aqueous Working Solutions
For most biological experiments, the ethanolic stock solution will need to be diluted into an aqueous buffer. It is critical to prepare these aqueous solutions fresh for each experiment as the compound's stability is significantly reduced in aqueous media.
Materials:
-
Prepared ethanolic stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Sterile aqueous buffer of choice (e.g., PBS, pH 7.2)
-
Sterile microcentrifuge tubes or other appropriate containers
Procedure:
-
Retrieve Stock Solution: Remove the ethanolic stock solution from the -20°C freezer and allow it to thaw at room temperature.
-
Dilution: a. In a sterile tube, add the desired volume of the aqueous buffer. b. Add the required volume of the ethanolic stock solution to the aqueous buffer to achieve the final desired concentration. It is recommended to add the stock solution directly to the buffer with gentle mixing to avoid precipitation. c. Ensure the final concentration of ethanol in the experimental system is low enough to not affect the biological assay.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Storage of aqueous solutions for more than one day is not recommended.[2]
Mandatory Visualization
Signaling Pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
The primary signaling cascade initiated by 13,14-dehydro-15-cyclohexyl Carbaprostacyclin involves the activation of the prostacyclin receptor and the subsequent increase in intracellular cyclic AMP (cAMP).
Caption: Carbaprostacyclin signaling pathway.
Experimental Workflow for Preparing Solutions
The following workflow diagram illustrates the logical steps for preparing both stock and working solutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Caption: Workflow for solution preparation.
References
Using 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in platelet aggregation assays
Application Notes & Protocols
Topic: Using 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Platelet Aggregation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable synthetic analog of prostacyclin (PGI₂), a potent endogenous inhibitor of platelet aggregation.[1][2][3] Its stability makes it an excellent candidate for in vitro studies compared to the chemically labile PGI₂. These application notes provide a detailed protocol for utilizing this compound to study the inhibition of platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for evaluating platelet function.[1] The compound exerts its antiplatelet effects by binding to prostacyclin (IP) receptors on the platelet surface, initiating a signaling cascade that elevates intracellular cyclic AMP (cAMP) levels and subsequently inhibits platelet activation.[1]
Mechanism of Action: Inhibitory Signaling Pathway
As a prostacyclin analog, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin binds to the prostacyclin (IP) receptor, a G-protein coupled receptor on the platelet membrane.[1] This receptor is coupled to a stimulatory G-protein (Gs). Upon binding, the activated Gs protein stimulates adenylate cyclase, which catalyzes the conversion of ATP into cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, which inhibits the increase of intracellular Ca²⁺ and blocks the machinery required for platelet activation and aggregation.[1]
Data Presentation
The inhibitory potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is typically quantified by its half-maximal effective concentration (ED₅₀) or half-maximal inhibitory concentration (IC₅₀).
| Parameter | Matrix | Agonist | Value | Reference |
| ED₅₀ | Human Platelet-Rich Plasma (PRP) | ADP | ~40 nM | [2] |
| ED₅₀ | Washed Human Platelets | ADP | ~77 nM | [2] |
Note: ED₅₀ (Effective Dose, 50%) is used here as reported in the source and is conceptually equivalent to IC₅₀ (Inhibitory Concentration, 50%) in this context.
Experimental Workflow
The overall process involves isolating platelets from whole blood, performing the aggregation assay in the presence of the inhibitor and an agonist, and analyzing the resulting data to determine inhibitory potential.
Detailed Experimental Protocols
Materials and Reagents
-
Compound: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Vehicle/Solvent: DMSO or Ethanol[2]
-
Agonists: Adenosine diphosphate (ADP), Collagen, Thrombin, Arachidonic Acid[1]
-
Anticoagulant: 3.2% Sodium Citrate
-
Blood Collection: Vacutainer tubes, 20G or 21G needles[4]
-
Equipment:
-
Light Transmission Aggregometer (e.g., Payton dual channel)[5]
-
Refrigerated centrifuge with a swing-out rotor
-
Incubator or water bath at 37°C
-
Calibrated pipettes
-
Aggregometer cuvettes with sterile stir bars
-
Plastic (not glass) tubes for blood and platelet handling
-
Preparation of Platelet-Rich and Platelet-Poor Plasma
This protocol is intended for healthy human volunteers who have abstained from antiplatelet medications (e.g., aspirin) for at least two weeks.[1][5]
-
Blood Collection: Draw whole blood via venipuncture into vacutainer tubes containing 3.2% sodium citrate anticoagulant.[1] Use a 9:1 ratio of blood to anticoagulant. Invert tubes gently to mix.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature (20-24°C) with the centrifuge brake turned off to prevent premature platelet activation.[1][4]
-
PRP Isolation: Carefully aspirate the upper, straw-colored layer (PRP) using a plastic pipette and transfer it to a sterile plastic tube. Keep it capped and at room temperature.
-
PPP Preparation: Re-centrifuge the remaining blood at a higher speed, approximately 2000 x g for 20 minutes at room temperature, to pellet the remaining cells.[1]
-
PPP Isolation: Collect the supernatant (Platelet-Poor Plasma) and transfer it to a new plastic tube. PPP will be used as the 100% aggregation reference.
Preparation of Compound Solutions
-
Stock Solution: Prepare a high-concentration stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in an appropriate solvent like DMSO or ethanol (e.g., 10 mM).[1][2]
-
Working Solutions: Perform serial dilutions of the stock solution in a suitable buffer (e.g., PBS, pH 7.2) to create a range of working concentrations.[1] The final concentration in the PRP should bracket the expected IC₅₀ value (e.g., 1 nM to 1 µM).
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of the solvent (e.g., DMSO) used in the highest concentration test sample.
Light Transmission Aggregometry (LTA) Procedure
-
Instrument Setup: Turn on the aggregometer and allow it to warm to 37°C.[1]
-
Calibration:
-
Assay Performance:
-
For each measurement, place a cuvette containing 450 µL of PRP and a stir bar into the 37°C incubation well of the aggregometer.
-
Add a small volume (e.g., 5 µL) of the inhibitor working solution or the vehicle control to the PRP.[1]
-
Incubate the mixture for 2-5 minutes at 37°C while stirring.[1]
-
Move the cuvette to the sample well and begin recording.
-
Add a predetermined concentration of a platelet agonist (e.g., ADP to a final concentration of 10 µM) to induce aggregation.[7]
-
Record the change in light transmission for 5-10 minutes or until the aggregation curve reaches a plateau.
-
Repeat for all desired inhibitor concentrations.
-
Data Analysis
-
Maximum Aggregation: Determine the maximum percentage of aggregation for each sample from the aggregation curve, where the baseline PRP is 0% and the PPP is 100%.[1]
-
Percentage Inhibition: Calculate the percentage of inhibition for each concentration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin using the following formula: % Inhibition = [ (Max Aggregation_Vehicle - Max Aggregation_Inhibitor) / Max Aggregation_Vehicle ] * 100
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the inhibitor that produces 50% of the maximum inhibition.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Pulmonary Circulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulmonary hypertension (PH) is a severe and progressive disease characterized by elevated pulmonary arterial pressure and vascular remodeling, leading to right heart failure and death. Prostacyclin (PGI2) and its synthetic analogs are cornerstone therapies for pulmonary arterial hypertension (PAH), a subgroup of PH. These agents exert their therapeutic effects primarily through vasodilation of the pulmonary arteries and inhibition of vascular smooth muscle cell proliferation. 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2, suggesting its potential as a therapeutic agent for PH. These application notes provide a framework for conducting in vivo studies to evaluate the efficacy of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in a preclinical model of pulmonary hypertension.
Mechanism of Action: Prostacyclin Signaling Pathway
Prostacyclin and its analogs mediate their effects by binding to the prostacyclin (IP) receptor on the surface of pulmonary artery smooth muscle cells. This interaction activates G-protein-coupled signaling, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes vasodilation and inhibits cell proliferation. Some evidence also suggests that prostacyclin analogs may exert their antiproliferative effects through peroxisome proliferator-activated receptor-γ (PPARγ) signaling, particularly in diseased cells where IP receptor expression may be altered.
Representative In Vivo Efficacy Data
The following table summarizes representative quantitative data for the effects of a stable prostacyclin analog on pulmonary hemodynamics in a rodent model of pulmonary hypertension. This data is based on the known effects of compounds like Iloprost and serves as an example of expected outcomes.
| Hemodynamic Parameter | Vehicle Control (PAH) | Prostacyclin Analog Treated (PAH) | Percent Change |
| Mean Pulmonary Arterial Pressure (mmHg) | 55 ± 5 | 42 ± 4 | ↓ 23.6% |
| Right Ventricular Systolic Pressure (mmHg) | 60 ± 6 | 45 ± 5 | ↓ 25.0% |
| Pulmonary Vascular Resistance (mmHg/mL/min) | 0.8 ± 0.1 | 0.5 ± 0.08 | ↓ 37.5% |
| Cardiac Output (mL/min) | 75 ± 8 | 90 ± 10 | ↑ 20.0% |
| Systemic Arterial Pressure (mmHg) | 110 ± 10 | 95 ± 8 | ↓ 13.6% |
Values are presented as mean ± standard deviation.
Experimental Protocols
Animal Model: Monocrotaline-Induced Pulmonary Hypertension in Rats
The monocrotaline (MCT) rat model is a widely used and reproducible model for inducing pulmonary hypertension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Monocrotaline (MCT)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for injection
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Prepare a solution of MCT in saline at a concentration of 60 mg/mL.
-
Induce pulmonary hypertension by a single subcutaneous injection of MCT (60 mg/kg body weight).
-
House the rats under standard conditions for 3-4 weeks to allow for the development of pulmonary hypertension.
-
Monitor the animals regularly for signs of distress.
Therapeutic Intervention with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Vehicle solution (e.g., saline, PBS with a solubilizing agent if necessary)
-
Osmotic minipumps or appropriate delivery system for continuous infusion
-
Surgical tools for implantation of minipumps
Protocol:
-
After the development of pulmonary hypertension (e.g., 3-4 weeks post-MCT injection), randomly assign rats to either a vehicle control group or a treatment group.
-
Prepare the therapeutic agent in the appropriate vehicle at the desired concentration.
-
Implant osmotic minipumps subcutaneously for continuous delivery of either the vehicle or 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at a predetermined dose. The treatment duration is typically 2-4 weeks.
Hemodynamic Assessment
Hemodynamic parameters are assessed at the end of the treatment period via right heart catheterization.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Pressure transducer and recording system
-
Catheters
-
Surgical tools
Protocol:
-
Anesthetize the rat.
-
Perform a right heart catheterization via the jugular vein.
-
Advance the catheter into the right ventricle and pulmonary artery.
-
Record right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).
-
Measure cardiac output using a method such as thermodilution.
-
Calculate pulmonary vascular resistance (PVR) as (mPAP - left atrial pressure) / cardiac output. Left atrial pressure can be estimated by the pulmonary capillary wedge pressure.
Histological Analysis
Protocol:
-
Following hemodynamic measurements, euthanize the animals.
-
Harvest the heart and lungs for histological analysis.
-
Dissect the heart to separate the right ventricle (RV) from the left ventricle and septum (LV+S) to determine the Fulton index (RV / (LV+S)), a measure of right ventricular hypertrophy.
-
Fix the lungs in formalin and embed in paraffin.
-
Stain lung tissue sections with hematoxylin and eosin (H&E) to assess pulmonary vascular remodeling, including medial wall thickness of the pulmonary arterioles.
Application Notes and Protocols for Cell-Based Assays of Prostacyclin Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
The prostacyclin receptor, also known as the IP receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in vasodilation, inhibition of platelet aggregation, and cytoprotection.[1] Agonists of the IP receptor, such as prostacyclin (PGI2) and its synthetic analogs, are of significant therapeutic interest for conditions like pulmonary arterial hypertension.[1][2] These application notes provide detailed protocols for key cell-based assays to identify and characterize prostacyclin receptor agonists. The primary signaling pathway activated by the IP receptor involves the Gs alpha subunit (Gαs), which stimulates adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[1][2] Therefore, the most common assays for IP receptor agonists are designed to measure this increase in cAMP. Additionally, reporter gene assays and calcium mobilization assays can be adapted for this purpose.
Signaling Pathway of the Prostacyclin Receptor
Activation of the prostacyclin receptor by an agonist initiates a signaling cascade that leads to an increase in intracellular cAMP. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets to elicit a cellular response.
Figure 1: Prostacyclin Receptor Signaling Pathway.
Key Cell-Based Assays
Several robust cell-based assays are available to screen for and characterize prostacyclin receptor agonists. The choice of assay depends on the specific research question, available equipment, and desired throughput.
cAMP Accumulation Assays
Direct measurement of intracellular cAMP is the most common and direct method to assess the activation of the prostacyclin receptor. Various commercial kits are available for this purpose, often employing techniques like Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence.
a. HTRF cAMP Assay
This assay is a competitive immunoassay that measures the competition between native cAMP produced by the cells and a labeled cAMP tracer for binding to a specific antibody.[3]
Experimental Workflow:
Figure 2: HTRF cAMP Assay Workflow.
Detailed Protocol:
-
Cell Seeding:
-
Culture cells stably or transiently expressing the human prostacyclin receptor (e.g., HEK293 or CHO cells) in appropriate media.
-
On the day of the assay, harvest cells and resuspend them in assay buffer.
-
Seed the cells into a 384-well white plate at an optimized density (e.g., 2,000-10,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of the prostacyclin receptor agonist in assay buffer containing a phosphodiesterase inhibitor like IBMX (100 µM) to prevent cAMP degradation.[4]
-
Add the agonist dilutions to the cell plate. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes.[3]
-
-
Detection:
-
Prepare the HTRF detection reagents according to the manufacturer's instructions (e.g., Cisbio cAMP dynamic 2 kit). This typically involves diluting the d2-labeled cAMP and the anti-cAMP antibody labeled with a europium cryptate.
-
Add the detection reagents to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.[3]
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
The ratio of the two emission signals is inversely proportional to the amount of cAMP produced.
-
CRE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a cAMP response element (CRE).[5][6] Activation of the prostacyclin receptor leads to an increase in cAMP, which in turn activates PKA. PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which binds to the CRE sequence and drives the expression of the luciferase reporter gene.[5]
Experimental Workflow:
Figure 3: CRE-Luciferase Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the human prostacyclin receptor and a reporter plasmid containing the luciferase gene downstream of a CRE promoter.
-
24 hours post-transfection, seed the cells into a 96-well white, clear-bottom plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the prostacyclin receptor agonist in serum-free medium.
-
Remove the culture medium from the cells and add the agonist dilutions.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO2 incubator for 4-6 hours to allow for gene expression.[5]
-
-
Detection:
-
Prepare the luciferase detection reagent according to the manufacturer's protocol (e.g., Promega ONE-Glo™ Luciferase Assay System).
-
Add the detection reagent to each well.
-
Incubate at room temperature for 10 minutes to allow for cell lysis and the luciferase reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescence signal is directly proportional to the level of luciferase expression and, consequently, to the activation of the prostacyclin receptor.
-
Calcium Mobilization Assay
While the prostacyclin receptor primarily couples to Gs, it can be functionally coupled to the calcium signaling pathway by co-expressing a promiscuous G-protein subunit, such as Gα16.[7][8][9] Activation of the receptor will then lead to the activation of phospholipase C (PLC), production of inositol trisphosphate (IP3), and a subsequent increase in intracellular calcium, which can be measured with a calcium-sensitive fluorescent dye.[7]
Experimental Workflow:
Figure 4: Calcium Mobilization Assay Workflow.
Detailed Protocol:
-
Cell Transfection and Seeding:
-
Co-transfect a suitable cell line (e.g., HEK293T) with plasmids encoding the human prostacyclin receptor and the promiscuous Gα16 subunit.[7]
-
24 hours post-transfection, seed the cells into a 96-well black-walled, clear-bottom plate.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., HBSS).
-
Remove the culture medium and add the dye-loading buffer to the cells.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved to its active form.
-
-
Compound Addition and Data Acquisition:
-
Prepare serial dilutions of the prostacyclin receptor agonist in assay buffer.
-
Use a fluorescence plate reader with an integrated liquid handling system (e.g., FlexStation or FLIPR) to measure the fluorescence kinetically.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument then adds the agonist dilutions to the wells.
-
Continue to measure the fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the transient increase in intracellular calcium.[10]
-
Data Presentation
Quantitative data from dose-response experiments should be analyzed using a four-parameter logistic equation to determine the potency (EC50) and efficacy (Emax) of the agonists. The results can be summarized in a table for easy comparison.
| Agonist | Cell Line | Assay Type | EC50 (nM) | Emax (% of control) |
| Iloprost | T-REx-HEK-high hIP | cAMP Accumulation | 0.53 | ~100 |
| Beraprost | T-REx-HEK-high hIP | cAMP Accumulation | 1.8 | ~100 |
| Treprostinil | T-REx-HEK-high hIP | cAMP Accumulation | 3.2 | ~100 |
| ACT-333679 | T-REx-HEK-high hIP | cAMP Accumulation | 29 | ~100 |
| Selexipag | T-REx-HEK-high hIP | cAMP Accumulation | 813 | ~100 |
| Iloprost | T-REx-HEK-low hIP | cAMP Accumulation | 1.1 | ~100 |
| Beraprost | T-REx-HEK-low hIP | cAMP Accumulation | 4.3 | ~100 |
| Treprostinil | T-REx-HEK-low hIP | cAMP Accumulation | 11 | ~100 |
| ACT-333679 | T-REx-HEK-low hIP | cAMP Accumulation | 102 | 45 |
| Selexipag | T-REx-HEK-low hIP | cAMP Accumulation | >1000 | N/A |
| Iloprost | human PASMC | cAMP Accumulation | 16 | ~100 |
| Beraprost | human PASMC | cAMP Accumulation | 22 | ~100 |
| Treprostinil | human PASMC | cAMP Accumulation | 28 | ~100 |
| ACT-333679 | human PASMC | cAMP Accumulation | 214 | 56 |
| Selexipag | human PASMC | cAMP Accumulation | >10000 | N/A |
Data adapted from a study on prostacyclin receptor agonists.[11] T-REx-HEK-high hIP and T-REx-HEK-low hIP cells are HEK cells with high and low expression of the human IP receptor, respectively. hPASMC are human pulmonary artery smooth muscle cells. N/A indicates that saturation was not reached.
Conclusion
The cell-based assays described in these application notes provide robust and reliable methods for the identification and characterization of prostacyclin receptor agonists. The choice of assay will depend on the specific experimental goals and available resources. Careful optimization of assay conditions, such as cell number and incubation times, is crucial for obtaining high-quality and reproducible data. The provided protocols and data presentation guidelines will aid researchers in the successful implementation of these assays in their drug discovery and development efforts.
References
- 1. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 2. Molecular recognition and activation of the prostacyclin receptor by anti-pulmonary arterial hypertension drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Development of a universal high-throughput calcium assay for G-protein- coupled receptors with promiscuous G-protein Galpha15/16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preparation and use of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, a stable prostacyclin (PGI₂) analog, for in vitro cell culture experiments. This document includes detailed protocols for reconstitution, storage, and application in cell-based assays, as well as quality control considerations. The provided information is intended to ensure consistent and reproducible experimental outcomes when investigating the biological effects of this potent synthetic prostaglandin.
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI₂), a potent endogenous mediator with significant roles in vasodilation, inhibition of platelet aggregation, inflammation, and cell growth.[1] Unlike native PGI₂, which is highly unstable, this analog's enhanced stability makes it an invaluable tool for in vitro studies. It acts as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn mediates various cellular responses.
These notes provide standardized procedures for the handling and preparation of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to facilitate its use in a variety of cell culture systems.
Product Information and Properties
A summary of the key properties of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is presented in the table below.
| Property | Value |
| CAS Number | 145375-81-1 |
| Molecular Formula | C₂₁H₃₀O₄ |
| Molecular Weight | 346.5 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in ethanol |
| Solubility | >20 mg/mL in Ethanol>10 mg/mL in DMF>5 mg/mL in DMSO>80 mg/mL in PBS (pH 7.2) |
| Storage of Stock Solution | Store at -20°C |
| Stability of Stock Solution | ≥ 1 year when stored as directed |
Experimental Protocols
Materials
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Anhydrous ethanol (ACS grade or higher)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Target cell culture medium (e.g., DMEM, RPMI-1640), serum-free for dilutions
-
Sterile phosphate-buffered saline (PBS), pH 7.2
-
Class II biological safety cabinet
Preparation of Stock Solution
If the compound is supplied as a solid, it should be reconstituted in a suitable solvent. Given its high solubility, anhydrous ethanol is recommended.
-
Solvent Selection: Use anhydrous ethanol to prepare the initial stock solution.
-
Concentration: Prepare a high-concentration stock solution, for example, 10 mg/mL. This corresponds to a molar concentration of approximately 28.86 mM.
-
Procedure: a. Under sterile conditions in a biological safety cabinet, add the appropriate volume of anhydrous ethanol to the vial containing the pre-weighed compound. b. Vortex briefly to ensure complete dissolution. c. Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the stock solution aliquots at -20°C.
Preparation of Working Solutions for Cell Culture
-
Thawing: Thaw a single aliquot of the stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
Important: To avoid precipitation, it is crucial to add the ethanolic stock solution to the aqueous medium and mix immediately and thoroughly. Do not add the aqueous medium to the concentrated stock.
-
The final concentration of ethanol in the cell culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cellular effects. A vehicle control (medium with the same final concentration of ethanol) must be included in all experiments.
-
-
Example Dilution Series: To prepare a 1 µM working solution from a 10 mM stock: a. Dilute the 10 mM stock 1:100 in serum-free medium to obtain a 100 µM intermediate solution. b. Further dilute the 100 µM intermediate solution 1:100 in serum-free medium to obtain the final 1 µM working solution.
-
Application to Cells: Add the prepared working solutions to the cell cultures to achieve the desired final concentrations for the experiment.
Recommended Working Concentrations
The optimal working concentration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin will vary depending on the cell type, assay, and desired biological endpoint. Based on data for other stable prostacyclin analogs, a starting concentration range of 1 nM to 1 µM is recommended for most cell-based assays.
| Assay Type | Recommended Starting Concentration Range | Reference |
| Platelet Aggregation Inhibition (Human) | ED₅₀: ~40-77 nM | [1] |
| Smooth Muscle Cell Proliferation Inhibition | EC₅₀: ~4-40 nM (for similar analogs) | [2][3] |
| cAMP Generation | EC₅₀: ~5-8 nM (for similar analogs) | [2][3] |
| VEGF Production Stimulation | 1 nM - 1 µM (for similar analogs) | [4] |
Note: It is highly recommended that researchers perform a dose-response curve to determine the optimal concentration for their specific experimental system.
Stability in Cell Culture Media
Quality Control
Consistent and reliable results depend on the quality of the prepared solutions. The following quality control measures are recommended:
-
Visual Inspection: Before each use, visually inspect the stock and working solutions for any signs of precipitation or microbial contamination.
-
Solvent Control: Always include a vehicle control (cell culture medium with the same final concentration of the solvent, e.g., ethanol) in your experiments to ensure that the observed effects are due to the compound and not the solvent.
-
Bioactivity Assay: Periodically, the bioactivity of a new batch of the compound or a long-stored stock solution can be confirmed using a simple, rapid assay, such as a cAMP accumulation assay, to ensure its potency has not diminished.
-
Aseptic Technique: All steps of solution preparation should be performed under sterile conditions to prevent microbial contamination of cell cultures.
Signaling Pathway and Experimental Workflow
Signaling Pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
References
Application Notes and Protocols for the Analysis of Carbaprostacyclin Analogs in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbaprostacyclin analogs are a class of synthetic molecules that mimic the physiological effects of prostacyclin (PGI₂), a potent vasodilator and inhibitor of platelet aggregation. These analogs, including beraprost, iloprost, treprostinil, and cicaprost, are utilized in the treatment of various vascular diseases such as pulmonary arterial hypertension (PAH) and Raynaud's syndrome.[1][2] Given their potent biological activity and often low therapeutic concentrations, sensitive and robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.[3][4] This document provides detailed application notes and experimental protocols for the quantitative analysis of carbaprostacyclin analogs in human plasma, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Carbaprostacyclin Analogs
Carbaprostacyclin analogs exert their therapeutic effects by binding to and activating the prostacyclin receptor (IP receptor), a G protein-coupled receptor.[3][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in vasodilation, inhibition of platelet aggregation, and antiproliferative effects on vascular smooth muscle cells.[3][7]
Figure 1: Simplified signaling pathway of carbaprostacyclin analogs.
Analytical Methodologies
LC-MS/MS is the gold standard for the quantification of carbaprostacyclin analogs in plasma due to its high sensitivity, selectivity, and specificity.[8][9] The general workflow involves sample preparation to isolate the analytes from the complex plasma matrix, followed by chromatographic separation and detection by mass spectrometry.
General Experimental Workflow
The analytical process for quantifying carbaprostacyclin analogs in plasma typically follows the steps outlined below. Specific details for each analog are provided in the subsequent protocols.
Figure 2: General workflow for the analysis of carbaprostacyclin analogs in plasma.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the LC-MS/MS methods described in the subsequent protocols.
| Analyte | Internal Standard | Sample Preparation | LLOQ (ng/mL) | Linearity Range (ng/mL) | Accuracy (%) | Precision (%RSD) | Reference |
| Beraprost | Indomethacin | Solid-Phase Extraction (SPE) | 0.02 | 0.02 - 2 | Not Specified | < 20 | [10] |
| Iloprost | 16-(R)-Iloprost-d4 | Protein Precipitation | Not Specified | Not Specified | Within ±15 | Within ±15 | [3] |
| Iloprost | 16-(R)-Iloprost-d4 | Liquid-Liquid Extraction (LLE) | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Treprostinil | 6-keto Prostaglandin F1α-d4 | Protein Precipitation | 0.25 | 0.25 - 75.0 | 92.97 - 107.87 | 1.11 - 4.58 | [8] |
| Treprostinil | Not Specified | Not Specified | 0.01 | Not Specified | < 7.7 | < 14 | [11] |
Experimental Protocols
These protocols are based on validated methods and should be adapted and re-validated in the end-user's laboratory according to regulatory guidelines (e.g., FDA, EMA).[12][13]
Protocol 1: Quantification of Beraprost in Human Plasma by LC-MS/MS
This protocol is based on a method utilizing solid-phase extraction for sample cleanup.[10]
1. Materials and Reagents
-
Beraprost and Indomethacin (Internal Standard) reference standards
-
Human plasma with K₂EDTA as anticoagulant
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
OASIS HLB Solid-Phase Extraction (SPE) cartridges
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Beraprost and Indomethacin in methanol.
-
Working Solutions: Prepare serial dilutions of the Beraprost stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of Indomethacin at a suitable concentration.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the OASIS HLB SPE cartridge.
-
Load 1 mL of plasma sample (spiked with internal standard).
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system
-
Column: C18 analytical column
-
Mobile Phase: 0.1% Formic acid in Methanol (70:30, v/v)[10]
-
Flow Rate: As optimized for the specific column dimensions
-
MS System: Tandem mass spectrometer
-
Ionization Mode: Negative Ion Electrospray (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
5. Data Analysis
-
Perform a linear regression with appropriate weighting to generate the calibration curve.
-
Quantify Beraprost in unknown samples by interpolating their peak area ratios (analyte/IS) from the calibration curve.
Protocol 2: Quantification of Iloprost in Human Plasma by LC-MS/MS
This protocol provides two common sample preparation methods: protein precipitation and liquid-liquid extraction.[3][4]
1. Materials and Reagents
-
Iloprost and 16-(R)-Iloprost-d4 (Internal Standard) reference standards
-
Human plasma with K₂EDTA as anticoagulant
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Iloprost and 16-(R)-Iloprost-d4 in methanol.[3]
-
Working Solutions: Prepare serial dilutions for calibration standards and QCs. Prepare a working solution of the internal standard.
3. Sample Preparation
Method A: Protein Precipitation [3]
-
To 100 µL of plasma, add 20 µL of the internal standard working solution and vortex.[3]
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[3]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
Method B: Liquid-Liquid Extraction (LLE) [4]
-
To the plasma sample spiked with internal standard, add 50 µL of 2% formic acid in water and vortex.[4]
-
Add 600 µL of MTBE, cap, and vortex vigorously for 5 minutes.[4]
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.[4]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in the mobile phase.[4]
4. LC-MS/MS Conditions
-
LC System: HPLC or UHPLC system
-
Column: Reversed-phase C18 column
-
Mobile Phase: A gradient of Acetonitrile and Water, both containing 0.1% Formic Acid.[4]
-
MS System: Tandem mass spectrometer
-
Ionization Mode: ESI (positive or negative, to be optimized)
-
Detection Mode: MRM (specific transitions to be determined based on the instrument and analyte fragmentation).
5. Data Analysis
-
Construct a calibration curve using the peak area ratio of Iloprost to its deuterated internal standard.
-
The coefficient of determination (r²) should be ≥ 0.99.[3]
Protocol 3: Quantification of Treprostinil in Human Plasma by LC-MS/MS
This protocol is based on a rapid method using protein precipitation.[8]
1. Materials and Reagents
-
Treprostinil and 6-keto Prostaglandin F1α-d4 (Internal Standard) reference standards
-
Human plasma
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Preparation of Stock and Working Solutions
-
Prepare stock and working solutions of Treprostinil and the internal standard in an appropriate solvent (e.g., methanol).
3. Sample Preparation (Protein Precipitation)
-
Add an appropriate volume of internal standard working solution to the plasma sample.
-
Precipitate proteins by adding a sufficient volume of cold organic solvent (e.g., acetonitrile or methanol).
-
Vortex to ensure thorough mixing.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: Suitable reversed-phase column
-
Mobile Phase: A gradient elution with a total run time of approximately 4 minutes.[8]
-
MS System: Tandem mass spectrometer
-
Ionization Mode: ESI (positive or negative, to be optimized)
-
Detection Mode: MRM (specific transitions to be determined).
5. Data Analysis
-
Validate the method for linearity, accuracy, and precision according to FDA acceptance criteria.[8]
-
The calibration curve should be linear over the range of 0.25-75.0 ng/mL.[8]
Conclusion
The LC-MS/MS methods detailed in these application notes provide sensitive, specific, and reliable approaches for the quantification of carbaprostacyclin analogs in plasma. The choice of sample preparation technique—solid-phase extraction, liquid-liquid extraction, or protein precipitation—will depend on the specific analyte, required sensitivity, and laboratory throughput needs. Proper method development and validation are paramount to ensure the generation of high-quality data for pharmacokinetic and clinical studies.
References
- 1. The pharmacological effects of cicaprost, an oral prostacyclin analogue, in patients with Raynaud's syndrome secondary to systemic sclerosis--a preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prostacyclin - Wikipedia [en.wikipedia.org]
- 7. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of beraprost in human plasma by a high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 13. fda.gov [fda.gov]
Application Notes and Protocols: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Cardiovascular Research
Introduction
Prostacyclin (PGI2) is a lipid molecule produced by endothelial cells that plays a crucial role in cardiovascular homeostasis.[1] It is a potent vasodilator, an inhibitor of platelet aggregation, and exhibits anti-inflammatory and anti-proliferative effects.[1][2] However, the therapeutic and research applications of native prostacyclin are limited by its chemical instability and very short half-life.[1] This has led to the development of stable synthetic analogs, such as 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, which mimic the beneficial effects of PGI2 with improved pharmacokinetic profiles. These analogs are invaluable tools in cardiovascular research, particularly in studies related to pulmonary hypertension, coronary circulation, and platelet function.[3][4][5]
Mechanism of Action
Prostacyclin and its analogs exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) found on the surface of various cells, including vascular smooth muscle cells and platelets.[6]
Signaling Pathway
Binding of a prostacyclin analog to the IP receptor initiates a signaling cascade:
-
Activation of Adenylyl Cyclase: The activated IP receptor couples to a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[6]
-
Increase in cAMP: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][6]
-
Activation of Protein Kinase A (PKA): Elevated intracellular cAMP levels lead to the activation of PKA.[2][6]
-
Downstream Effects: PKA phosphorylates various downstream targets, resulting in:
Prostacyclin signaling can also involve other pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and interactions with other prostanoid receptors.[2][6]
Caption: Prostacyclin analog signaling pathway.
Data Presentation
The following tables summarize the expected effects of a stable prostacyclin analog based on published data for similar compounds.
Table 1: Effects on Coronary Circulation in a Canine Model [4]
| Compound | Dose (intra-arterial) | Change in Coronary Sinus Blood Flow |
| Prostacyclin (PGI2) | Dose-dependent | Potent increase |
| 13,14-dehydro-PGI2 methyl ester | Dose-dependent | Potent increase, similar to PGE2 |
| Prostaglandin E2 (PGE2) | Dose-dependent | Potent increase |
| Prostaglandin D2 (PGD2) | Dose-dependent | Moderate increase |
| Prostaglandin F2α (PGF2α) | - | Inactive |
Table 2: Effects on Platelet Aggregation [5]
| Compound | Effect |
| 13,14-dehydroprostacyclin methyl ester | Potent inhibitor of platelet aggregation induced by various agents. |
Experimental Protocols
Protocol 1: Assessment of Vasodilator Activity in Isolated Arterial Rings
This protocol is designed to assess the direct vasodilator effects of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on isolated arterial segments.
Materials:
-
Isolated arterial rings (e.g., rat aorta, porcine coronary artery)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin stock solution
-
Data acquisition system
Procedure:
-
Preparation of Arterial Rings:
-
Euthanize the animal according to approved protocols.
-
Carefully dissect the desired artery and place it in cold Krebs-Henseleit buffer.
-
Clean the artery of surrounding connective tissue and cut it into 2-3 mm rings.
-
-
Mounting in Organ Bath:
-
Mount the arterial rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Attach one end of the ring to a fixed hook and the other to a force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.
-
-
Viability Check:
-
Contract the rings with a high concentration of KCl (e.g., 60 mM) to check for viability.
-
Wash out the KCl and allow the rings to return to baseline tension.
-
-
Pre-constriction:
-
Induce a submaximal, stable contraction with a vasoconstrictor agent (e.g., phenylephrine at a concentration that produces ~80% of the maximal response).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable plateau of contraction is achieved, add cumulative concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to the organ bath at regular intervals (e.g., every 3-5 minutes).
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
-
Caption: Experimental workflow for assessing vasodilator activity.
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol measures the ability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to inhibit platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP) or washed platelets
-
Platelet aggregometer
-
Platelet agonist (e.g., ADP, collagen, thrombin)
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin stock solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Aggregation Measurement:
-
Pipette a known volume of PRP into the aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the aggregometer and allow them to warm to 37°C.
-
Add a vehicle control or a specific concentration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to the PRP and incubate for a short period (e.g., 1-5 minutes).
-
Add a platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The extent of platelet aggregation is measured as the maximum change in light transmission.
-
Calculate the percentage inhibition of aggregation for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of aggregation).
-
Conclusion
13,14-dehydro-15-cyclohexyl Carbaprostacyclin, as a stable prostacyclin analog, is a promising tool for cardiovascular research. The protocols and information provided here offer a framework for investigating its vasodilatory and anti-platelet aggregation properties, as well as for elucidating its precise mechanisms of action within the cardiovascular system. These studies will contribute to a better understanding of prostacyclin biology and may lead to the development of new therapeutic strategies for cardiovascular diseases.
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Coronary vasodilator activity of 13,14-dehydroprostacyclin methyl ester: comparison with prostacyclin and other prostanoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 13,14-dehydroprostacyclin methyl ester: a potent inhibitor of platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of prostacyclin in pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dosage Determination of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable synthetic analog of prostacyclin (PGI2). Like other prostacyclin analogs, it is a potent vasodilator and inhibitor of platelet aggregation. These properties make it a compound of interest for research in cardiovascular diseases such as pulmonary hypertension, thrombosis, and ischemia. Accurate dosage determination in preclinical animal models is a critical step in the evaluation of its therapeutic potential.
This document provides detailed application notes and protocols to guide researchers in establishing an appropriate dosage range for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in animal models. The information is based on the known in vitro potency of the compound and comparative data from other well-studied prostacyclin analogs.
Mechanism of Action
Prostacyclin and its analogs exert their effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2][3] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4][5] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations. This cascade of events leads to smooth muscle relaxation and vasodilation, as well as the inhibition of platelet activation and aggregation.[5]
Data Presentation
In Vitro Potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
| Assay | Species | Preparation | Agonist | Potency (ED₅₀) |
| Platelet Aggregation | Human | Platelet-Rich Plasma (PRP) | ADP | ~40 nM |
| Platelet Aggregation | Human | Washed Platelets | ADP | ~77 nM |
Data sourced from commercially available product information.
Comparative Dosages of Other Prostacyclin Analogs in Animal and Human Studies
| Compound | Species | Route of Administration | Dosage Range | Observed Effects |
| Epoprostenol (Prostacyclin) | Rat (unanesthetized) | Intravenous (infusion) | 0.1 µg/kg/min (threshold) - 1 µg/kg/min | Depressor action (lowered blood pressure).[6] |
| Epoprostenol (Prostacyclin) | Human | Intravenous (infusion) | 2 ng/kg/min (initial) | Treatment of pulmonary arterial hypertension.[7] |
| Iloprost | Human | Intravenous (infusion) | 1 - 3 ng/kg/min | Inhibition of platelet aggregation, increased heart rate.[8] |
| Iloprost | Rabbit | Continuous infusion | Not specified | Protection against pulmonary oxygen toxicity.[9] |
| Treprostinil | Human | Subcutaneous (infusion) | 1.25 - 2.5 ng/kg/min (typical) | Treatment of pulmonary arterial hypertension.[7] |
| Treprostinil | Human | Intravenous (infusion) | Dose-dependent | Transition from subcutaneous administration.[10][11] |
| Beraprost | Rat | Intratracheal | 150 µg/kg (single dose) | Amelioration of pulmonary hypertension.[12] |
Experimental Protocols
Protocol 1: Preparation of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin for In Vivo Administration
Objective: To prepare a sterile and biocompatible solution of the compound for administration to animal models.
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Sterile, pyrogen-free vehicle (e.g., sterile saline, phosphate-buffered saline (PBS) pH 7.2, or a solution containing a solubilizing agent like ethanol, DMSO, or DMF, followed by dilution in sterile saline/PBS).
-
Sterile vials
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Based on the desired final concentration and the solubility information, calculate the required amount of the compound and vehicle. The compound is soluble in ethanol (>20 mg/ml), DMSO (>5 mg/ml), and DMF (>10 mg/ml).
-
In a sterile vial, dissolve the weighed amount of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in a small volume of the appropriate organic solvent (e.g., ethanol).
-
Once fully dissolved, slowly add the sterile saline or PBS to the desired final volume while vortexing to ensure proper mixing and prevent precipitation. The final concentration of the organic solvent should be minimized and confirmed to be non-toxic to the animals.
-
Sterile-filter the final solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution at -20°C for long-term storage, as per manufacturer recommendations. Stability under these conditions is reported to be at least one year. For short-term use, storage conditions should be validated.
Protocol 2: Dose-Finding Study in a Rodent Model (Rat or Mouse)
Objective: To determine a safe and effective dose range of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin by assessing its effect on mean arterial pressure (MAP).
Animal Model:
-
Male or female Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Animals should be acclimatized for at least one week before the experiment.
-
All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Prepared solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Anesthetic (e.g., isoflurane, or a combination of ketamine/xylazine)
-
Blood pressure monitoring system (e.g., tail-cuff system or indwelling arterial catheter connected to a pressure transducer).[1][4]
-
Infusion pump and catheters (for intravenous administration).
-
Syringes and needles appropriate for the chosen route of administration.
Procedure:
-
Anesthesia and Surgical Preparation (for invasive monitoring):
-
Administration of the Compound:
-
Administer the compound via the desired route, for example, intravenous (IV) bolus or infusion, or subcutaneous (SC) injection. The lateral tail vein is a common site for IV injections in rodents.[14]
-
Start with a low dose, estimated based on the in vitro potency and the doses of other prostacyclin analogs (e.g., starting in the low ng/kg/min range for infusion).
-
Administer increasing doses of the compound in a stepwise manner, allowing for a sufficient observation period between each dose to assess the response and return to baseline.
-
-
Data Collection:
-
Continuously monitor and record the mean arterial pressure (MAP) throughout the experiment.
-
Record any adverse effects observed, such as changes in heart rate, respiration, or behavior.
-
-
Data Analysis:
-
Calculate the change in MAP from baseline for each dose.
-
Plot a dose-response curve to determine the effective dose range that produces a significant and dose-dependent decrease in blood pressure.
-
Protocol 3: Assessment of In Vivo Platelet Aggregation Inhibition
Objective: To evaluate the effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on platelet aggregation in a live animal model.
Methodology: This can be assessed using several methods, including in vivo monitoring of radiolabelled platelets or ex vivo analysis of blood samples.[2][3]
In Vivo Monitoring of Radiolabelled Platelets (Mouse Model): [2]
-
Platelet Radiolabeling: Isolate platelets from a donor mouse and radiolabel them (e.g., with Indium-111).
-
Infusion: Infuse the radiolabelled platelets into the anesthetized recipient mouse.
-
Monitoring: Place external probes over the thoracic region to monitor the accumulation of radiolabelled platelets in the pulmonary vasculature.
-
Compound Administration: Administer a dose of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin determined from the dose-finding study.
-
Induction of Aggregation: After a suitable pre-treatment time, induce platelet aggregation by intravenous injection of an agonist (e.g., collagen or ADP).
-
Data Analysis: Measure the change in platelet-associated radioactivity in the lungs. An effective dose of the compound will inhibit the agonist-induced increase in radioactivity.
Ex Vivo Platelet Aggregation (Whole Blood Aggregometry): [15]
-
Compound Administration: Administer the test compound to the animal model at various doses.
-
Blood Collection: At predetermined time points after administration, collect whole blood samples via an appropriate method (e.g., cardiac puncture at the terminal endpoint).
-
Aggregometry: Perform whole blood aggregometry using an agonist like ADP or collagen.[15]
-
Data Analysis: Compare the extent of platelet aggregation in samples from treated animals to that of vehicle-treated controls.
Mandatory Visualization
Caption: Signaling pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Caption: Experimental workflow for dosage determination.
References
- 1. Arterial Pressure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of platelet aggregation responses in vivo in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of Mouse Protocols for the Study of Platelet Thromboembolic Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The cardiovascular pharmacology of prostacyclin (PGI2) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the prostacyclin analogue iloprost in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Subcutaneous to intravenous prostacyclin analog transition in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Subcutaneous to Intravenous Prostacyclin Analogue Transition in Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intratracheal Administration of Prostacyclin Analogue–incorporated Nanoparticles Ameliorates the Development of Monocrotaline and Sugen-Hypoxia-induced Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. research.sdsu.edu [research.sdsu.edu]
- 15. Whole Blood Aggregometry in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Stable Carbaprostacyclin Analogs as Pharmacological Tools
A Focus on Iloprost as a Representative 13,14-dehydro-15-cyclohexyl Carbaprostacyclin Analog
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregating properties. However, its therapeutic and research applications are limited by its chemical instability and short half-life. Stable synthetic analogs, such as carbaprostacyclin derivatives, have been developed to overcome these limitations, providing valuable pharmacological tools for investigating the prostacyclin signaling pathway and for the development of therapeutics for conditions like pulmonary arterial hypertension (PAH).
Iloprost is a chemically stable carbaprostacyclin derivative of prostacyclin.[1] It is a potent agonist at the prostacyclin (IP) receptor, which is a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor primarily stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling cascade results in vasodilation, inhibition of platelet aggregation, and modulation of vascular smooth muscle cell proliferation.[4] Some stable prostacyclin analogs, including Iloprost, also exhibit affinity for other prostanoid receptors, which can contribute to their overall pharmacological profile.[5]
Quantitative Data: Receptor Binding Affinity and Functional Potency of Iloprost
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of Iloprost for a range of human prostanoid receptors. This data is crucial for designing experiments and interpreting results, allowing researchers to understand the selectivity profile of the compound.
| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) | Reference |
| IP | 3.9 | cAMP Elevation | 0.37 | [5] |
| EP1 | 1.1 | Calcium Influx | 0.3 | [5] |
| DP1 | Very Low Affinity | cAMP Elevation | Low Activity | [5] |
| EP2 | Very Low Affinity | cAMP Elevation | Low Activity | [5] |
| EP3 | Low Affinity | - | Low Activity | [5] |
| EP4 | Low Affinity | - | Low Activity | [5] |
| FP | Low Affinity | - | Low Activity | [5] |
| TP | Very Low Affinity | - | Low Activity | [5] |
Signaling Pathways and Experimental Workflows
Prostacyclin (IP) Receptor Signaling Pathway
Activation of the IP receptor by an agonist like Iloprost initiates a signaling cascade primarily through the Gs alpha subunit of its associated G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Increased cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the physiological effects of vasodilation and inhibition of platelet aggregation.
Caption: Iloprost activates the IP receptor, leading to cAMP production and downstream physiological effects.
Experimental Workflow for a Radioligand Receptor Binding Assay
This workflow outlines the key steps in determining the binding affinity of a compound like Iloprost for the IP receptor using a competitive radioligand binding assay.
Caption: Key steps for determining the binding affinity of a test compound for a target receptor.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol is designed to measure the ability of a stable carbaprostacyclin analog to stimulate cAMP production in cells expressing the IP receptor.
Materials:
-
HEK293 cells stably expressing the human IP receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Iloprost or other carbaprostacyclin analog.
-
Forskolin (as a positive control for adenylyl cyclase activation).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
White, opaque 384-well plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture HEK293-IP cells to ~80-90% confluency.
-
Cell Plating: Harvest cells and seed them into white, opaque 384-well plates at a density of approximately 3,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the carbaprostacyclin analog in assay buffer.
-
Assay: a. Remove the culture medium from the wells. b. Add 5 µL of the diluted compound or control to the appropriate wells. c. Incubate the plate at room temperature for 30 minutes.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. This typically involves a cell lysis step followed by the addition of detection reagents.
-
Measurement: Read the plate on a compatible plate reader after the recommended incubation period.
-
Data Analysis: a. Generate a cAMP standard curve. b. Convert the raw data from the cell-based assay to cAMP concentrations using the standard curve. c. Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.[6]
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol assesses the ability of a carbaprostacyclin analog to inhibit platelet aggregation in whole blood.
Materials:
-
Freshly drawn human whole blood collected in trisodium citrate.
-
Platelet aggregating agent (e.g., ADP, collagen, or arachidonic acid).[7]
-
Iloprost or other carbaprostacyclin analog.
-
Whole blood aggregometer.
-
Aggregometer cuvettes with stir bars.
Procedure:
-
Blood Collection: Collect blood from healthy volunteers who have not taken any anti-platelet medication for at least two weeks.
-
Sample Preparation: a. Allow the blood to stabilize at room temperature for 30 minutes. b. Pre-warm aliquots of whole blood to 37°C for 5 minutes before each measurement.
-
Inhibition Assay: a. Pipette 480 µL of pre-warmed whole blood into an aggregometer cuvette with a stir bar. b. Add 10 µL of the carbaprostacyclin analog at various concentrations (or vehicle control) and incubate for 2-5 minutes at 37°C with stirring. c. Add 10 µL of the aggregating agent (e.g., ADP to a final concentration of 10 µM) to induce aggregation.
-
Measurement: Record the change in impedance or light transmission for 5-10 minutes using the aggregometer.
-
Data Analysis: a. Determine the maximum aggregation for each concentration of the carbaprostacyclin analog. b. Calculate the percentage inhibition of aggregation relative to the vehicle control. c. Plot the percentage inhibition against the log of the analog concentration to determine the IC50 value.
Protocol 3: In Vivo Hemodynamic Effects in a Rat Model of Pulmonary Hypertension
This protocol describes the evaluation of the in vivo effects of a carbaprostacyclin analog on right ventricular hemodynamics in a rat model of monocrotaline-induced pulmonary hypertension.[8]
Materials:
-
Male Sprague-Dawley rats.
-
Monocrotaline.
-
Anesthetics (e.g., ketamine and acepromazine).
-
Rodent ventilator.
-
Pressure-volume catheter.
-
Iloprost or other carbaprostacyclin analog for intravenous infusion.
-
Data acquisition system.
Procedure:
-
Induction of Pulmonary Hypertension: Induce PAH by a single intraperitoneal injection of monocrotaline (60 mg/kg). Allow 4-6 weeks for the development of PAH.
-
Animal Preparation: a. Anesthetize the rat and insert a tracheal cannula for mechanical ventilation. b. Perform a midline sternotomy to expose the heart. c. Insert a pressure-volume catheter into the right ventricle via the apex.
-
Baseline Hemodynamic Measurements: a. Allow the animal to stabilize for 15-20 minutes. b. Record baseline hemodynamic parameters, including right ventricular systolic pressure (RVSP), cardiac output, and heart rate. Perform a transient inferior vena cava occlusion to obtain pressure-volume loops for calculating the end-systolic pressure-volume relationship (ESPVR).[8]
-
Drug Administration: Administer the carbaprostacyclin analog via intravenous infusion at a predetermined dose (e.g., Iloprost at 20 µg/kg).[8]
-
Post-Infusion Measurements: Repeat the hemodynamic measurements 10-15 minutes after the completion of the infusion.
-
Data Analysis: a. Analyze the pressure-volume loop data to determine changes in RV contractility (ESPVR slope) and ventricular-arterial coupling. b. Compare pre- and post-infusion values for all hemodynamic parameters using appropriate statistical tests (e.g., paired t-test).
Conclusion
Stable carbaprostacyclin analogs, exemplified by Iloprost, are invaluable tools for cardiovascular and pulmonary research. Their well-defined mechanism of action, centered on the activation of the IP receptor and subsequent cAMP production, allows for the targeted investigation of this critical signaling pathway. The detailed protocols and quantitative data provided in these application notes offer a solid foundation for researchers to effectively utilize these compounds in their studies, contributing to a deeper understanding of prostacyclin biology and the development of novel therapeutics.
References
- 1. Hemodynamic effects of iloprost, a prostacyclin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IP receptor | Prostanoid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of acute intravenous iloprost on right ventricular hemodynamics in rats with chronic pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anti-thrombotic Effects of PGI2 Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Prostacyclin (PGI2) is a potent endogenous inhibitor of platelet aggregation, a vasodilator, and a cytoprotective agent produced primarily by the vascular endothelium.[1][2] Its powerful anti-thrombotic properties are central to maintaining vascular homeostasis and preventing inappropriate clot formation.[2][3] However, the therapeutic use of native PGI2 is limited by its chemical instability and very short half-life.[4][5]
This has led to the development of stable synthetic PGI2 analogs, such as iloprost, beraprost, and treprostinil, which are used clinically for conditions like pulmonary arterial hypertension and peripheral vascular disorders.[6][7] These analogs mimic the anti-platelet actions of PGI2, making them important subjects of study in thrombosis research and drug development.[8]
These application notes provide a comprehensive guide to the experimental design for evaluating the anti-thrombotic and anti-platelet effects of PGI2 analogs, covering the underlying signaling pathways, detailed in vitro and in vivo experimental protocols, and data presentation.
Mechanism of Action: The PGI2 Signaling Pathway
PGI2 analogs exert their anti-platelet effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of platelets.[2][4][6] This binding event initiates a signaling cascade that ultimately inhibits platelet activation.
The key steps are:
-
Receptor Binding: The PGI2 analog binds to the IP receptor on the platelet membrane.[4]
-
G-Protein Activation: The activated IP receptor couples to the Gs alpha subunit (Gαs) of its associated G-protein.[8]
-
Adenylyl Cyclase Activation: The activated Gαs stimulates the enzyme adenylyl cyclase.[2]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][9]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6]
-
Inhibition of Platelet Activation: PKA activation leads to the phosphorylation of various downstream targets, which causes a reduction in intracellular calcium levels and inhibits the conformational change of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a crucial step for platelet aggregation.[4][7]
The net effect is a powerful inhibition of platelet adhesion, activation, and aggregation, which are critical events in thrombus formation.[1][6]
References
- 1. Understanding the role of prostaglandin E2 in regulating human platelet activity in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. What is the mechanism of Epoprostenol Sodium? [synapse.patsnap.com]
- 5. The antiplatelet activity of immobilized prostacyclin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beraprost: a review of its pharmacology and therapeutic efficacy in the treatment of peripheral arterial disease and pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Platelet Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving solubility of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in aqueous solutions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully working with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in aqueous solutions.
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution in Aqueous Buffer
Observation: A precipitate forms immediately after diluting the stock solution (e.g., in DMSO or ethanol) into an aqueous buffer or cell culture medium.
| Possible Cause | Troubleshooting Steps |
| Solvent Shock | The rapid change in solvent polarity when a concentrated organic stock is added to an aqueous medium can cause the compound to "crash out" of solution. 1. Optimize Dilution: Add the stock solution dropwise to the pre-warmed (37°C) aqueous buffer while vigorously vortexing or stirring. 2. Serial Dilution: Perform an intermediate dilution of the stock solution in the same organic solvent before the final dilution into the aqueous buffer. |
| Concentration Exceeds Solubility Limit | The final concentration in the aqueous solution is higher than the compound's solubility under those specific conditions (e.g., pH, temperature). 1. Reduce Final Concentration: Lower the target concentration of the compound in the aqueous solution. 2. pH Adjustment: For this acidic compound (predicted pKa ~4.77), solubility is expected to increase at higher pH. Consider using a buffer with a pH further above the pKa, if compatible with your experiment. |
| Low Temperature of Aqueous Buffer | Solubility is generally lower at colder temperatures. |
Issue 2: Time-Dependent Precipitation in Cell Culture Media
Observation: The solution is initially clear, but a precipitate forms over time during incubation.
| Possible Cause | Troubleshooting Steps |
| pH Shift in Culture Medium | Cellular metabolism can alter the pH of the medium, potentially decreasing the solubility of the compound. |
| Interaction with Media Components | The compound may interact with salts, proteins, or other components in the complex medium, leading to the formation of insoluble complexes. |
| Compound Degradation | The precipitate may be a less soluble degradation product. Prostacyclin analogs can be unstable in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
A1: For high-concentration stock solutions, it is recommended to use an organic solvent such as Dimethyl Sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2] Ensure the solvent is anhydrous and of high purity.
Q2: What is the solubility of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in common solvents?
A2: The reported solubility in various solvents is summarized in the table below.
| Solvent | Solubility |
| PBS (pH 7.2) | >80 mg/mL[1][2][3] |
| Ethanol | >20 mg/mL[1][2][3] |
| DMF | >10 mg/mL[1][2][3] |
| DMSO | >5 mg/mL[1][2][3] |
Q3: How does pH affect the solubility of this compound?
Illustrative pH-Dependent Aqueous Solubility
| pH | Expected Solubility Trend |
| < 4.0 | Low |
| 4.0 - 5.5 | Increasing |
| > 5.5 | High |
Q4: How should I store stock solutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
A4: Stock solutions in anhydrous organic solvents should be stored at -20°C in tightly sealed vials to prevent evaporation and moisture absorption.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q5: How stable is this compound in aqueous solutions?
A5: Prostacyclin and its analogs are known to be unstable in aqueous solutions, with stability being dependent on pH and temperature.[4][5] It is strongly recommended to prepare aqueous working solutions fresh on the day of use and to avoid storing them for more than 24 hours.[6] For related prostaglandin metabolites, degradation is observed to be faster at higher pH values.[4]
Q6: Can I use cyclodextrins to improve the solubility and stability of this compound?
A6: Yes, cyclodextrins are a common strategy to enhance the solubility and stability of poorly soluble drugs, including other prostaglandin analogs.[7][8] The hydrophobic inner cavity of the cyclodextrin molecule can encapsulate the nonpolar regions of the drug, forming an inclusion complex with a more hydrophilic exterior. This can increase the apparent aqueous solubility and protect the drug from degradation. The choice of cyclodextrin (e.g., α-, β-, γ-cyclodextrin or their derivatives like HP-β-CD) and the optimal drug-to-cyclodextrin ratio would need to be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of an Aqueous Working Solution from an Organic Stock
This protocol describes the standard method for preparing a diluted aqueous solution of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin for in vitro experiments.
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Anhydrous DMSO or ethanol
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to equilibrate to room temperature before opening.
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) by dissolving the compound in a minimal amount of anhydrous DMSO or ethanol.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Dilution into Aqueous Buffer:
-
Warm the desired sterile aqueous buffer to the experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous buffer, slowly add the required volume of the organic stock solution dropwise to achieve the final desired concentration.
-
Note: The final concentration of the organic solvent should be kept to a minimum (typically <0.5%) to avoid affecting the biological system.
-
-
Use Immediately:
-
Use the freshly prepared aqueous solution immediately for your experiment. Do not store aqueous solutions of this compound.[6]
-
Protocol 2: Phase Solubility Study with Cyclodextrins (Illustrative)
This protocol provides a general method to evaluate the effect of a cyclodextrin on the aqueous solubility of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin
-
Aqueous buffer of desired pH
-
Thermomixer or shaking incubator
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Prepare Cyclodextrin Solutions:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20 mM) in the desired buffer.
-
-
Equilibration:
-
Add an excess amount of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to each cyclodextrin solution.
-
Incubate the mixtures at a constant temperature (e.g., 25°C or 37°C) with constant shaking for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, filter each suspension through a 0.22 µm syringe filter to remove the undissolved compound.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase for HPLC) to a quantifiable concentration.
-
Determine the concentration of the dissolved compound in each sample using a validated analytical method (e.g., HPLC-UV).
-
-
Data Analysis:
-
Plot the concentration of the dissolved compound (solubility) as a function of the cyclodextrin concentration. The slope of the initial linear portion of the phase solubility diagram can be used to determine the complexation efficiency.
-
Visualizations
Caption: Workflow for preparing an aqueous working solution.
References
- 1. 13,14-DEHYDRO-15-CYCLOHEXYL CARBAPROSTACYCLIN CAS#: 145375-81-1 [m.chemicalbook.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 13,14-DEHYDRO-15-CYCLOHEXYL CARBAPROSTACYCLIN CAS#: 145375-81-1 [amp.chemicalbook.com]
- 4. The stability of 13,14-dihydro-15 keto-PGE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. benchchem.com [benchchem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
A1: To ensure the long-term stability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, it should be stored at -20°C.[1]
Q2: What is the expected stability of the compound at -20°C?
A2: When stored properly at -20°C, 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is stable for at least one year.[1]
Q3: In what form is 13,14-dehydro-15-cyclohexyl Carbaprostacyclin typically supplied?
A3: This compound is usually supplied as a solution in an organic solvent, such as ethanol.[1]
Q4: What are the recommended solvents for preparing stock solutions?
A4: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is soluble in several organic solvents. The table below summarizes its solubility.
| Solvent | Solubility |
| DMF | >10 mg/ml |
| DMSO | >5 mg/ml |
| Ethanol | >20 mg/ml |
| PBS (pH 7.2) | >80 mg/ml |
Data sourced from product information sheets.[1]
Q5: Can I store the compound in an aqueous solution?
A5: It is not recommended to store aqueous solutions of prostaglandin analogs for more than one day. For experiments requiring an aqueous buffer, it is best to prepare the solution fresh from a stock in an organic solvent.[2]
Troubleshooting Guide
Problem 1: The compound appears to have degraded or shows reduced activity.
-
Possible Cause: Improper storage conditions.
-
Solution: Ensure that the compound has been consistently stored at -20°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.[2]
-
-
Possible Cause: Instability in aqueous solution.
-
Solution: Prepare aqueous solutions fresh for each experiment and use them within the same day. Do not store unused aqueous solutions.[2]
-
-
Possible Cause: Exposure to light or air.
-
Solution: Store the compound in a tightly sealed vial, protected from light. When preparing solutions, minimize the exposure time to air.[2]
-
Problem 2: The compound is not dissolving properly in my chosen solvent.
-
Possible Cause: Incorrect solvent selection.
-
Solution: Refer to the solubility data table above to confirm you are using an appropriate solvent. To prepare aqueous solutions, it is recommended to first dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, and then dilute this stock solution with your aqueous buffer.[2]
-
-
Possible Cause: The solvent is too cold.
-
Solution: Allow the solvent to reach room temperature before attempting to dissolve the compound. Gentle warming or sonication can also aid in dissolution, but be cautious with heat as it may degrade the compound.[2]
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Allow the vial of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to equilibrate to room temperature before opening.
-
If the compound is provided in a pre-dissolved format, you can proceed to the next step. If it is a solid, add the desired volume of a suitable organic solvent (e.g., ethanol, DMSO) to achieve the target stock concentration.
-
Vortex the solution gently to ensure it is fully dissolved.
-
For storage, create single-use aliquots of the stock solution in tightly sealed, light-resistant vials and store them at -20°C.
Protocol 2: General Stability Assessment at -20°C
This protocol outlines a general method for assessing the stability of a prostaglandin analog like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
-
Initial Analysis (Time 0):
-
Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol) at a known concentration.
-
Analyze the initial purity and concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection. This will serve as your baseline.
-
-
Sample Storage:
-
Aliquot the stock solution into multiple small, tightly sealed, light-resistant vials.
-
Place these vials in a calibrated freezer set to -20°C.
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1 month, 3 months, 6 months, 1 year), remove one or more vials from the freezer.
-
Allow the vial(s) to equilibrate to room temperature.
-
Analyze the sample using the same HPLC method established at Time 0.
-
-
Data Analysis:
-
Compare the peak area or concentration of the parent compound at each time point to the initial Time 0 data.
-
Calculate the percentage of the compound remaining at each interval.
-
Monitor for the appearance of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Caption: General signaling pathway for a Prostacyclin (PGI2) analog.[3][4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
Troubleshooting variability in platelet aggregation assay results
Welcome to the technical support center for platelet aggregation assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting variability and to ensure the generation of reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses common issues encountered during platelet aggregation experiments, providing potential causes and actionable solutions.
Section 1: Baseline & Instrument Issues
Q1: Why is the baseline noisy or drifting in the aggregometer before adding an agonist?
A drifting or noisy baseline often indicates spontaneous platelet aggregation or pre-activated platelets. This can be caused by several pre-analytical factors:
-
Difficult Blood Draw: A traumatic or slow venipuncture can introduce tissue factor, leading to premature platelet activation.[1]
-
Improper Sample Handling: Vigorous shaking of the blood tube, exposure to cold temperatures (platelet samples should be kept at room temperature), or excessive delays in processing can activate platelets.[1][2]
-
Inadequate Anticoagulant Mixing: Failure to gently invert the collection tube 3-5 times can result in microclot formation.[1]
-
Underlying Conditions: Certain clinical conditions in the donor, such as diabetes or lipid disorders, can lead to platelet hyperreactivity.[3][4]
Solution: Ensure a clean, swift venipuncture using a 19-21 gauge needle and discard the first 2-3 mL of blood.[1] Handle samples gently, maintain them at room temperature (18-24°C), and process them within 2-4 hours of collection.[1][2][3]
Section 2: Aggregation Response Issues
Q2: Why am I observing a weak, reduced, or completely absent aggregation response to an agonist?
This is a common issue that can point to problems with the platelets, reagents, or the instrument itself.
-
Low Platelet Count: An insufficient number of platelets in the platelet-rich plasma (PRP) will naturally lead to a reduced aggregation response. Platelet counts below 100,000/µL can cause reduced or absent aggregation.[5]
-
Platelet Refractoriness: Platelets may have been activated during collection or processing, making them unresponsive to further stimulation.[1]
-
Incorrect Agonist Concentration: The agonist concentration may be too low to elicit a proper response.[1] Conversely, an excessively high concentration might not reveal subtle inhibitory effects in drug screening assays.[6]
-
Reagent Quality: The agonist may have degraded due to improper storage or being past its expiration date.[3]
-
Donor Medication: The donor may have recently ingested medications that inhibit platelet function, such as aspirin or other NSAIDs. A washout period of 7-10 days is recommended.[1][5]
-
Instrument Error: Forgetting to add the stir bar, improper instrument calibration, or using platelet-poor plasma (PPP) instead of PRP for the assay can all lead to a lack of response.[3][7]
Solution: Standardize the platelet count in PRP (typically to 200-300 x 10⁹/L).[8] Perform a dose-response curve for each agonist to determine the optimal concentration.[1] Thoroughly screen donors for medications.[1] Always verify instrument setup and calibration before starting an experiment.
Q3: My aggregation response is biphasic with ADP, but the secondary wave is absent. What does this mean?
The absence of a secondary wave of aggregation in response to agonists like ADP or epinephrine typically suggests a defect in platelet granule secretion or an issue with the thromboxane A2 pathway.[3][9] This pattern can be induced by medications like aspirin or other NSAIDs that inhibit the COX-1 enzyme.[10]
Section 3: Variability & Reproducibility
Q4: My results are highly variable between replicates of the same sample. What's the cause?
Intra-assay variability often points to technical inconsistencies during the assay setup.
-
Pipetting Inaccuracy: Inconsistent pipetting, especially of small volumes for agonists or test compounds, is a major source of variability.[8]
-
Inadequate Mixing: Failure to gently mix the PRP before aliquoting can cause platelets to settle, leading to inconsistent platelet counts in each cuvette.[6]
-
Temperature Fluctuations: Assays must be performed at a constant 37°C, as temperature changes affect platelet function.[2][8]
Solution: Use calibrated pipettes and ensure consistent technique. Gently invert the PRP tube before taking each aliquot. Allow all components (PRP, PPP, agonists) to pre-warm to 37°C in the aggregometer block.[8]
Q5: I'm seeing significant variability in results between different donors. How can I manage this?
Inter-donor variability is an inherent challenge due to biological differences.
-
Genetic Factors: Variations in platelet receptor expression and signaling pathways affect platelet reactivity.[1]
-
Diet and Health: A donor's diet, stress levels, and underlying health conditions can influence platelet responses.[1][11] For example, a non-fasting patient may yield a lipemic (cloudy) plasma sample, which interferes with light transmission and can lead to falsely low aggregation readings.[3][7]
Solution: Increase the number of donors to account for biological variability.[1] Use a detailed questionnaire to screen donors for medications, diet, and health status.[1] When possible, normalize the response of each donor's platelets to a standard agonist before testing experimental compounds.[1]
Quantitative Data Summary Tables
Table 1: Common Pre-Analytical Variables and Mitigation Strategies
| Variable Category | Factor | Potential Impact on Aggregation | Recommendation |
| Donor-Related | Medications (Aspirin, NSAIDs) | Inhibition of platelet function | Screen donors; enforce a 7-10 day washout period.[1][5] |
| Diet (High-fat meal) | Lipemic plasma interferes with light transmission | Recommend fasting prior to blood collection.[3][7] | |
| Health Status / Stress | Altered platelet reactivity | Screen donors for health conditions; allow rest before draw.[1][11] | |
| Sample Collection | Traumatic Venipuncture | Premature platelet activation | Use a 19-21 gauge needle; ensure a clean, swift draw; discard the first 2-3 mL.[1] |
| Anticoagulant Ratio | Incorrect anticoagulation | Use 3.2% sodium citrate with a strict 9:1 blood-to-anticoagulant ratio.[1] | |
| Sample Handling | Temperature | Cold temperatures can activate platelets | Keep and transport samples at room temperature (18-24°C). Do not refrigerate.[2][3] |
| Time Delay | Decreased platelet viability and responsiveness | Perform assays within 2-4 hours of blood collection.[1][3] | |
| Agitation | Premature platelet activation | Mix samples by gentle inversion only. Avoid vigorous shaking.[1] |
Table 2: Common Agonists in Platelet Aggregation Assays
| Agonist | Mechanism of Action | Typical Final Concentration Range | Expected Response Pattern |
| ADP (Adenosine Diphosphate) | Activates P2Y1 and P2Y12 receptors | 2 - 20 µM[12][13] | Biphasic (primary and secondary waves) at lower concentrations.[6] |
| Collagen | Binds to GPVI and integrin α2β1 receptors | 1 - 10 µg/mL[12][13] | Monophasic with a characteristic lag phase. |
| Arachidonic Acid (AA) | Converted to Thromboxane A2 (TXA2) via COX-1 | 0.5 - 1.6 mM | Rapid, monophasic aggregation; blocked by aspirin/NSAIDs. |
| TRAP-6 (Thrombin Receptor Activator Peptide) | Activates PAR1 and PAR4 receptors (mimics thrombin) | 1 - 20 µM[12][13] | Potent, monophasic aggregation. |
| Epinephrine | Acts on α2A-adrenergic receptors | 5 - 10 µM | Biphasic response, often weak and variable in healthy donors. |
| Ristocetin | Induces vWF binding to GPIb-IX complex | 0.5 - 1.5 mg/mL[7] | Agglutination (not true aggregation); used to diagnose von Willebrand disease.[7] |
Detailed Experimental Protocol
Protocol: Light Transmission Aggregometry (LTA)
This protocol outlines the standard procedure for measuring platelet aggregation using LTA.
1. Sample Collection and Preparation a. Collect whole blood via atraumatic venipuncture into a tube containing 3.2% sodium citrate, ensuring a 9:1 blood-to-anticoagulant ratio.[3] b. Gently invert the tube 3-5 times to mix. Do not shake. c. Keep the sample at room temperature (18-24°C). Do not refrigerate. Process within 4 hours.[3] d. To prepare Platelet-Rich Plasma (PRP): Centrifuge the whole blood at 150-200 x g for 10-15 minutes at room temperature with the centrifuge brake off.[2][6] e. Carefully aspirate the upper, straw-colored PRP layer and transfer it to a capped plastic tube.[3] f. To prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes to pellet all cellular components.[6][8] g. Aspirate the PPP supernatant and transfer to a separate plastic tube. h. Allow the PRP to rest for at least 30 minutes at room temperature before testing.[6] i. (Optional but recommended) Adjust the platelet count of the PRP to a standard concentration (e.g., 250 x 10⁹/L) using PPP.[8]
2. Instrument Setup and Calibration a. Turn on the aggregometer and allow the heating block to warm to 37°C.[6] b. Calibrate the instrument according to the manufacturer's instructions. c. Set 0% Aggregation: Place a cuvette containing PRP into the sample well to set the baseline for an opaque suspension.[3] d. Set 100% Aggregation: Place a cuvette containing PPP into the sample well to set the endpoint for a clear suspension.[3]
3. Aggregation Assay Procedure a. Pipette a standardized volume of adjusted PRP (e.g., 450 µL) into a glass cuvette containing a small magnetic stir bar.[8] b. Place the cuvette into a heating well of the aggregometer and allow it to incubate for at least 2 minutes to reach 37°C and establish a stable baseline.[3] c. If testing an inhibitor, add the compound and incubate for the desired time. Remember to include a vehicle control.[6] d. Add a small, precise volume of the chosen agonist (e.g., 50 µL) to the PRP to initiate aggregation. e. Record the change in light transmission for a set period (typically 5-10 minutes) to generate the aggregation curve.[3]
Visualizations
Caption: Simplified signaling pathways in platelet activation.
Caption: Standard experimental workflow for LTA.
Caption: A logical tree for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. benchchem.com [benchchem.com]
- 4. biodatacorp.com [biodatacorp.com]
- 5. Platelet Aggregation with Interpretation [testguide.labmed.uw.edu]
- 6. benchchem.com [benchchem.com]
- 7. fritsmafactor.com [fritsmafactor.com]
- 8. benchchem.com [benchchem.com]
- 9. biodatacorp.com [biodatacorp.com]
- 10. Inherited Platelet Function Disorders - Hematology and Oncology - MSD Manual Professional Edition [msdmanuals.com]
- 11. cdn0.scrvt.com [cdn0.scrvt.com]
- 12. Intelligent classification of platelet aggregates by agonist type - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing 13,14-dehydro-15-cyclohexyl Carbaprostacyclin Concentration for In Vitro Experiments
Welcome to the technical support center for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this stable prostacyclin analog for in vitro experiments. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common issues and ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and what is its mechanism of action?
A1: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2). It functions as a selective agonist for the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP mediates a variety of cellular responses, including vasodilation and inhibition of platelet aggregation.
Q2: What is a recommended starting concentration for my in vitro experiments?
A2: The optimal concentration of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is highly dependent on the cell type and the specific biological endpoint being measured. Based on published data, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM . For specific applications, consider the following:
-
Platelet Aggregation Assays: The reported half-maximal effective concentration (ED50) for inhibiting ADP-induced human platelet aggregation is approximately 40 nM in platelet-rich plasma and 77 nM in washed platelets.[1]
-
Vascular Smooth Muscle Cell Assays: In isolated human uterine artery, the half-maximal effective concentration (EC50) for inhibiting norepinephrine-induced contractions was found to be 99 nM (in the presence of indomethacin).[2]
It is always recommended to perform a full dose-response curve to determine the optimal concentration for your specific experimental model.
Q3: How should I prepare and store stock solutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
A3: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is typically supplied as a solution in an organic solvent like ethanol or methyl acetate. To prepare a stock solution, it can be further diluted in solvents such as DMSO or ethanol. For biological experiments, it is crucial to create a concentrated stock solution that can be serially diluted into your aqueous buffer or cell culture medium. Ensure the final concentration of the organic solvent in your experiment is minimal (typically <0.1%) to avoid solvent-induced artifacts.
-
Storage of Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C . Under these conditions, the compound is expected to be stable for at least one year.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
| Problem | Possible Cause | Troubleshooting Steps |
| No or Low Biological Response | 1. Sub-optimal Concentration: The concentration used may be too low for the specific cell type or assay. 2. Cell Line Unresponsive: The cells may not express the prostacyclin (IP) receptor at sufficient levels. 3. Compound Degradation: Improper storage or handling may have led to the degradation of the compound. 4. Presence of Antagonizing Factors: Endogenous substances in the cell culture medium (e.g., in serum) may interfere with the compound's activity. | 1. Perform a wider dose-response experiment, extending the concentration range (e.g., up to 10 µM). 2. Verify IP receptor expression in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. 3. Use a fresh aliquot of the compound. Ensure proper storage conditions have been maintained. 4. Consider performing experiments in serum-free or reduced-serum media. If serum is required, ensure consistency between experiments. |
| High Cell Toxicity or Death | 1. Concentration Too High: While specific cytotoxicity data for this analog is limited, high concentrations of some prostaglandins can be toxic to cells. 2. Prolonged Exposure: Continuous exposure to high concentrations may induce cytotoxicity. 3. Poor Cell Health: Cells that are stressed, overly confluent, or unhealthy are more susceptible to drug-induced toxicity. 4. Solvent Toxicity: The concentration of the vehicle (e.g., DMSO, ethanol) may be too high. | 1. Perform a dose-response experiment starting from a lower concentration range (e.g., 0.1 nM). 2. Reduce the incubation time with the compound. 3. Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency before treatment. 4. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control. |
| Inconsistent or Variable Results | 1. Inconsistent Aliquoting: Repeated freeze-thaw cycles of the stock solution can lead to degradation and concentration variability. 2. Variability in Cell Culture: Differences in cell passage number, confluency, or health can lead to variable responses. 3. Pipetting Errors: Inaccurate dilutions can lead to significant variations in the final concentration. 4. Instability in Media: While more stable than PGI2, prolonged incubation in certain media conditions could potentially lead to some degradation. The presence of albumin in media may help stabilize the compound.[3] | 1. Prepare single-use aliquots of the stock solution. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range. 3. Use calibrated pipettes and perform serial dilutions carefully. 4. For long-term experiments, consider replenishing the media with fresh compound at regular intervals. |
Experimental Protocols
Protocol 1: Determination of Intracellular cAMP Levels
This protocol provides a general method for measuring changes in intracellular cAMP, a key second messenger in the 13,14-dehydro-15-cyclohexyl Carbaprostacyclin signaling pathway.
Materials:
-
Cell line of interest expressing the IP receptor
-
Appropriate cell culture medium
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX, rolipram)
-
cAMP ELISA or TR-FRET assay kit
-
Cell lysis buffer (as provided in the assay kit)
-
Protein assay kit (e.g., BCA)
Procedure:
-
Seed cells in a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency (typically 80-90%).
-
On the day of the experiment, gently wash the cells with a serum-free medium or a suitable assay buffer.
-
Pre-treat the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent the degradation of cAMP.
-
Prepare serial dilutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in the assay buffer containing the PDE inhibitor.
-
Stimulate the cells by adding the different concentrations of the compound for a short period (e.g., 10-15 minutes) at 37°C. Include a vehicle-only control.
-
Aspirate the medium and lyse the cells using the lysis buffer provided with the cAMP assay kit.
-
Determine the intracellular cAMP concentration using a competitive ELISA or TR-FRET assay according to the manufacturer's protocol.
-
Measure the total protein concentration in each cell lysate using a BCA or similar protein assay.
-
Normalize the cAMP levels to the total protein concentration.
Protocol 2: Cell Proliferation Assay (e.g., BrdU Incorporation)
This protocol outlines a method to assess the effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on the proliferation of cells such as vascular smooth muscle cells.
Materials:
-
Cell line of interest (e.g., human pulmonary artery smooth muscle cells)
-
Appropriate cell culture medium and supplements (e.g., FBS)
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Mitogen (e.g., PDGF, FBS)
-
BrdU incorporation assay kit
-
Plate reader capable of measuring absorbance or fluorescence
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere and then serum-starve them for 24-48 hours to synchronize the cell cycle.
-
Replace the medium with fresh low-serum medium containing the desired concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and a mitogen (e.g., 10% FBS or a specific concentration of PDGF). Include appropriate controls (vehicle, mitogen alone).
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
Add BrdU to each well and incubate for an additional 2-4 hours to allow for its incorporation into newly synthesized DNA.
-
Fix the cells and detect BrdU incorporation using the antibody-based detection method provided in the assay kit.
-
Measure the absorbance or fluorescence using a plate reader.
-
Express the results as a percentage of the control (mitogen-stimulated cells without the compound).
Visualizations
Signaling Pathway
Caption: Signaling pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Experimental Workflow: Dose-Response for cAMP Assay
Caption: Workflow for a dose-response cAMP assay.
Troubleshooting Logic
Caption: Troubleshooting logic for a low biological response.
References
- 1. Cardioprotective prostacyclin signaling in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 15-nonstereogenic carbocyclic analogue of prostacyclin: effects on human platelets and uterine artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of prostacyclin in human plasma and whole blood: studies on the protective effect of albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Common experimental issues with synthetic prostacyclin analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic prostacyclin analogs.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when handling and storing synthetic prostacyclin analogs?
A1: Proper handling and storage are paramount to ensure the stability and activity of synthetic prostacyclin analogs. Key considerations include:
-
Storage Temperature: Analogs should be consistently stored at -20°C or below in a tightly sealed container to prevent degradation.[1]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can compromise the integrity of the compound.[1]
-
Light and Air Exposure: Protect the compounds from light and air by using light-resistant containers and purging with an inert gas like nitrogen or argon when preparing solutions.[1]
-
Aqueous Solution Instability: Aqueous solutions of most prostacyclin analogs are not stable and should be prepared fresh for use within a day.[1] It is not recommended to store aqueous solutions for more than 24 hours.[1]
Q2: My synthetic prostacyclin analog is not dissolving properly. What should I do?
A2: Solubility issues can often be resolved by following these steps:
-
Verify the Solvent: Ensure you are using an appropriate solvent by referring to the manufacturer's solubility data. Common organic solvents for stock solutions include DMSO, dimethylformamide (DMF), and ethanol.[1]
-
Use a Co-Solvent for Aqueous Solutions: To improve solubility in aqueous buffers, first dissolve the compound in a small amount of an organic solvent (e.g., DMSO) and then dilute it with the aqueous buffer.[1] Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.[1]
Q3: I am observing lower than expected activity with my prostacyclin analog in my cell-based assay. What are some possible causes?
A3: Reduced activity can stem from several factors:
-
Compound Degradation: Improper storage or handling, such as exposure to light, air, or multiple freeze-thaw cycles, can lead to degradation.[1] The chemical stability of prostacyclin analogs can be affected by pH and temperature.[2]
-
Aqueous Solution Instability: If you are using a pre-made aqueous solution that has been stored, the analog may have degraded. Always prepare fresh aqueous solutions for your experiments.[1]
-
Receptor Expression and Coupling: The expression levels of the prostacyclin (IP) receptor and its coupling to downstream signaling pathways can vary between cell types.[3][4] Some analogs may also interact with other prostanoid receptors, such as EP receptors, which could influence the overall cellular response.[3]
-
Experimental Conditions: The choice of pre-contracting agent in vasodilation assays, for example, can significantly influence the observed relaxant effects of prostacyclin mimetics.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results in Platelet Aggregation Assays
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicates | Improper mixing of the analog in the platelet-rich plasma (PRP). | Ensure thorough but gentle mixing of the analog with the PRP before adding the aggregating agent. Avoid vigorous vortexing which can activate platelets. |
| No inhibition of aggregation | Degraded prostacyclin analog. | Prepare a fresh stock solution and aqueous dilutions. Verify storage conditions of the solid compound.[1] |
| Incorrect concentration of the analog. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. | |
| Platelets are refractory to the analog. | Check the viability and responsiveness of your platelets using a known agonist and antagonist. | |
| Unexpected platelet activation | High concentration of organic solvent (e.g., DMSO) in the final dilution. | Ensure the final solvent concentration is minimal and does not affect platelet function. Run a solvent control. |
Issue 2: Problems with Receptor Binding Assays
| Symptom | Possible Cause | Suggested Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below the Kd for the receptor.[6] |
| Inadequate washing steps. | Optimize the number and duration of washing steps to remove unbound radioligand without dissociating specifically bound ligand. | |
| Issues with the membrane preparation. | Ensure the membrane preparation is of high quality and has not been stored for too long. | |
| Low specific binding | Low receptor expression in the membrane preparation. | Use a cell line known to express high levels of the IP receptor or consider using recombinant receptors.[7] |
| Degraded radioligand or unlabeled analog. | Use fresh or properly stored ligands. | |
| Incorrect assay buffer composition (pH, ions). | Optimize the buffer composition to ensure optimal receptor binding. |
Data Presentation
Table 1: Properties of Common Synthetic Prostacyclin Analogs
| Analog | Half-life | Route of Administration | Receptor Binding Affinity (Ki, nM) |
| Epoprostenol | ~6 minutes[8] | Intravenous[8] | 2[9] |
| Iloprost | Longer than epoprostenol[8] | Inhalation, Intravenous[8][10] | 4[9] |
| Treprostinil | 3 to 4 hours[8] | Subcutaneous, Intravenous, Inhalation, Oral[8][10] | 32[9] |
| Beraprost | - | Oral[11] | 39[9] |
Experimental Protocols
Key Experiment: Platelet Aggregation Assay
Objective: To assess the inhibitory effect of a synthetic prostacyclin analog on platelet aggregation induced by an agonist (e.g., ADP, U46619).
Methodology:
-
Prepare Platelet-Rich Plasma (PRP):
-
Collect whole blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) with platelet-poor plasma (PPP), obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add a specific volume of PRP to an aggregometer cuvette with a stir bar.
-
Add the synthetic prostacyclin analog (at various concentrations) or vehicle control and incubate for a defined period (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a known concentration of an agonist (e.g., ADP).[12]
-
Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the prostacyclin analog compared to the vehicle control.
-
Plot the concentration-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Prostacyclin analog signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of prostacyclin analogues: an unusual lack of reactivity in acid-catalyzed alkene hydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic prostacyclin analogs differentially regulate macrophage function via distinct analog-receptor binding specificities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROSTACYCLIN RECEPTOR REGULATION --- FROM TRANSCRIPTION TO TRAFFICKING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ex vivo relaxations of pulmonary arteries induced by prostacyclin mimetics are highly dependent of the precontractile agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Investigation of the prostacyclin (IP) receptor antagonist RO1138452 on isolated blood vessel and platelet preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Adverse Events of Prostacyclin Mimetics in Pulmonary Arterial Hypertension: A Systematic Review and Meta-Analysis [mdpi.com]
- 10. Prostacyclin: An Inflammatory Paradox - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prostacyclin and its analogues in the treatment of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin during experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and what are its primary uses in research?
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2).[1] In research, it is primarily used as a potent inhibitor of platelet aggregation and as a vasodilator. Its stability makes it a valuable tool for studying the physiological and pathological roles of the prostacyclin signaling pathway.
Q2: What are the recommended storage conditions for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
For long-term storage, it is recommended to store 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at -20°C.[1] The compound is typically supplied as a solution in an organic solvent, such as ethanol. While it may be shipped at room temperature, upon receipt, it should be transferred to the recommended storage temperature to ensure its stability for at least one year.[1]
Q3: How should I prepare working solutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
The compound is soluble in various organic solvents and an aqueous buffer. The table below summarizes its solubility.
| Solvent | Solubility |
| Ethanol | >20 mg/ml |
| DMF | >10 mg/ml |
| DMSO | >5 mg/ml |
| PBS (pH 7.2) | >80 mg/ml |
Data sourced from supplier information.
To prepare a working solution, the stock solution in ethanol can be further diluted with the appropriate experimental buffer. It is crucial to ensure that the final concentration of the organic solvent is compatible with the experimental system and does not exceed a level that could cause cellular toxicity or other artifacts.
Q4: What are the potential degradation pathways for this compound?
While specific degradation pathways for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin are not extensively documented in the public domain, information on related prostacyclin analogs, such as 13,14-dihydro-15-keto-PGE2, suggests potential degradation mechanisms. These include:
-
Hydrolysis: The ester group, if present in a modified form of the compound, could be susceptible to hydrolysis.
-
Dehydration: Under acidic or alkaline conditions, dehydration can occur. For a related compound, this leads to the formation of a PGA2 analog.[2][3]
-
Cyclization: At elevated pH, intramolecular reactions can lead to the formation of bicyclic degradation products.[2]
Q5: How does pH affect the stability of this prostacyclin analog?
Based on the behavior of similar compounds, the stability of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is likely pH-dependent. Extreme pH values (highly acidic or alkaline) are expected to accelerate degradation.[2][3] For experiments, it is advisable to maintain the pH of the solutions within a physiological range (e.g., pH 7.2-7.4) to minimize degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results. | Degradation of the compound due to improper storage or handling. | - Ensure the compound has been stored at -20°C. - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inaccurate concentration of the working solution. | - Use calibrated pipettes for dilutions. - Verify the concentration of the stock solution if possible. | |
| Precipitation of the compound in aqueous buffer. | The solubility limit has been exceeded, especially if the final concentration of the organic solvent from the stock solution is too high. | - Prepare a more dilute stock solution before adding to the aqueous buffer. - Ensure the final concentration of the organic solvent is low and compatible with your experimental system. |
| Loss of biological activity over the course of a long experiment. | The compound is degrading in the experimental medium at 37°C. | - Minimize the incubation time at 37°C as much as possible. - Consider adding the compound at multiple time points for very long experiments. - If the experimental medium contains albumin, be aware that it can accelerate the degradation of some prostacyclin analogs.[2] |
| Unexpected side effects or off-target activity. | The presence of degradation products. | - Use freshly prepared solutions. - If degradation is suspected, consider purifying the compound before use, although this is often not feasible for most researchers. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Obtain the commercially available 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, which is typically provided as a solution in ethanol.
-
Note the concentration provided by the manufacturer (e.g., 10 mg/ml).
-
Store this stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw the stock solution on ice.
-
Vortex the stock solution briefly to ensure homogeneity.
-
Using a calibrated micropipette, transfer the required volume of the stock solution to a tube containing the desired volume of pre-warmed (if necessary for the experiment) aqueous buffer (e.g., PBS, pH 7.2).
-
Mix thoroughly by gentle vortexing or inversion.
-
Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.
Visualizations
References
Technical Support Center: Off-Target Effects of Carbaprostacyclin Derivatives in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on identifying and troubleshooting potential off-target effects of carbaprostacyclin derivatives, such as beraprost, iloprost, and cicaprost, in cellular models. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target interactions of common carbaprostacyclin derivatives?
A1: Carbaprostacyclin derivatives are synthetic analogs of prostacyclin (PGI2) and are designed to primarily target the prostacyclin receptor (IP receptor), a G-protein coupled receptor that signals through Gs to increase intracellular cyclic AMP (cAMP).[1] However, several off-target interactions have been identified, which can lead to unexpected experimental outcomes.
-
Beraprost: While its primary target is the IP receptor, beraprost has been shown to interact with the prostaglandin E2 receptor subtype 4 (EP4).[2] This interaction can also lead to an increase in cAMP.[2] Additionally, beraprost can activate the peroxisome proliferator-activated receptor delta (PPARδ).[3]
-
Iloprost: A significant off-target effect of iloprost is mediated through the Frizzled-9 (FZD9) receptor, a component of the Wnt signaling pathway.[4][5][6] This interaction can activate peroxisome proliferator-activated receptor-gamma (PPARγ) in a β-catenin-independent manner.[4][6] Iloprost has also been noted to bind to EP1 and EP3 receptors.[2]
-
Cicaprost: Cicaprost is considered a more selective IP receptor agonist compared to other derivatives.[7] However, like other prostacyclins, the potential for cross-reactivity with other prostanoid receptors should be considered, though specific off-target interactions are less documented in the literature.
Q2: I am observing a cellular response that is inconsistent with IP receptor activation. Could this be an off-target effect?
A2: Yes, an unexpected cellular phenotype is a strong indicator of a potential off-target effect. For example, if you observe effects on cell proliferation or differentiation in a manner not typically associated with cAMP elevation, it is crucial to consider the involvement of alternative signaling pathways activated by off-target receptor interactions.
Q3: How can I experimentally distinguish between on-target and off-target effects of a carbaprostacyclin derivative?
A3: A multi-pronged approach is recommended:
-
Use of Selective Antagonists: Employ highly selective antagonists for the suspected off-target receptors (e.g., an EP4 antagonist for beraprost studies or a Wnt signaling inhibitor for iloprost). If the antagonist reverses the observed effect, it strongly suggests an off-target interaction.
-
siRNA/shRNA Knockdown: Reduce the expression of the suspected off-target receptor (e.g., FZD9 for iloprost) using RNA interference. A diminished response to the carbaprostacyclin derivative in knockdown cells would point towards an off-target mechanism.
-
Rescue Experiments: In a cell line lacking the suspected off-target receptor, transiently express the receptor and observe if the cellular response to the drug is restored.
-
Use of Structurally Different Agonists: Compare the cellular response with a structurally unrelated agonist for the IP receptor. If the phenotype is not replicated, it suggests the initial observation may be due to an off-target effect of the specific carbaprostacyclin derivative.
Q4: My experimental results with the same carbaprostacyclin derivative are highly variable. What could be the cause?
A4: High variability can stem from several factors:
-
Cell Line-Specific Receptor Expression: The expression levels of both on-target (IP) and off-target (e.g., EP4, FZD9) receptors can vary significantly between different cell lines and even with passage number. This can lead to inconsistent responses.[8]
-
Compound Stability: Ensure that your stock solutions are stored correctly and that you prepare fresh working solutions for each experiment to avoid degradation.
-
Cell Culture Conditions: Factors such as cell density, serum concentration, and overall cell health can influence receptor expression and signaling, leading to variability.[8]
-
Mycoplasma Contamination: Mycoplasma infection can profoundly alter cellular responses and should be routinely checked.[8]
Troubleshooting Guides
Issue 1: Unexpected Changes in Cell Morphology
-
Problem: Cells treated with a carbaprostacyclin derivative exhibit unexpected morphological changes, such as rounding, detachment, or an elongated, mesenchymal-like appearance.[9][10][11]
-
Possible Cause: These changes could be due to off-target effects on pathways regulating the cytoskeleton, cell adhesion, or epithelial-mesenchymal transition (EMT). For instance, iloprost's interaction with the TGF-β/Smad pathway could contribute to EMT-like changes in lung cancer cells.[12][13][14]
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine if the morphological changes are dose-dependent.
-
Actin and Microtubule Staining: Use fluorescent phalloidin and anti-tubulin antibodies to visualize the actin cytoskeleton and microtubule network, respectively, to identify any rearrangements.[9]
-
Investigate Adhesion and EMT Markers: Analyze the expression and localization of key adhesion proteins (e.g., E-cadherin, N-cadherin, Vimentin) by immunofluorescence or Western blotting to assess for EMT.[11]
-
Pathway Inhibition: Use inhibitors of pathways implicated in morphological changes, such as a TGF-β receptor inhibitor, to see if the phenotype can be reversed.
-
Issue 2: Lack of Expected cAMP Increase
-
Problem: Treatment with a carbaprostacyclin derivative does not lead to the expected increase in intracellular cAMP levels.
-
Possible Cause:
-
Low or absent expression of the IP receptor in your cell line.
-
Rapid degradation of cAMP by phosphodiesterases (PDEs).
-
The observed biological effect is independent of cAMP and mediated by an off-target pathway. For example, beraprost can activate PPARδ, and iloprost can signal through FZD9 to activate PPARγ, which are nuclear receptors and do not directly increase cAMP.[3][4]
-
-
Troubleshooting Steps:
-
Receptor Expression Analysis: Confirm the expression of the IP receptor in your cell line at the mRNA and protein level (qPCR, Western blot, or flow cytometry).
-
Use of PDE Inhibitors: Perform the cAMP assay in the presence of a broad-spectrum PDE inhibitor, such as IBMX, to prevent cAMP degradation.[15]
-
Investigate Downstream of Off-Target Receptors: If you suspect an off-target effect, measure the activation of downstream signaling molecules associated with those receptors (e.g., a PPAR reporter assay).
-
Quantitative Data Summary
| Derivative | Off-Target | Cell Model | Method | Parameter | Value | Reference |
| Beraprost | Prostacyclin Receptor | Human Platelets | Radioligand Binding | Kd | 133 nmol/l | [16] |
| Beraprost | Prostacyclin Receptor | Rat Platelets | Radioligand Binding | Kd | 66 nmol/l | [16] |
| Iloprost | Frizzled-9 (FZD9) | In silico modeling | Molecular Docking | Binding Energy | -8.9 kcal/mol | [4] |
| Esuberaprost (Beraprost Isomer) | IP Receptor | HEK-293-IP cells | cAMP Assay | EC50 | 0.4 nM | [17] |
| Esuberaprost (Beraprost Isomer) | Human PASMCs | Proliferation Assay | EC50 | 3 nM | [17] | |
| Beraprost | Human PASMCs | Proliferation Assay | EC50 | 120 nM | [17] |
Experimental Protocols
1. PPARδ/γ Luciferase Reporter Assay
This assay is used to determine if a carbaprostacyclin derivative can activate PPARδ (e.g., beraprost) or PPARγ (e.g., iloprost) off-target signaling.
-
Cell Line: A suitable cell line that expresses the PPAR isoform of interest (e.g., HEK293T, COS-7).
-
Materials:
-
PPAR responsive element (PPRE)-luciferase reporter plasmid.
-
Renilla luciferase plasmid (for normalization).
-
Transient transfection reagent.
-
Carbaprostacyclin derivative and appropriate vehicle control (e.g., DMSO).
-
Known PPAR agonist (positive control).
-
Luciferase assay reagent.
-
-
Procedure:
-
Co-transfect the cells with the PPRE-luciferase reporter plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with various concentrations of the carbaprostacyclin derivative, a vehicle control, and a positive control.
-
Incubate for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number. Fold activation is calculated relative to the vehicle control.[18]
-
2. cAMP Accumulation Assay
This assay measures the on-target activity of carbaprostacyclin derivatives at the IP receptor or off-target activity at other Gs-coupled receptors like EP4.
-
Cell Line: A cell line endogenously expressing the receptor of interest or a cell line engineered to overexpress it (e.g., HEK-293).
-
Materials:
-
Carbaprostacyclin derivative and appropriate vehicle control.
-
Forskolin (positive control for adenylyl cyclase activation).
-
IBMX (phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with a PDE inhibitor like IBMX for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.[15]
-
Stimulate the cells with various concentrations of the carbaprostacyclin derivative or controls for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen assay kit.[19]
-
Signaling Pathway Diagrams
References
- 1. The cAMP-producing agonist beraprost inhibits human vascular smooth muscle cell migration via exchange protein directly activated by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of the antiproliferative effect of beraprost, a prostacyclin agonist, in murine vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Iloprost requires the Frizzled-9 receptor to prevent lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostacyclin inhibits non-small cell lung cancer growth by a frizzled 9-dependent pathway that is blocked by secreted frizzled-related protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostacyclin Inhibits Non-Small Cell Lung Cancer Growth by a Frizzled 9-Dependent Pathway That Is Blocked by Secreted Frizzled-Related Protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostanoid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | AK2 Promotes the Migration and Invasion of Lung Adenocarcinoma by Activating TGF-β/Smad Pathway In vitro and In vivo [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - UCL Discovery [discovery.ucl.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. innoprot.com [innoprot.com]
How to handle 13,14-dehydro-15-cyclohexyl Carbaprostacyclin safely in the lab
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe and effective handling of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2). It is a potent inhibitor of ADP-induced platelet aggregation. Due to its stability, it is a valuable tool for studying the prostacyclin signaling pathway and its effects on various physiological processes.
Q2: How should I store 13,14-dehydro-15-cyclohexyl Carbaprostacyclin?
For long-term stability, it is recommended to store 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at -20°C. The compound is typically shipped at room temperature, and short-term exposure to ambient temperatures is unlikely to cause degradation.
Q3: What is the solubility of this compound?
The solubility of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin varies depending on the solvent. The following table summarizes its solubility in common laboratory solvents:
| Solvent | Solubility |
| DMF | >10 mg/ml |
| DMSO | >5 mg/ml |
| Ethanol | >20 mg/ml |
| PBS (pH 7.2) | >80 µg/ml |
Q4: What personal protective equipment (PPE) should I wear when handling this compound?
While a specific Safety Data Sheet (SDS) was not publicly available for direct download, general safety precautions for handling potent, biologically active lipid molecules should be followed. This includes:
-
Gloves: Wear nitrile or other chemically resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn to protect personal clothing.
-
Eye Protection: Safety glasses or goggles are essential to protect from splashes.
-
Respiratory Protection: If there is a risk of aerosolization (e.g., when handling the powdered form), a properly fitted respirator should be used in a well-ventilated area or a fume hood.
It is imperative to consult the Safety Data Sheet (SDS) provided by your specific supplier for comprehensive and up-to-date safety information.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure the compound has been stored correctly at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a stock solution for each experiment. |
| Improper Solubilization | Verify that the compound is fully dissolved in the solvent before further dilution into aqueous media. Sonication may aid in solubilization. Ensure the final solvent concentration in your assay is low and consistent across all conditions, as high concentrations can be toxic to cells. |
| Cell Line Insensitivity | Confirm that your cell line expresses the prostacyclin (IP) receptor. You can verify this through techniques like RT-PCR, Western blotting, or by using a positive control compound known to elicit a response in your cell line. |
| Incorrect Dosage | Perform a dose-response curve to determine the optimal concentration range for your specific cell line and experimental conditions. |
Issue 2: Precipitation of the Compound in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility | While soluble in PBS at >80 µg/ml, higher concentrations may lead to precipitation. Prepare a concentrated stock solution in an organic solvent like ethanol or DMSO and then dilute it into your aqueous experimental medium with vigorous vortexing. |
| Interaction with Media Components | Some components of cell culture media or buffers can interact with the compound and reduce its solubility. Try pre-diluting the compound in a small volume of serum-free media before adding it to the final culture volume. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Ethanol
-
Materials:
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin (solid form)
-
Anhydrous ethanol
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of the compound to equilibrate to room temperature before opening to minimize condensation.
-
Weigh out the desired amount of the compound in a sterile microcentrifuge tube. For example, to prepare 1 ml of a 10 mM stock solution (Molecular Weight: 346.5 g/mol ), you would need 0.3465 mg.
-
Add the appropriate volume of anhydrous ethanol to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may assist in dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: General Protocol for a Cell-Based cAMP Assay
-
Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing the IP receptor) in a suitable multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): Depending on the cell type and assay sensitivity, you may need to starve the cells in serum-free medium for a few hours prior to the experiment to reduce basal signaling.
-
Compound Preparation: Prepare serial dilutions of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin from your stock solution in an appropriate assay buffer or serum-free medium. Also, prepare a vehicle control (containing the same final concentration of the solvent used for the compound).
-
Cell Treatment: Remove the culture medium from the cells and replace it with the prepared compound dilutions or the vehicle control.
-
Incubation: Incubate the cells for the desired time at 37°C. The optimal incubation time should be determined empirically but is typically in the range of 15-30 minutes for cAMP assays.
-
Cell Lysis and cAMP Measurement: Following incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF). Follow the manufacturer's instructions for the specific kit you are using.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Caption: Signaling pathway of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Caption: General experimental workflow for a cell-based cAMP assay.
Factors affecting the potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
Welcome to the technical support center for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this stable prostacyclin analog in various experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Factors Affecting Potency: Troubleshooting and FAQs
This section addresses common issues and questions that may arise during your experiments with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, helping you to ensure the accuracy and reproducibility of your results.
General Handling and Storage
Q1: How should I store 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to maintain its potency?
A1: 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of Prostacyclin I2 (PGI2).[1] For long-term storage, it is recommended to store it at -20°C.[1] The compound is typically supplied as a solution in a solvent like ethanol, and it is stable for at least one year when stored under these conditions.[1] Before use, allow the vial to warm to room temperature and centrifuge briefly to ensure all contents are at the bottom.
Q2: I observe precipitation in my stock solution. What should I do?
A2: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent precipitation, ensure that the stock solution is not stored at very high concentrations and that the solvent is appropriate for your experimental conditions. This compound has good solubility in DMF (>10 mg/ml), ethanol (>20 mg/ml), and DMSO (>5 mg/ml).[1]
cAMP Accumulation Assays
Q3: I am not observing a significant increase in cAMP levels after treating my cells with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. What could be the reason?
A3: Several factors could contribute to a lack of response in a cAMP assay:
-
Cell Line Suitability: Ensure your cell line expresses the prostacyclin (IP) receptor. The potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is dependent on the presence of this Gs-coupled receptor.
-
Phosphodiesterase (PDE) Activity: High PDE activity in your cells can rapidly degrade cAMP. Pre-incubating your cells with a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes before adding the compound can significantly enhance the cAMP signal.
-
Agonist Concentration: Verify the concentration range you are using. You may need to perform a dose-response curve to determine the optimal concentration for your specific cell type.
-
Incubation Time: The stimulation time is critical. A time-course experiment is recommended to identify the peak of cAMP production, which is often transient.
-
Cell Health and Density: Ensure your cells are healthy and not overgrown, as this can affect receptor expression and signaling.
Q4: The variability between my replicate wells in the cAMP assay is very high. How can I improve consistency?
A4: High variability can be addressed by:
-
Consistent Cell Seeding: Ensure uniform cell seeding density across all wells of your microplate.
-
Accurate Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent addition of reagents, especially the agonist and lysis buffer.
-
Thorough Mixing: Ensure the cell lysate is mixed thoroughly before performing the cAMP measurement.
-
Temperature Control: Maintain a consistent temperature during incubation steps, as temperature fluctuations can affect enzyme kinetics and cell signaling.
Cell Proliferation Assays
Q5: I am not seeing the expected anti-proliferative effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on my cells. What should I check?
A5: If you are not observing an anti-proliferative effect, consider the following:
-
Receptor Expression: As with cAMP assays, confirm that your cell line expresses the IP receptor.
-
Serum Concentration: The presence of growth factors in the serum can counteract the anti-proliferative effects of the compound. You may need to reduce the serum concentration in your culture medium or use serum-free medium for the duration of the treatment.
-
Assay Duration: The anti-proliferative effects may take time to become apparent. Ensure your assay duration is sufficient (e.g., 48-72 hours) to observe a significant difference in cell number.
-
Cell Type Specificity: The anti-proliferative effects of prostacyclin analogs can be cell-type specific. The signaling pathways downstream of cAMP that lead to growth inhibition may not be active in all cell lines.
Q6: My results from a metabolic-based proliferation assay (e.g., MTT, XTT) do not correlate with direct cell counting. Why might this be?
A6: Metabolic assays measure cellular metabolic activity, which is often used as a proxy for cell number. However, some compounds can affect cellular metabolism without directly impacting cell proliferation, leading to discrepancies. 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, by increasing cAMP levels, could potentially alter cellular metabolism. It is advisable to validate your findings with a direct cell counting method (e.g., trypan blue exclusion, automated cell counter, or a DNA-based fluorescence assay) to confirm the anti-proliferative effect.
Quantitative Data Summary
The following tables summarize the available quantitative data for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and related prostacyclin analogs for easy comparison.
Table 1: Potency of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Platelet Aggregation Inhibition
| Parameter | Condition | Value | Reference |
| ED₅₀ | ADP-induced aggregation in human platelet-rich plasma (PRP) | ~40 nM | [1][2] |
| ED₅₀ | ADP-induced aggregation in washed human platelets | 77 nM | [1][2] |
Table 2: Comparative Potency of Prostacyclin Analogs (Inhibition of Platelet Aggregation)
| Compound | IC₅₀ (ADP-induced aggregation) | Species | Reference |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | ~40 nM (in PRP) | Human | [1][2] |
| Prostacyclin (PGI₂) | 1.5 ± 0.8 ng/ml | Hamster | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the potency and mechanism of action of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Protocol 1: Measurement of Intracellular cAMP Levels
Objective: To determine the effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin on intracellular cAMP accumulation in a cell line of interest.
Materials:
-
Cell line expressing the IP receptor (e.g., HEK293-IP, human pulmonary artery smooth muscle cells)
-
Complete cell culture medium
-
Serum-free medium
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
-
Protein assay kit (e.g., BCA)
-
Multi-well cell culture plates (e.g., 24- or 48-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in their complete growth medium until they reach 80-90% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Add the PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin to the wells. Include a vehicle control. Incubate for the predetermined optimal time (e.g., 10-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add the cell lysis buffer provided with the cAMP assay kit to each well and incubate on a shaker for 10-20 minutes at room temperature.
-
cAMP Measurement: Collect the cell lysates and determine the intracellular cAMP concentration using a competitive ELISA or other immunoassay according to the manufacturer's instructions.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA or similar protein assay.
-
Data Analysis: Normalize the cAMP concentration to the total protein concentration for each sample. Plot the normalized cAMP levels against the agonist concentration to generate a dose-response curve and determine the EC₅₀ value.
Protocol 2: Cell Proliferation Assay ([³H]-Thymidine Incorporation)
Objective: To assess the anti-proliferative effect of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Materials:
-
Proliferating cell line of interest
-
Complete cell culture medium
-
Low-serum or serum-free medium
-
13,14-dehydro-15-cyclohexyl Carbaprostacyclin
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (NaOH)
-
Scintillation fluid and counter
-
Multi-well cell culture plates (e.g., 96-well)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density that allows for logarithmic growth over the course of the experiment.
-
Cell Attachment: Allow cells to attach and recover for 24 hours in complete medium.
-
Synchronization (Optional): To synchronize the cells in the G0/G1 phase, replace the complete medium with low-serum or serum-free medium and incubate for 24-48 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. Include a vehicle control and a positive control for proliferation (e.g., medium with serum).
-
Incubation: Incubate the cells for 24-72 hours, depending on the cell doubling time.
-
[³H]-Thymidine Labeling: Add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for the final 4-18 hours of the treatment period.
-
Cell Harvesting:
-
Aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding ice-cold 10% TCA and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 5% TCA.
-
-
Solubilization: Solubilize the precipitate by adding a solution of 0.5 M NaOH.
-
Scintillation Counting: Transfer the solubilized contents to scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the results as a percentage of the control (vehicle-treated cells) and plot against the compound concentration to determine the IC₅₀ value.
Visualizations
Signaling Pathway
The primary signaling pathway for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin involves the activation of the prostacyclin (IP) receptor, a Gs protein-coupled receptor.
Caption: IP Receptor Signaling Pathway.
Experimental Workflow: cAMP Assay
The following diagram illustrates the key steps in a typical cAMP accumulation assay.
Caption: cAMP Assay Experimental Workflow.
Troubleshooting Logic: Low cAMP Signal
This diagram outlines a logical approach to troubleshooting a low or absent signal in a cAMP assay.
Caption: Troubleshooting Low cAMP Signal.
References
Addressing poor reproducibility in experiments with PGI2 analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address poor reproducibility in experiments involving Prostaglandin I2 (PGI2) analogs. The information is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are PGI2 analogs and why is their stability a concern for experimental reproducibility?
A1: PGI2 analogs are synthetic molecules that mimic the biological activity of the endogenous prostacyclin (PGI2).[1][2] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, but it is chemically unstable with a very short half-life, making it difficult to use experimentally.[1] PGI2 analogs like Iloprost, Treprostinil, and Beraprost have been developed to have greater stability and longer half-lives.[1][2] However, their stability is still a critical factor for reproducibility. Degradation of the analog can lead to a lower effective concentration in your experiment, resulting in weaker or more variable results. Factors such as pH, temperature, solvent, and exposure to light can affect their stability. It is crucial to handle and store these compounds correctly to ensure consistent experimental outcomes.
Q2: I'm observing a high degree of variability in my cell-based assay results. What are the likely causes?
A2: High variability in cell-based assays with PGI2 analogs can stem from several sources:
-
Compound Instability: As mentioned, the stability of the PGI2 analog in your cell culture media is a primary concern. Prostaglandins can have a short half-life in culture medium.[3] Ensure you are preparing fresh dilutions for each experiment from a properly stored stock solution.
-
Cell Health and Passage Number: The responsiveness of cells to PGI2 analogs can be influenced by their health, confluency, and passage number. Use cells that are healthy and within a consistent, low passage number range.
-
Inconsistent Plating Density: Variations in the number of cells seeded per well can lead to significant differences in the measured response. Ensure uniform cell seeding across all wells.
-
Reagent Variability: Batch-to-batch variation in media, serum, or other reagents can impact cell behavior and responsiveness.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of concentrated compounds, can introduce significant variability.
Q3: How should I prepare and store my PGI2 analog stock solutions to ensure consistency?
A3: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent Choice: PGI2 analogs are often dissolved in an organic solvent like DMSO or ethanol to create a concentrated stock solution.[4]
-
Storage Temperature: Store stock solutions at -20°C or -80°C to maximize stability.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into single-use volumes.[5]
-
Protection from Light: Some prostaglandins are light-sensitive, so it is good practice to protect stock solutions from prolonged exposure to light.[5]
-
Fresh Dilutions: For each experiment, prepare fresh dilutions of the analog in your assay buffer or cell culture medium immediately before use.[4][5]
Troubleshooting Guides
Issue 1: Inconsistent Results in cAMP Assays
Cyclic AMP (cAMP) is a key second messenger in the PGI2 signaling pathway.[1][6] Inconsistent results in cAMP assays are a common problem.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low or no cAMP response to PGI2 analog | Degraded PGI2 analog. | Prepare fresh dilutions of the analog from a new aliquot of the stock solution. Verify the storage conditions of the stock. |
| Low receptor expression on cells. | Use a cell line known to express the prostacyclin (IP) receptor. Verify receptor expression using techniques like qPCR or western blotting. | |
| Phosphodiesterase (PDE) activity is too high, degrading cAMP rapidly. | Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation.[7] | |
| High background cAMP levels | Constitutive receptor activity. | This can occur in some cell lines. Ensure you have a proper baseline control (untreated cells) to subtract from your measurements. |
| Endogenous agonist production by cells. | Consider a serum-starvation step before the assay to reduce the production of endogenous signaling molecules.[8] | |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. |
| Pipetting errors during reagent addition. | Use calibrated pipettes and proper pipetting techniques. Pre-rinse pipette tips. |
Issue 2: Poor Reproducibility in Platelet Aggregation Assays
PGI2 and its analogs are potent inhibitors of platelet aggregation.[9][10] Reproducibility issues in this assay can mask the true effect of your compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable inhibition of platelet aggregation | PGI2 analog degradation. | Prepare fresh dilutions of the analog immediately before the assay. |
| Variability in platelet preparation. | Standardize your platelet-rich plasma (PRP) or washed platelet preparation method. Ensure consistent platelet counts between experiments.[11] | |
| Donor-to-donor variability in platelet sensitivity. | If using human platelets, be aware of potential donor-specific differences in response. Pool platelets from multiple donors if possible or use a consistent donor. | |
| Unexpected platelet activation | Platelet activation during preparation. | Handle platelets gently during preparation to avoid premature activation. The addition of a temporary platelet inhibitor like prostacyclin during preparation can be considered.[12] |
| Contaminants in reagents. | Use high-purity reagents and agonist solutions. | |
| Inconsistent agonist response | Variability in agonist concentration or activity. | Prepare fresh agonist solutions for each experiment and validate their activity. |
Issue 3: Inconsistent Effects on Cell Proliferation
PGI2 analogs can have anti-proliferative effects on certain cell types, such as smooth muscle cells.
| Symptom | Potential Cause | Troubleshooting Steps |
| Variable inhibition of cell proliferation | PGI2 analog instability in culture medium over long incubation times. | For long-term proliferation assays (e.g., 48-72 hours), consider replenishing the media with fresh PGI2 analog at regular intervals. |
| Inconsistent cell seeding density. | Accurate and consistent cell seeding is crucial for proliferation assays.[13] | |
| Edge effects in multi-well plates. | Evaporation from wells on the edge of the plate can concentrate media components and affect cell growth. To minimize this, do not use the outer wells for experimental samples or ensure proper humidification in the incubator. | |
| No effect on cell proliferation | Cell line is not responsive to PGI2 analogs. | Confirm that the cell line expresses the IP receptor and that the PGI2 signaling pathway is functional in that cell type. |
| Assay endpoint is not sensitive enough. | Ensure your proliferation assay (e.g., MTS, BrdU) is sensitive enough to detect subtle changes in cell number. |
Data Summary Tables
Table 1: Stability and Potency of Common PGI2 Analogs
| PGI2 Analog | Half-life | Relative Potency (Anti-platelet Aggregation) | Key Features |
| Epoprostenol (PGI2) | ~2-3 minutes[14] | High | Endogenous prostacyclin, very unstable.[1] |
| Iloprost | Longer than Epoprostenol | High | More stable synthetic analog.[1] |
| Treprostinil | ~4 hours[1] | High | Longer half-life and stable at room temperature.[1] |
| Beraprost | Not specified, but orally active | Moderate | Orally active and chemically stable.[2] |
| Selexipag (active metabolite) | Not specified | High | Non-prostanoid IP receptor agonist.[15] |
Table 2: Comparative Efficacy of PGI2 Analogs in Pulmonary Arterial Hypertension (PAH) Clinical Trials
| PGI2 Analog | Route of Administration | Effect on 6-Minute Walk Distance (6MWD) | Effect on Hemodynamics (Pulmonary Vascular Resistance) |
| Epoprostenol | Intravenous | Significant Improvement[16] | Significant Improvement[17] |
| Iloprost | Inhaled | Improvement[17] | Superior Improvement[17] |
| Treprostinil | Subcutaneous, IV, Inhaled, Oral | Improvement[17] | Improvement |
| Beraprost | Oral | Modest, transient improvement[17] | Not specified |
| Selexipag | Oral | Improvement | Not specified |
Experimental Protocols
Protocol 1: In Vitro cAMP Measurement in Cultured Cells
This protocol provides a general guideline for measuring cAMP levels in response to PGI2 analog stimulation.
-
Cell Seeding: Seed cells (e.g., HEK293 cells stably expressing the human IP receptor) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate for 24 hours.
-
Reagent Preparation:
-
Prepare a stock solution of your PGI2 analog in DMSO and store at -80°C in single-use aliquots.
-
On the day of the experiment, prepare serial dilutions of the PGI2 analog in stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Wash the cells once with pre-warmed stimulation buffer.
-
Add the PGI2 analog dilutions to the respective wells. Include a vehicle control (stimulation buffer with the same final concentration of DMSO).
-
Incubate at 37°C for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's instructions of your chosen cAMP assay kit (e.g., ELISA, HTRF).
-
Perform the cAMP detection assay following the kit's protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Normalize the data to the vehicle control.
-
Protocol 2: In Vitro Platelet Aggregation Assay
This protocol outlines a general procedure for assessing the inhibitory effect of PGI2 analogs on platelet aggregation.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from a healthy volunteer into a tube containing an anticoagulant (e.g., sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Carefully collect the PRP supernatant.
-
-
Platelet Count Adjustment:
-
Determine the platelet count in the PRP and adjust it to a standard concentration (e.g., 2.5 x 10^8 platelets/mL) with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes).
-
-
Aggregation Measurement:
-
Pre-warm the PRP samples to 37°C in an aggregometer.
-
Add your PGI2 analog at various concentrations (or vehicle control) to the PRP and incubate for a short period (e.g., 1-2 minutes).
-
Initiate platelet aggregation by adding a platelet agonist (e.g., ADP, collagen).
-
Monitor the change in light transmittance for a set period (e.g., 5-10 minutes) to measure the extent of aggregation.
-
-
Data Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of the PGI2 analog compared to the vehicle control.
-
Determine the IC50 value (the concentration of the analog that inhibits aggregation by 50%).
-
Visualizations
References
- 1. Prostacyclin Analogs - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostacyclin and platelet aggregation in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prostaglandin I2 mediates contraction and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and Beraprost in Prostacyclin-Mediated Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic prostacyclin analog 13,14-dehydro-15-cyclohexyl carbaprostacyclin (CDCP) and the established therapeutic agent beraprost. While both molecules are structurally related to prostacyclin (PGI₂) and are anticipated to exert their effects through the prostacyclin signaling pathway, a significant disparity exists in the available scientific literature and clinical validation. This document summarizes the current state of knowledge for each compound, highlighting the extensive research on beraprost in contrast to the limited data available for CDCP.
I. Overview and Mechanism of Action
Prostacyclin and its analogs are critical in managing conditions such as pulmonary arterial hypertension (PAH) due to their potent vasodilatory and anti-platelet aggregation properties.[1] These effects are primarily mediated through the activation of the prostacyclin (IP) receptor, a G-protein coupled receptor.[2][3] Binding to the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn promotes vasodilation by inhibiting myosin light chain kinase and reducing intracellular calcium concentrations in vascular smooth muscle cells.[3][4] Additionally, this pathway inhibits platelet activation, contributing to the antithrombotic effects of these compounds.[2]
Signaling Pathway of Prostacyclin Analogs
The following diagram illustrates the general signaling cascade initiated by prostacyclin analogs upon binding to the IP receptor.
References
A Comparative Analysis of the Anti-Aggregatory Effects of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin in Human Platelets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-platelet effects of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, a stable prostacyclin analog, with other established anti-aggregatory agents. The information presented herein is intended to support research and development efforts in the field of thrombosis and hemostasis.
Comparative Efficacy of Anti-Platelet Agents
The anti-aggregatory potential of various compounds is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). These values represent the concentration of a drug that is required for 50% of its maximum effect or inhibition, respectively. The following tables summarize the available data for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and a selection of comparator anti-platelet agents. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Agonist | Platelet Preparation | IC50 / ED50 |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | ADP | Platelet-Rich Plasma (PRP) | ~40 nM (ED50) |
| ADP | Washed Platelets | ~77 nM (ED50) | |
| Iloprost | Not Specified | Platelet-Rich Plasma (PRP) | 0.51 ± 0.06 nM (IC50)[1] |
| Clopidogrel | ADP | Washed Platelets | 1.9 ± 0.3 µM (IC50)[2] |
| ADP | Platelet-Rich Plasma (PRP) | 3291.07 µM (IC50)[3] | |
| Aspirin | ADP | Platelet-Rich Plasma (PRP) | Not typically measured; acts on thromboxane A2 pathway. Significant inhibition of secondary phase of ADP-induced aggregation at 80 µM.[4] |
Note: The significant difference in the IC50 values for Clopidogrel between washed platelets and PRP highlights the critical role of plasma components in modulating drug activity.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the key signaling pathway for prostacyclin analogs and a standard experimental workflow for assessing anti-platelet activity.
References
- 1. Iloprost binding and inhibition of aggregation in platelet rich plasma. Differences between normal and type IIa hypercholesterolemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of Prostanoid Receptor Cross-Reactivity: A Focus on 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin with other prostanoid receptors. Due to the limited availability of a complete binding and functional dataset for this specific analog, this document leverages data from structurally and functionally similar prostacyclin (PGI2) analogs, namely Iloprost and Treprostinil, to provide a predictive and comparative framework.
Introduction to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2). As a PGI2 analog, its primary target is the prostacyclin receptor (IP receptor), a Gs protein-coupled receptor that mediates physiological effects such as vasodilation and inhibition of platelet aggregation. The known activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is its potent inhibition of ADP-induced human platelet aggregation, with a reported half-maximal effective concentration (ED50) of approximately 40-77 nM. This indicates its significant potency as an IP receptor agonist. However, like many prostanoid analogs, the potential for cross-reactivity with other prostanoid receptor subtypes (EP, FP, TP, and DP) is a critical consideration in its pharmacological profiling.
Comparative Cross-Reactivity Data
Binding Affinity (Ki, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor | 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | Iloprost | Treprostinil | Primary Signaling Pathway |
| IP | Data not available (potent agonist activity) | 4.0 | 20.0 | Gs (↑ cAMP) |
| EP1 | Data not available | 11.0 | 1,300 | Gq (↑ Ca2+) |
| EP2 | Data not available | 1,200 | 6.2 | Gs (↑ cAMP) |
| EP3 | Data not available | 110 | 1,800 | Gi (↓ cAMP) |
| EP4 | Data not available | 130 | 1,600 | Gs (↑ cAMP) |
| DP1 | Data not available | 360 | 6.2 | Gs (↑ cAMP) |
| FP | Data not available | 220 | 2,700 | Gq (↑ Ca2+) |
| TP | Data not available | 3,300 | 10,000 | Gq (↑ Ca2+) |
Note: Lower Ki values indicate higher binding affinity.
Functional Activity (EC50, nM) of Prostacyclin Analogs at Human Prostanoid Receptors
| Receptor | 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | Iloprost | Treprostinil |
| IP | ~40-77 (platelet aggregation inhibition) | 0.37 (cAMP) | 1.9 (cAMP) |
| EP1 | Data not available | 0.3 (Ca2+) | 1,100 (Ca2+) |
| EP2 | Data not available | 2,000 (cAMP) | 6.2 (cAMP) |
| EP3 | Data not available | 160 (Ca2+) | >10,000 (Ca2+) |
| EP4 | Data not available | 1,100 (cAMP) | 1,000 (cAMP) |
| DP1 | Data not available | 1,100 (cAMP) | 0.6 (cAMP) |
| FP | Data not available | 1,100 (Ca2+) | >10,000 (Ca2+) |
| TP | Data not available | >10,000 (Ca2+) | >10,000 (Ca2+) |
Note: Lower EC50 values indicate higher potency.
Experimental Protocols
The following are generalized protocols for the key assays used to determine the binding affinity and functional activity of compounds at prostanoid receptors.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from a specific receptor.
1. Materials:
- Cell membranes expressing the human prostanoid receptor of interest.
- Radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors, [3H]-Iloprost for IP receptors).
- Unlabeled test compound (13,14-dehydro-15-cyclohexyl Carbaprostacyclin).
- Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Wash Buffer (ice-cold Assay Buffer).
- 96-well filter plates.
- Scintillation cocktail and counter.
2. Method:
- Incubate a fixed concentration of the radiolabeled ligand and cell membranes with varying concentrations of the unlabeled test compound in a 96-well plate.
- Allow the reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
- Terminate the reaction by rapid filtration through the filter plates, which traps the receptor-bound radioligand.
- Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.
- Add scintillation cocktail to the dried filters and quantify the radioactivity using a scintillation counter.
- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a test compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger for Gs and Gi-coupled prostanoid receptors.
1. Materials:
- Whole cells expressing the human prostanoid receptor of interest (e.g., HEK293 or CHO cells).
- Test compound (13,14-dehydro-15-cyclohexyl Carbaprostacyclin).
- Stimulation buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).
- cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- For Gi-coupled receptors, an adenylyl cyclase activator like Forskolin is also required.
2. Method for Gs-coupled receptors (IP, EP2, EP4, DP1):
- Plate cells in a suitable microplate.
- Replace the culture medium with stimulation buffer and add varying concentrations of the test compound.
- Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for cAMP accumulation.
- Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
- Generate a concentration-response curve to determine the EC50 value.
3. Method for Gi-coupled receptors (EP3):
- Pre-stimulate the cells with Forskolin to induce a measurable level of cAMP.
- Add varying concentrations of the test compound and incubate.
- The activation of the Gi-coupled receptor will inhibit adenylyl cyclase, leading to a decrease in the Forskolin-induced cAMP levels.
- Measure the cAMP concentration and calculate the IC50 value for the inhibition of cAMP production.
Signaling Pathways and Experimental Workflow Diagrams
Caption: Prostanoid receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: cAMP functional assay workflow.
A Comparative Analysis of Stable Prostacyclin Analogs in Preclinical Models of Pulmonary Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of commonly studied stable prostacyclin analogs in preclinical models of pulmonary hypertension (PH). The information presented is intended to assist researchers in selecting appropriate compounds for their studies and to provide a baseline for the evaluation of novel therapies. This document summarizes key quantitative data, details common experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.
Prostacyclin (PGI₂) is a potent vasodilator and inhibitor of platelet aggregation and smooth muscle cell proliferation. Its therapeutic potential in pulmonary hypertension is limited by its chemical instability. Stable prostacyclin analogs have been developed to overcome this limitation and are a cornerstone of PH treatment. This guide focuses on a preclinical comparative analysis of several of these analogs: iloprost, beraprost, treprostinil, and the selective IP receptor agonist, selexipag.
Data Presentation: Comparative Performance of Prostacyclin Analogs
The following tables summarize the quantitative data on the receptor binding affinity, in vitro cellular effects, and in vivo efficacy of various prostacyclin analogs in preclinical models of pulmonary hypertension.
Table 1: Prostanoid Receptor Binding Affinity (Ki, nM)
| Analog | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | DP1 Receptor |
| Iloprost | 3.9[1] | 1.1[1] | >1000[1] | Low Affinity[1] | >1000[1] |
| Treprostinil | 32[1] | Low Affinity[1] | 3.6[1] | >1000[1] | 4.4[1] |
| Beraprost | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies | Data not consistently available in direct comparative studies |
| Selexipag (active metabolite, MRE-269) | High Affinity & Selectivity[2] | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] | Low Affinity[2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: In Vitro Functional Potency in Human Pulmonary Artery Smooth Muscle Cells (HPASMCs)
| Analog | Inhibition of Cell Proliferation (EC₅₀, nM) | cAMP Elevation (EC₅₀, nM) |
| UT-15 (Treprostinil) | 4.2 | 8.2 |
| Iloprost | 21.0 | 4.8 |
| Cicaprost | 24.1 | 7.1 |
| Beraprost | 40.0 | 98.2 |
Data from a study by a study by Clapp et al. EC₅₀ values represent the concentration required to achieve 50% of the maximal effect.
Table 3: In Vivo Efficacy in a Rat Model of Monocrotaline-Induced Pulmonary Hypertension
| Treatment | Route | Dose | Right Ventricular Systolic Pressure (RVSP, mmHg) | Right Ventricular Hypertrophy (RV/LV+S) |
| Vehicle Control | Oral | - | ~65 | ~0.55 |
| Selexipag | Oral | 10 mg/kg/day | ~45 | ~0.40 |
| Treprostinil | Subcutaneous | 150 µg/kg/day | Variable efficacy reported, with some studies showing limited relaxation in MCT-PAH models[3] | Data not available for direct comparison |
Note: Data for selexipag is illustrative and based on findings from preclinical studies. Direct comparative data for all analogs within a single study is limited. RV/LV+S refers to the ratio of the right ventricle weight to the left ventricle plus septum weight (Fulton's Index).
Table 4: In Vivo Efficacy in a Rat Model of Sugen/Hypoxia-Induced Pulmonary Hypertension
| Treatment | Route | Dose | Occlusive Lesions (%) | Right Ventricular Hypertrophy (RV/LV+S) |
| Vehicle Control | Oral | - | ~54 | ~0.60 |
| Selexipag | Oral | 30 mg/kg/day | ~28[1] | ~0.45[1] |
| Iloprost | Inhaled | Dose varies | Effective in reducing PVR, but less data on occlusive lesions | Data not available for direct comparison |
Note: The Sugen/hypoxia model is considered a more severe model of PH that more closely mimics the complex vascular lesions seen in human PAH.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the comparative analysis are provided below.
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of prostacyclin analogs to various prostanoid receptors.
Methodology:
-
Membrane Preparation: Cell lines stably expressing individual human prostanoid receptors (e.g., IP, EP1, EP2, EP3, DP1) are cultured and harvested. The cell pellets are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.
-
Radioligand Binding: A fixed concentration of a specific radioligand for each receptor is incubated with the cell membrane preparations in the presence of increasing concentrations of the unlabeled prostacyclin analog being tested.
-
Separation and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the analog that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To measure the ability of prostacyclin analogs to stimulate intracellular cyclic AMP (cAMP) production in human pulmonary artery smooth muscle cells (HPASMCs).
Methodology:
-
Cell Culture: HPASMCs are seeded in multi-well plates and grown to near confluence.
-
Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.
-
Stimulation: The cells are then stimulated with various concentrations of the prostacyclin analogs for a defined period (e.g., 10-15 minutes).
-
Cell Lysis and cAMP Measurement: The medium is removed, and the cells are lysed. The intracellular cAMP concentration in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay kit according to the manufacturer's instructions.
-
Data Analysis: The concentration of the analog that produces 50% of the maximal cAMP accumulation (EC₅₀) is calculated.
Cell Proliferation Assay ([³H]Thymidine Incorporation)
Objective: To assess the anti-proliferative effects of prostacyclin analogs on HPASMCs.
Methodology:
-
Cell Seeding and Synchronization: HPASMCs are seeded in multi-well plates. Once they adhere, the cells are synchronized in a low-serum medium for 48-72 hours.
-
Treatment: The synchronized cells are then incubated with a growth stimulus (e.g., 10% fetal bovine serum or platelet-derived growth factor) in the presence of various concentrations of the prostacyclin analogs.
-
[³H]Thymidine Labeling: After a set incubation period (e.g., 24-44 hours), [³H]thymidine is added to each well, and the cells are incubated for an additional 4-24 hours to allow for its incorporation into newly synthesized DNA.
-
DNA Precipitation and Scintillation Counting: The cells are washed, and the DNA is precipitated with trichloroacetic acid (TCA). The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The results are expressed as a percentage of the control (growth stimulus alone), and the concentration of the analog that inhibits 50% of the [³H]thymidine incorporation (EC₅₀) is determined.
Vasodilation Assessment (Wire Myography)
Objective: To evaluate the vasorelaxant effects of prostacyclin analogs on isolated pulmonary arteries.
Methodology:
-
Vessel Isolation and Mounting: Small pulmonary arteries (2-3 mm in length) are dissected from rats or mice and mounted on two small wires in a wire myograph chamber filled with Krebs-Henseleit buffer solution, continuously gassed with 95% O₂ and 5% CO₂ at 37°C.[5]
-
Normalization and Equilibration: The vessels are stretched to an optimal resting tension and allowed to equilibrate.
-
Viability and Endothelial Integrity Check: The viability of the vessel is tested by inducing contraction with a high-potassium solution. Endothelial integrity is assessed by evaluating the relaxation response to an endothelium-dependent vasodilator like acetylcholine after pre-constriction with an agent such as phenylephrine.[6]
-
Cumulative Concentration-Response Curves: After washing and allowing the vessel to return to baseline, it is pre-constricted again. Cumulative concentrations of the prostacyclin analog are then added to the chamber to generate a concentration-response curve for relaxation.
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction, and the concentration of the analog that causes 50% of the maximal relaxation (EC₅₀) is calculated.
Mandatory Visualization
Signaling Pathways
Caption: Prostacyclin analog signaling pathways in vascular smooth muscle cells.
Experimental Workflow
Caption: General experimental workflow for preclinical evaluation of prostacyclin analogs.
References
- 1. The selective PGI2 receptor agonist selexipag ameliorates Sugen 5416/hypoxia-induced pulmonary arterial hypertension in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selexipag in the treatment of pulmonary arterial hypertension: design, development, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of Selexipag [corrected] and prostacyclin analogs in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of resting tension for wire myography in male rat pulmonary arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
Comparative Performance Analysis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and Alternative Prostacyclin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic prostacyclin analog 13,14-dehydro-15-cyclohexyl Carbaprostacyclin and other commercially available alternatives. The focus is on the reproducibility of findings related to their biological activity, supported by available experimental data and detailed methodologies.
Introduction to 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of prostacyclin (PGI2).[1][2][3] Like other prostacyclin analogs, it is investigated for its potential therapeutic effects, which are primarily mediated through the activation of the prostacyclin receptor (IP receptor). This activation leads to a cascade of intracellular events, most notably an increase in cyclic adenosine monophosphate (cAMP), which in turn mediates various physiological responses, including vasodilation and inhibition of platelet aggregation.[4][5] This guide focuses on the anti-platelet aggregation activity, a key measure of the potency of prostacyclin analogs.
Comparative Analysis of Platelet Aggregation Inhibition
The primary available data for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin pertains to its ability to inhibit ADP-induced platelet aggregation. The following table summarizes its potency in comparison to other well-established prostacyclin analogs like Beraprost, Iloprost, and Treprostinil. It is important to note that direct head-to-head reproducibility studies for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin were not identified in the public domain. The data presented is derived from individual studies.
| Compound | Agonist | Assay System | Potency (ED50 / IC50) | Reference |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | ADP | Human Platelet-Rich Plasma (PRP) | ED50: ~40 nM | [1][2][3] |
| ADP | Washed Human Platelets | ED50: 77 nM | [1][2][3] | |
| Beraprost | ADP | Platelet Suspension (Light Scattering) | IC50: 2-5 nM | [6] |
| U46619 / Collagen | Platelet Suspension (Light Scattering) | IC50: 0.2-0.5 nM | [6] | |
| Iloprost | Collagen (low-dose) | Human Platelet-Rich Plasma (PRP) | IC50: 3.6 nM (without aspirin) | [7] |
| Collagen (low-dose) | Human Platelet-Rich Plasma (PRP) | IC50: 0.5 nM (with aspirin) | [7] | |
| Treprostinil | - | In vitro platelet aggregation | Decreased platelet aggregation | [8][9] |
Note: ED50 (Median Effective Dose) and IC50 (Median Inhibitory Concentration) values represent the concentration of the compound required to achieve 50% of the maximum effect or inhibition, respectively. Lower values indicate higher potency. The conditions of the assays, such as the specific agonist and its concentration, can influence the results.
Signaling Pathway and Experimental Workflow
The biological effects of prostacyclin analogs are initiated by their binding to the IP receptor, a G-protein coupled receptor. This interaction triggers a signaling cascade that is fundamental to their mechanism of action.
Caption: Prostacyclin analog signaling cascade.
The following diagram illustrates a typical workflow for assessing the anti-platelet aggregation effects of a prostacyclin analog.
Caption: Workflow for platelet aggregation assay.
Experimental Protocols
To ensure the reproducibility of findings, detailed experimental protocols are crucial. Below are methodologies for key assays used to evaluate prostacyclin analogs.
Protocol 1: ADP-Induced Platelet Aggregation in Human Platelet-Rich Plasma (PRP)
1. Objective: To determine the in-vitro potency of a prostacyclin analog in inhibiting platelet aggregation induced by Adenosine Diphosphate (ADP).
2. Materials:
-
Freshly collected human whole blood from healthy, aspirin-free donors.
-
Anticoagulant: 3.8% (w/v) trisodium citrate.
-
Prostacyclin analog stock solution.
-
ADP stock solution.
-
Phosphate-buffered saline (PBS).
-
Platelet aggregometer.
3. Method:
-
PRP Preparation:
-
Collect whole blood into tubes containing trisodium citrate (9:1 blood to anticoagulant ratio).
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain platelet-poor plasma (PPP), which is used as a blank.
-
-
Platelet Count Adjustment:
-
Count the platelets in the PRP and adjust the concentration to approximately 2.5 x 10^8 platelets/mL with PPP if necessary.
-
-
Aggregation Assay:
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add various concentrations of the prostacyclin analog (or vehicle control) to the PRP and incubate for a specified time (e.g., 2 minutes).
-
Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The maximum aggregation is recorded.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of aggregation for each concentration of the prostacyclin analog compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the analog concentration to generate a dose-response curve.
-
Determine the ED50 or IC50 value from the curve.
-
Protocol 2: Measurement of Intracellular cAMP Levels
1. Objective: To quantify the effect of a prostacyclin analog on the intracellular accumulation of cyclic AMP (cAMP) in a relevant cell line (e.g., human pulmonary artery smooth muscle cells or platelets).
2. Materials:
-
Cultured cells or isolated platelets.
-
Cell culture medium or appropriate buffer.
-
Prostacyclin analog stock solution.
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.[10]
-
Cell lysis buffer.
-
cAMP immunoassay kit (e.g., ELISA-based).
-
Protein assay kit.
3. Method:
-
Cell Preparation:
-
Seed cells in a multi-well plate and grow to the desired confluency. For platelets, use a freshly prepared suspension.
-
-
Assay:
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes at 37°C.[10]
-
Add various concentrations of the prostacyclin analog (or vehicle control) and incubate for a specified time (e.g., 10-15 minutes) at 37°C.[10]
-
Terminate the reaction by removing the medium and lysing the cells with the provided lysis buffer.
-
-
cAMP Quantification:
-
Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay according to the manufacturer's protocol.
-
-
Data Normalization and Analysis:
-
Measure the total protein concentration in each cell lysate.
-
Normalize the cAMP concentration to the total protein content (e.g., pmol cAMP/mg protein).
-
Plot the normalized cAMP levels against the logarithm of the analog concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion
The available data indicates that 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a potent inhibitor of platelet aggregation, with an ED50 in the nanomolar range, comparable to other prostacyclin analogs.[1][2][3] However, a comprehensive understanding of its pharmacological profile and the reproducibility of its effects requires further investigation. The provided protocols offer a standardized framework for conducting such studies, enabling a more direct comparison with existing and future prostacyclin analogs. For researchers in drug development, these methodologies are essential for generating robust and reproducible data to support the advancement of new therapeutic agents.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biomarker.hu [biomarker.hu]
- 3. biomarker.hu [biomarker.hu]
- 4. Prostacyclin Therapy for Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]
- 6. Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction of antiplatelet drugs in vitro: aspirin, iloprost, and the nitric oxide donors SIN-1 and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treprostinil treatment decreases circulating platelet microvesicles and their procoagulant activity in pediatric pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
A Head-to-Head In Vitro Comparison of Synthetic Prostacyclin (PGI2) Analogs
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Iloprost, Treprostinil, Beraprost, and Selexipag's Active Metabolite (MRE-269).
This guide provides a detailed in vitro comparison of clinically relevant synthetic prostacyclin (PGI2) analogs. The following sections objectively evaluate their receptor binding affinity, functional potency, and selectivity based on published experimental data. All quantitative data are summarized in comparative tables, and detailed protocols for key assays are provided to support data interpretation and future research.
Introduction to Synthetic PGI2 Analogs
Prostacyclin (PGI2) is a potent endogenous vasodilator and inhibitor of platelet aggregation, mediating its effects primarily through the prostacyclin receptor (IP), a Gs protein-coupled receptor (GPCR). Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Due to the chemical instability of native PGI2, several stable synthetic analogs have been developed for therapeutic use in conditions like pulmonary arterial hypertension (PAH).[2] These include the prostanoid analogs iloprost, treprostinil, and beraprost, as well as the non-prostanoid IP receptor agonist selexipag, which is a prodrug converted to its active metabolite, MRE-269 (also known as ACT-333679).[3] Understanding the distinct in vitro pharmacological profiles of these analogs—specifically their affinity, potency, and selectivity for the IP receptor versus other prostanoid receptors (DP, EP, FP, TP)—is critical for predicting their therapeutic efficacy and potential side effects.
Comparative Analysis of Receptor Binding and Potency
The in vitro characteristics of PGI2 analogs are primarily defined by their binding affinity (Ki) for the IP receptor and their functional potency (EC50) in cellular assays that measure downstream signaling, such as cAMP accumulation. An ideal PGI2 analog would exhibit high affinity and potency for the IP receptor while having minimal activity at other prostanoid receptors to avoid off-target effects.
Receptor Binding Affinity (Ki)
Receptor binding assays, typically using radiolabeled ligands, are employed to determine the binding affinity (Ki) of a compound for a specific receptor. A lower Ki value indicates a higher binding affinity.
Data compiled from head-to-head comparative studies reveal significant differences in the binding profiles of iloprost and treprostinil.[2][4] Iloprost demonstrates high affinity for both the IP and EP1 receptors.[2][4] In contrast, treprostinil shows a broader affinity profile, binding with high affinity to DP1 and EP2 receptors, and with approximately 10-fold lower affinity to the IP receptor compared to its affinity for DP1/EP2.[2] The active metabolite of selexipag, MRE-269, is reported to be highly selective for the IP receptor, with a Ki of 20 nM.[5]
Table 1: Comparative Binding Affinity (Ki, nM) of PGI2 Analogs at Human Prostanoid Receptors
| Analog | IP Receptor | DP1 Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | FP Receptor | TP Receptor | Reference |
| Iloprost | 3.9 | >1000 | 1.1 | >1000 | 250 | 450 | 200 | >1000 | [4] |
| Treprostinil | 32 | 4.4 | 220 | 3.6 | >1000 | 760 | >1000 | >1000 | [4] |
| MRE-269 | 20 | 2,600 | >10,000 | 5,800 | >10,000 | 4,900 | >10,000 | >10,000* | [5] |
| Beraprost | Potent Agonist | - | - | - | Agonist | - | - | - | [5][6] |
| Note: Values for MRE-269 are reported as IC50 (nM) from functional assays, which are indicative of potency rather than direct binding affinity but demonstrate its selectivity. | |||||||||
| Data for Beraprost is limited in direct comparative binding studies. It is known to be a potent IP receptor agonist with some activity at the EP3 receptor.[6] |
Functional Potency (EC50) and Selectivity
Functional assays measure the biological response to an agonist, with the EC50 value representing the concentration that elicits 50% of the maximal response. For IP receptor agonists, this is often measured by quantifying cAMP production.
Iloprost is a potent agonist at both the IP and EP1 receptors, with sub-nanomolar EC50 values for both, indicating a lack of selectivity between these two.[4] Treprostinil is a potent agonist at the DP1, IP, and EP2 receptors.[4] This activation of multiple Gs-coupled receptors (IP, DP1, EP2) may contribute to its overall vasorelaxant profile.[7]
A key distinguishing feature of MRE-269 is its behavior as a partial agonist in receptor-proximal cAMP assays when compared to the full agonism of iloprost, beraprost, and treprostinil.[8] Despite this, it acts as a full agonist in downstream functional readouts like cellular relaxation and antiproliferation, with a potency (EC50 of 4.3 nM) comparable to iloprost.[8] This profile suggests MRE-269 can achieve maximal therapeutic effects with potentially less receptor desensitization.[8] Beraprost is a racemic mixture, and its stereoisomer, esuberaprost, is significantly more potent at the IP receptor (EC50 of 0.4 nM for cAMP generation) than the parent mixture.[6]
Table 2: Comparative Functional Potency (EC50, nM) of PGI2 Analogs
| Analog | IP Receptor (cAMP) | EP1 Receptor (Ca2+) | DP1 Receptor (cAMP) | EP2 Receptor (cAMP) | Reference |
| Iloprost | 0.37 | 0.3 | >1000 | >1000 | [4] |
| Treprostinil | 1.9 | >1000 | 0.6 | 6.2 | [4] |
| MRE-269 | 4.3 (Relaxation) | - | - | - | [8] |
| Beraprost (Esuberaprost) | 0.4 | - | - | - | [6] |
Signaling Pathways and Experimental Visualizations
To better understand the mechanisms of action and the methods used for in vitro comparison, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
The diagram above illustrates the canonical signaling pathway for PGI2 analogs. Binding to the IP receptor activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. Increased cAMP levels activate Protein Kinase A, leading to downstream cellular responses.
This flowchart outlines the key steps in a typical in vitro experiment to determine the functional potency (EC50) of a PGI2 analog by measuring its ability to stimulate cAMP production in a cell line expressing the target IP receptor.
This diagram illustrates the criteria for determining the selectivity of a PGI2 analog. A highly selective compound will demonstrate strong binding and functional activity at the target IP receptor while showing weak or no activity at other related prostanoid receptors.
Experimental Protocols
Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a receptor.
-
Membrane Preparation:
-
Culture and harvest cells stably expressing a human prostanoid receptor (e.g., HEK-293 cells expressing the IP receptor).
-
Homogenize cells in a cold lysis buffer containing protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-iloprost for the IP receptor) to each well.
-
Add increasing concentrations of the unlabeled test compound (the PGI2 analog).
-
To determine non-specific binding, add a high concentration of an unlabeled, high-affinity ligand to a separate set of wells.
-
Initiate the binding reaction by adding the prepared cell membrane suspension to each well.
-
Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.
-
-
Separation and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Cell-Based cAMP Accumulation Assay
This functional assay determines the potency (EC50) of a Gs-coupled receptor agonist by measuring the production of the second messenger cAMP.
-
Cell Preparation:
-
Seed cells expressing the receptor of interest (e.g., CHO-K1 or HEK-293 cells stably expressing the human IP receptor) into a 96-well plate.
-
Allow cells to adhere and grow overnight in a CO2 incubator at 37°C.
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Add a stimulation buffer containing a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to each well. The PDE inhibitor prevents the degradation of newly synthesized cAMP, amplifying the signal. Incubate for a short period.
-
Add increasing concentrations of the test PGI2 analog to the wells. Include a control with only buffer (basal level) and a positive control (e.g., forskolin) to directly stimulate adenylyl cyclase.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
-
Detection:
-
Lyse the cells according to the detection kit manufacturer's instructions to release the intracellular cAMP.
-
Quantify the cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). These kits typically involve a labeled cAMP tracer that competes with the cellular cAMP for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell-treated wells into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the PGI2 analog.
-
Use non-linear regression (sigmoidal dose-response) to calculate the EC50 value, which is the concentration of the analog that produces 50% of the maximal cAMP response.
-
Conclusion
The in vitro pharmacological profiles of synthetic PGI2 analogs reveal important distinctions that likely influence their clinical utility.
-
Iloprost is a potent IP and EP1 receptor agonist, and its activity at the EP1 receptor could potentially lead to off-target effects.[4]
-
Treprostinil exhibits a broader spectrum of activity, potently activating IP, DP1, and EP2 receptors, which may result in a complex pharmacological profile.[2][4]
-
Beraprost is a potent IP agonist, though comprehensive selectivity data from direct comparative studies is less available. Its more active stereoisomer, esuberaprost, shows high potency at the IP receptor.[6]
-
MRE-269 (active metabolite of Selexipag) is a highly selective agonist for the IP receptor.[5] Its unique profile as a partial agonist for cAMP accumulation but a full agonist in downstream functional assays suggests a mechanism that may balance efficacy with a reduced potential for receptor desensitization.[8]
This guide provides a foundational in vitro comparison to aid researchers in selecting appropriate tools for their studies and to inform the development of next-generation PGI2 pathway therapeutics. The provided data and protocols serve as a resource for the objective evaluation of these important compounds.
References
- 1. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacological and clinical properties of beraprost sodium, orally active prostacyclin analogue] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of the single isomer, esuberaprost (beraprost-314d) on pulmonary vascular tone, IP receptors and human smooth muscle proliferation in pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 13,14-dehydro-15-cyclohexyl carbaprostacyclin and its analogs. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and workflows to facilitate objective comparison and inform future drug development efforts.
Introduction to Carbaprostacyclins
Prostacyclin (PGI2) is a potent endogenous eicosanoid with significant vasodilatory and anti-platelet aggregation properties.[1] However, its clinical utility is hampered by its chemical instability. This has led to the development of a wide array of more stable synthetic analogs, including carbaprostacyclins, where the enol-ether oxygen of PGI2 is replaced by a methylene group. These analogs, such as 13,14-dehydro-15-cyclohexyl carbaprostacyclin, have been investigated for their potential as therapeutic agents, particularly in cardiovascular diseases.[2] The biological effects of prostacyclin and its analogs are primarily mediated through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor that stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1]
Data Presentation: Comparative Biological Activity
The following tables summarize the available quantitative data for 13,14-dehydro-15-cyclohexyl carbaprostacyclin (also referred to as MM706 in some literature) and other key prostacyclin analogs.
Disclaimer: The data presented below are compiled from various studies. Direct comparison of absolute values should be made with caution as experimental conditions may differ between studies.
Table 1: Inhibition of ADP-Induced Human Platelet Aggregation
| Compound | Structure | IC50 (nM) | Source |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin (MM706) | 77 | Kobzar et al., 1994 | |
| Prostacyclin (PGI2) | 1.3 | Kobzar et al., 1994 | |
| Iloprost | ~1-6 | Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood, 1987[3] | |
| Beraprost | 2-5 | Inhibitory effects of beraprost on platelet aggregation: comparative study utilizing two methods of aggregometry, 1993 | |
| Treprostinil | Not directly available for ADP-induced aggregation in a comparable format. |
Table 2: IP Receptor Binding Affinity
| Compound | Ki (nM) | Source |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | Data not available | |
| Iloprost | 3.9 | Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors, 2012[4] |
| Treprostinil | 32 | Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors, 2012[4] |
| Carbaprostacyclin | Data not available in a directly comparable format. |
Structure-Activity Relationship Discussion
The structural modifications in 13,14-dehydro-15-cyclohexyl carbaprostacyclin compared to native prostacyclin and other synthetic analogs have a significant impact on its biological activity.
-
13,14-Dehydro Moiety: The introduction of a triple bond between carbons 13 and 14 increases the chemical stability of the molecule compared to the unstable 13,14-double bond of PGI2. This modification is a common strategy in the design of stable prostacyclin analogs.
-
15-Cyclohexyl Group: The replacement of the linear alkyl chain at position 15 with a cyclohexyl ring is a key modification. While this bulky group is tolerated for receptor binding, the potency of 13,14-dehydro-15-cyclohexyl carbaprostacyclin (IC50 = 77 nM) is significantly lower than that of PGI2 (IC50 = 1.3 nM) in inhibiting platelet aggregation. This suggests that while the cyclohexyl group may contribute to favorable pharmacokinetic properties, it is not optimal for potent IP receptor activation. The spatial arrangement and hydroxyl group at position 15 are known to be critical for high-affinity binding and potent biological activity.[5]
-
Carbacyclin Core: The carbacyclin core, where the 6-oxa atom is replaced by a methylene group, imparts greater chemical stability compared to the native prostacyclin structure, which is prone to hydrolysis. This is a foundational modification for many clinically used prostacyclin analogs.
In comparison to other synthetic analogs like iloprost and beraprost, which have IC50 values in the low nanomolar range for platelet aggregation inhibition, 13,14-dehydro-15-cyclohexyl carbaprostacyclin appears to be a less potent inhibitor. Iloprost and treprostinil also exhibit high affinity for the IP receptor, with Ki values of 3.9 nM and 32 nM, respectively.[4] The lack of receptor binding data for 13,14-dehydro-15-cyclohexyl carbaprostacyclin prevents a direct comparison at the receptor level.
Experimental Protocols
ADP-Induced Platelet Aggregation Assay
This protocol outlines the general procedure for assessing the inhibitory effect of prostacyclin analogs on adenosine diphosphate (ADP)-induced human platelet aggregation.
1. Blood Collection and Preparation of Platelet-Rich Plasma (PRP):
- Whole blood is drawn from healthy, consenting donors who have not taken any medication known to affect platelet function for at least two weeks.
- Blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
- Platelet-rich plasma (PRP) is obtained by centrifugation of the whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
- The upper layer (PRP) is carefully collected. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% aggregation baseline.
2. Platelet Aggregation Measurement:
- Platelet aggregation is monitored using a light transmission aggregometer.
- Aliquots of PRP are placed in cuvettes with a stir bar and pre-warmed to 37°C.
- Different concentrations of the test compound (e.g., 13,14-dehydro-15-cyclohexyl carbaprostacyclin) or vehicle control are added to the PRP and incubated for a short period (e.g., 1-5 minutes).
- Platelet aggregation is initiated by adding a standard concentration of ADP (e.g., 5-10 µM).
- The change in light transmission is recorded over time (typically 5-10 minutes). An increase in light transmission corresponds to an increase in platelet aggregation.
3. Data Analysis:
- The maximum aggregation percentage is determined for each concentration of the test compound.
- The percentage inhibition of aggregation is calculated relative to the vehicle control.
- The IC50 value (the concentration of the compound that inhibits 50% of the maximal aggregation) is determined by plotting the percentage inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Signaling Pathway of Prostacyclin Analogs
Caption: Signaling pathway of prostacyclin analogs.
Experimental Workflow for Platelet Aggregation Assay
Caption: Experimental workflow for the platelet aggregation assay.
References
- 1. Antiplatelet effects of prostacyclin analogues: Which one to choose in case of thrombosis or bleeding? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of human and animal platelet aggregation by a new prostacyclin analog. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of inhibitory actions of prostacyclin and a new prostacyclin analogue on the aggregation of human platelet in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship between prostacyclin and its platelet receptor. Correlation of structure change and the platelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin for the IP Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, a stable prostacyclin (PGI2) analog, and its specificity for the prostacyclin (IP) receptor. In the development of selective therapeutic agents, validating the specificity of a compound for its intended target is critical to ensure efficacy and minimize off-target effects. This document outlines the experimental framework for such a validation and compares the activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin with that of standard agonists for other prostanoid receptors.
Executive Summary
13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a chemically stable analog of PGI2.[1] It is a potent inhibitor of ADP-induced human platelet aggregation, a well-established IP receptor-mediated response, with an ED50 of approximately 40 nM in platelet-rich plasma and 77 nM in washed platelets.[1] While this demonstrates its activity at the IP receptor, comprehensive validation requires assessing its binding affinity and functional activity across the entire panel of prostanoid receptors (EP, DP, FP, and TP). Although a complete public dataset for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin across all prostanoid receptors is not available, this guide presents the methodologies and representative data required to perform such a specificity analysis.
Comparative Analysis of Prostanoid Receptor Agonists
To illustrate the process of validating specificity, the following table summarizes the binding affinities (Ki in nM) of well-characterized, selective agonists for each of the human prostanoid receptors. The data for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at the IP receptor is inferred from its potent functional activity, while the values for other receptors would need to be experimentally determined.
Table 1: Binding Affinities (Ki, nM) of Prostanoid Receptor Agonists at Recombinant Human Prostanoid Receptors
| Ligand | IP | EP1 | EP2 | EP3 | EP4 | DP | FP | TP |
| 13,14-dehydro-15-cyclohexyl Carbaprostacyclin | ~40-77 (ED50) | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available | Not Available |
| Iloprost (IP/EP1 Agonist) | 11 | 1 | >1000 | 250 | 300 | 600 | 150 | >10000 |
| PGE2 (Pan-EP Agonist) | 200 | 15 | 3 | 0.6 | 0.8 | 50 | 100 | 1000 |
| Butaprost (EP2 Agonist) | >10000 | >10000 | 10 | >10000 | >10000 | >10000 | >10000 | >10000 |
| Sulprostone (EP3/EP1 Agonist) | >10000 | 3 | >10000 | 0.3 | >10000 | >10000 | 200 | >10000 |
| PGD2 (DP Agonist) | 5000 | >10000 | >10000 | >10000 | >10000 | 1 | 1000 | >10000 |
| Latanoprost Acid (FP Agonist) | >10000 | 1000 | >10000 | >10000 | >10000 | >10000 | 3.6 | >10000 |
| U-46619 (TP Agonist) | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | >10000 | 5 |
Note: Data is compiled from various sources and should be considered representative. The ED50 value for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a measure of functional potency, which is often in a similar range to the binding affinity (Ki). A comprehensive study would directly measure the Ki of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at all receptors.
Experimental Protocols for Specificity Validation
To definitively determine the specificity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin, a series of binding and functional assays using recombinant human prostanoid receptors expressed in a stable cell line (e.g., HEK293) is the standard approach.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin for each prostanoid receptor subtype.
Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing one of the human prostanoid receptors (IP, EP1, EP2, EP3, EP4, DP, FP, or TP) are cultured to confluence.
-
Cells are harvested, and crude membrane preparations are isolated by homogenization and centrifugation.
-
Protein concentration of the membrane preparations is determined using a standard assay (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A constant concentration of a high-affinity radiolabeled ligand specific for each receptor subtype (e.g., [3H]-Iloprost for IP, [3H]-PGE2 for EP receptors) is incubated with the respective receptor-expressing membranes.
-
Increasing concentrations of the unlabeled test compound (13,14-dehydro-15-cyclohexyl Carbaprostacyclin) are added to compete with the radioligand for binding.
-
Non-specific binding is determined in the presence of a high concentration of a known, potent unlabeled ligand for that receptor.
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (e.g., cAMP Measurement)
Objective: To determine the functional potency (EC50) and efficacy of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at Gs-coupled prostanoid receptors (IP, EP2, EP4, DP).
Methodology:
-
Cell Culture:
-
HEK293 cells stably expressing one of the Gs-coupled prostanoid receptors are cultured in appropriate multi-well plates.
-
-
cAMP Accumulation Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cyclic AMP (cAMP).
-
Cells are then stimulated with increasing concentrations of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercially available kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer [TR-FRET] assay).
-
-
Data Analysis:
-
The concentration-response data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Visualizing the Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.
Conclusion
Validating the specificity of a drug candidate like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin is a cornerstone of preclinical drug development. The experimental protocols described herein, employing radioligand binding and functional assays across a panel of recombinant human prostanoid receptors, represent the gold standard for such an evaluation. While existing data strongly supports the potent activity of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin at the IP receptor, a comprehensive specificity profile is essential to fully characterize its pharmacological activity and predict its potential for off-target effects. The methodologies and comparative data presented in this guide provide a robust framework for researchers to conduct these critical investigations.
References
A Comparative Meta-Analysis of Carbaprostacyclin Derivatives in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Carbaprostacyclin Derivatives for Pulmonary Arterial Hypertension
Carbaprostacyclin derivatives, a class of synthetic analogs of prostacyclin (PGI2), are a cornerstone in the management of pulmonary arterial hypertension (PAH). This guide provides a comprehensive meta-analysis of key clinical trials involving prominent carbaprostacyclin derivatives—epoprostenol, treprostinil, iloprost, and beraprost. By synthesizing data from multiple studies, this document offers an objective comparison of their performance, detailed experimental protocols, and a visual representation of their mechanism of action and the meta-analysis process itself.
Comparative Efficacy and Safety of Carbaprostacyclin Derivatives
The following tables summarize the quantitative data from network meta-analyses of clinical trials comparing different carbaprostacyclin derivatives against placebo and each other for the treatment of PAH.
Table 1: Comparison of Efficacy Outcomes
| Outcome | Epoprostenol vs. Placebo | Treprostinil vs. Placebo | Iloprost vs. Placebo | Beraprost vs. Placebo |
| 6-Minute Walk Distance (6MWD) Change (meters) | ↑ 69.28 (95% CI: 10.43–128.98)[1] | ↑ 30.15 (95% CI: 19.29–41.01)[1] | - | ↑ 25.1 (95% CI: 1.8-48.3)[2] |
| WHO Functional Class (FC) Improvement | OR: 42.79 (95% CI: 10.63–301.98)[1] | - | - | - |
| Mortality | OR: 0.21 (95% CI: 0.03–0.90)[1] | Not Significant[1] | Not Significant[1] | Not Significant[1] |
OR: Odds Ratio; CI: Confidence Interval. A higher odds ratio for functional class improvement indicates a greater likelihood of improvement. A lower odds ratio for mortality indicates a reduced risk of death.
Table 2: Comparison of Safety and Tolerability
| Outcome | Epoprostenol | Treprostinil | Iloprost | Beraprost |
| Discontinuation Rate vs. Placebo | - | - | Lower than Beraprost[1] | Higher than other analogs[1] |
| Common Adverse Events | Jaw pain, nausea, anorexia, sepsis, cellulitis, hemorrhage, pneumothorax[3] | Infusion site pain (85%), gastrointestinal hemorrhage[4][5] | Syncope[4] | Headache, flushing, jaw pain[2] |
Experimental Protocols of Key Clinical Trials
Detailed methodologies from the pivotal randomized controlled trials (RCTs) for each major carbaprostacyclin derivative are outlined below. These trials formed the basis for the meta-analyses.
Epoprostenol (Continuous Intravenous Infusion)
Trial: Barst RJ, Rubin LJ, Long WA, et al. A comparison of continuous intravenous epoprostenol (prostacyclin) with conventional therapy for primary pulmonary hypertension. N Engl J Med. 1996;334(5):296–301.[1][6][7]
-
Objective: To compare the effects of continuous intravenous infusion of epoprostenol plus conventional therapy with conventional therapy alone in patients with severe primary pulmonary hypertension.
-
Study Design: A 12-week, prospective, randomized, multicenter, open-label trial.
-
Patient Population: 81 patients with severe primary pulmonary hypertension (New York Heart Association [NYHA] functional class III or IV).
-
Inclusion Criteria: Patients with a mean pulmonary-artery pressure of ≥25 mm Hg at rest, a pulmonary-capillary wedge pressure of ≤15 mm Hg, and a pulmonary vascular resistance of >3 Wood units.
-
Drug Administration: Epoprostenol was administered by continuous intravenous infusion via a portable infusion pump, starting at a dose of 2 ng/kg/min and titrated upwards based on symptoms and side effects.
-
Primary Endpoint: Change in 6-minute walk distance (6MWD).
-
Secondary Endpoints: Changes in hemodynamics, quality of life, and survival.
Treprostinil (Continuous Subcutaneous Infusion)
Trial: Simonneau G, Barst RJ, Galie N, et al. Continuous subcutaneous infusion of treprostinil, a prostacyclin analogue, in patients with pulmonary arterial hypertension: a double-blind, randomized, placebo-controlled trial. Am J Respir Crit Care Med. 2002;165(6):800–804.[4][5][8][9]
-
Objective: To evaluate the efficacy and safety of continuous subcutaneous infusion of treprostinil in patients with PAH.
-
Study Design: A 12-week, multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 470 patients with PAH (primary or associated with connective tissue disease or congenital systemic-to-pulmonary shunts) in NYHA functional class II, III, or IV.
-
Inclusion Criteria: Patients with a mean pulmonary artery pressure ≥25 mmHg at rest, a pulmonary-capillary wedge pressure ≤15 mmHg, and a pulmonary vascular resistance ≥3 Wood units.
-
Drug Administration: Treprostinil or placebo was self-administered via a microinfusion pump into the subcutaneous tissue of the abdomen. The initial dose was 1.25 ng/kg/min, with increases based on tolerance and clinical response.
-
Primary Endpoint: Change in 6MWD.
-
Secondary Endpoints: Changes in indices of dyspnea, signs and symptoms of pulmonary hypertension, and hemodynamics.
Iloprost (Inhaled)
Trial: Olschewski H, Simonneau G, Galie N, et al. Inhaled iloprost for severe pulmonary hypertension. N Engl J Med. 2002;347(5):322–329.[4][10][11][12]
-
Objective: To assess the efficacy and safety of inhaled iloprost in patients with severe pulmonary hypertension.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 203 patients with severe PAH (NYHA functional class III or IV) and chronic thromboembolic pulmonary hypertension.
-
Inclusion Criteria: Patients with a mean pulmonary-artery pressure >35 mm Hg and a pulmonary vascular resistance >400 dyn·sec·cm⁻⁵.
-
Drug Administration: Patients self-administered 2.5 or 5.0 μg of iloprost or placebo via a customized inhalation device, six to nine times per day. The median inhaled dose was 30 μg per day.
-
Primary Endpoint: A composite endpoint of at least a 10 percent increase in 6MWD and improvement by at least one NYHA functional class, without clinical deterioration or death.
-
Secondary Endpoints: Changes in 6MWD, NYHA functional class, hemodynamics, and quality of life.
Beraprost (Oral)
Trial: Galie N, Humbert M, Vachiery JL, et al. Effects of beraprost sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial. J Am Coll Cardiol. 2002;39(9):1496–1502.[2][13]
-
Objective: To evaluate the efficacy and safety of oral beraprost sodium in patients with PAH.
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 130 patients with PAH (NYHA functional class II or III).
-
Inclusion Criteria: Patients with a mean pulmonary artery pressure ≥25 mm Hg at rest, a pulmonary-capillary wedge pressure ≤15 mm Hg, and a pulmonary vascular resistance ≥3 Wood units.
-
Drug Administration: Beraprost or placebo was administered orally four times daily, with the dose titrated to the maximum tolerated level (median dose of 80 μg four times a day).
-
Primary Endpoint: Change in 6MWD.
-
Secondary Endpoints: Changes in Borg dyspnea score, hemodynamics, and NYHA functional class.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key biological and methodological processes relevant to this meta-analysis.
Caption: Prostacyclin Signaling Pathway in Smooth Muscle Cells.
References
- 1. A comparison of continuous intravenous epoprostenol (prostacyclin) with conventional therapy for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of beraprost sodium, an oral prostacyclin analogue, in patients with pulmonary arterial hypertension: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhaled iloprost for severe pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Continuous subcutaneous infusion of treprostinil, a prostacyclin analogue, in patients with pulmonary arterial hypertension: a double-blind, randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FDA Approval of Epoprostenol to Treat Primary Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epoprostenol for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experiences with treprostinil in the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. DSpace-CRIS [zora.uzh.ch]
- 12. Inhaled iloprost to treat severe pulmonary hypertension. An uncontrolled trial. German PPH Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
Safety Operating Guide
Essential Safety and Logistical Guide for Handling 13,14-dehydro-15-cyclohexyl Carbaprostacyclin
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. Adherence to these guidelines is essential to ensure personnel safety and regulatory compliance. This compound is a potent prostaglandin analog and should be handled with care in a laboratory setting.
I. Hazard Identification and Personal Protective Equipment (PPE)
13,14-dehydro-15-cyclohexyl Carbaprostacyclin, particularly when in an ethanol solution, is classified as a highly flammable liquid and can cause serious eye irritation. Due to its nature as a potent prostaglandin analog, it should be considered hazardous until more toxicological information is available.
Summary of Required Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes and vapors, preventing serious eye irritation. |
| Hand Protection | Double nitrile gloves | Provides a barrier against skin contact. The outer glove should be changed immediately upon contamination. |
| Body Protection | Lab coat | Protects against minor spills and contamination of personal clothing. |
| Respiratory Protection | Not generally required with adequate engineering controls. | Use a NIOSH-approved respirator if working outside of a fume hood or if aerosolization is possible. |
II. Operational Plan for Safe Handling
A systematic approach is crucial when working with potent compounds like 13,14-dehydro-15-cyclohexyl Carbaprostacyclin. The following step-by-step plan outlines the key phases of handling.
A. Preparation:
-
Designated Area: All handling of the compound must occur in a designated and restricted area, such as a certified chemical fume hood.
-
Gather Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily available within the designated area.
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
B. Handling and Experimental Procedures:
-
Personal Protective Equipment: Don the required PPE as outlined in the table above before entering the designated handling area.
-
Compound Handling:
-
The compound is typically supplied in a solution of an organic solvent like ethanol.
-
Keep the container tightly closed when not in use.
-
Store at -20°C for long-term stability.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not ingest or inhale.
-
-
Solvent Exchange Protocol:
-
To change the solvent, evaporate the initial solvent (e.g., ethanol) under a gentle stream of nitrogen gas within a chemical fume hood.
-
Immediately add the desired solvent, such as DMSO or dimethylformamide (DMF).
-
-
Preparation of Aqueous Solutions:
-
Due to limited solubility in aqueous buffers, it is recommended to first dissolve the compound in an organic solvent (e.g., DMSO) and then dilute with the aqueous buffer of choice (e.g., PBS, pH 7.2).
-
Aqueous solutions should be prepared fresh and used within one day.
-
C. Post-Handling:
-
Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
PPE Removal: Remove PPE in the designated area, ensuring not to contaminate skin or clothing. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after exiting the laboratory.
III. Disposal Plan
All waste contaminated with 13,14-dehydro-15-cyclohexyl Carbaprostacyclin must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing the compound, including unused solutions and solvent rinses, in a designated, clearly labeled, and leak-proof hazardous waste container.
-
Ethanolic solutions are flammable and should be stored away from ignition sources.
-
-
Solid Waste: Place all contaminated solid materials, such as gloves, pipette tips, vials, and absorbent paper, into a designated and clearly labeled solid hazardous waste container.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container.
B. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep waste containers securely closed at all times, except when adding waste.
C. Final Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Complete all required hazardous waste manifests and labels accurately.
-
Do not pour any solutions containing 13,14-dehydro-15-cyclohexyl Carbaprostacyclin down the drain.
IV. Experimental Protocols and Data
Solubility Data:
| Solvent | Approximate Solubility |
| Dimethylformamide (DMF) | >10 mg/mL |
| Dimethyl sulfoxide (DMSO) | >5 mg/mL |
| Ethanol | >20 mg/mL |
| PBS (pH 7.2) | >80 mg/mL (when diluted from an organic solvent stock) |
Biological Activity:
| Assay | ED₅₀ |
| ADP-induced aggregation of human platelets (in PRP) | ~40 nM |
| ADP-induced aggregation of human platelets (washed) | ~77 nM |
V. Visualized Workflows
Caption: Workflow for handling and disposal of 13,14-dehydro-15-cyclohexyl Carbaprostacyclin.
Caption: Protocol for preparing an aqueous solution of the compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
